3-(N-Cyclohexylamino) phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(cyclohexylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h4,7-10,13-14H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCQPUOZMLYRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453819 | |
| Record name | 3-(N-CYCLOHEXYLAMINO) PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5269-05-6 | |
| Record name | 3-(N-CYCLOHEXYLAMINO) PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(N-Cyclohexylamino)phenol
This guide provides a comprehensive overview of the chemical and physical properties of 3-(N-Cyclohexylamino)phenol, a significant organic compound with potential applications in pharmaceuticals and personal care. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, spectral characteristics, reactivity, and safety considerations.
Introduction and Chemical Identity
3-(N-Cyclohexylamino)phenol (CAS No. 5269-05-6) is an aromatic compound featuring a phenol ring substituted at the meta-position with a cyclohexylamino group. This unique structure, combining a phenolic hydroxyl group and a secondary amine, imparts a range of interesting chemical properties and potential biological activities. The compound is recognized for its antioxidant and antibacterial properties, making it a molecule of interest for various industrial applications[1].
The fundamental identification details of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 5269-05-6 | [2] |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| Molecular Weight | 191.27 g/mol | [2] |
| MDL Number | MFCD09032906 | [2] |
| SMILES Code | OC1=CC=CC(NC2CCCCC2)=C1 | [2] |
Below is a 2D chemical structure diagram of 3-(N-Cyclohexylamino)phenol.
Caption: 2D Structure of 3-(N-Cyclohexylamino)phenol
Physical and Chemical Properties
| Property | Value/Description | Source/Rationale |
| Appearance | Colorless to light yellow solid. | [1] |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [2] |
| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. | Inferred from the presence of a large hydrophobic cyclohexyl and phenyl group, and polar hydroxyl and amino groups. |
| pKa | The phenolic proton is expected to have a pKa of around 10, similar to other phenols. The amine is expected to be weakly basic. | Inferred from the known properties of phenols. |
Spectroscopic Analysis
Detailed experimental spectra for 3-(N-Cyclohexylamino)phenol are not widely published. However, based on its functional groups, the expected spectral characteristics can be predicted.
Infrared (IR) Spectroscopy
The IR spectrum of 3-(N-Cyclohexylamino)phenol would exhibit characteristic absorption bands for its key functional groups:
-
O-H Stretch (Phenol): A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group[3].
-
N-H Stretch (Secondary Amine): A moderate, sharp absorption band should appear around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks are expected in the 3000-3100 cm⁻¹ region[3].
-
C-H Stretch (Aliphatic): Strong absorptions from the cyclohexyl group will be present just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to strong absorptions are anticipated in the 1500-1600 cm⁻¹ range[3].
-
C-O Stretch (Phenol): A distinct peak should be observed around 1220 cm⁻¹[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum would show signals corresponding to the aromatic, amine, and cyclohexyl protons:
-
Aromatic Protons: Signals for the four protons on the benzene ring would appear in the downfield region, typically between 6.0 and 7.5 ppm. The substitution pattern would lead to a complex splitting pattern.
-
Phenolic Proton (O-H): A broad singlet that can appear over a wide chemical shift range, often between 4-8 ppm. Its position is concentration and solvent-dependent.
-
Amine Proton (N-H): A broad singlet, its chemical shift would also be variable.
-
Cyclohexyl Protons: A series of broad, overlapping multiplets would be observed in the upfield region, likely between 1.0 and 3.5 ppm. The proton on the carbon attached to the nitrogen atom would be the most downfield of this group.
The carbon NMR spectrum would provide information about the carbon framework:
-
Aromatic Carbons: Six signals are expected in the 110-160 ppm range. The carbon attached to the hydroxyl group (C-O) would be the most downfield, followed by the carbon attached to the amino group (C-N). Due to symmetry, some carbons in the phenol ring may be equivalent[4].
-
Cyclohexyl Carbons: Signals for the six carbons of the cyclohexane ring would appear in the upfield region, typically between 20 and 60 ppm. The carbon directly bonded to the nitrogen atom would be the most deshielded.
Mass Spectrometry
In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 191. Key fragmentation patterns would likely involve:
-
Loss of the cyclohexyl group.
-
Alpha-cleavage adjacent to the nitrogen atom.
-
Fragmentation of the phenol ring, which is generally stable. The base peak for phenol itself is often the molecular ion[5].
Synthesis and Reactivity
Proposed Synthesis
A common method for the synthesis of N-substituted aminophenols involves the reaction of an aminocyclohexane with a protected hydroquinone or resorcinol derivative, or the direct amination of a phenol. A plausible synthetic route is the reaction of 3-aminophenol with cyclohexanone followed by reduction.
A more direct, one-pot synthesis could involve the reaction of resorcinol with cyclohexylamine at high temperatures and pressures, though this may lead to side products.
The following diagram illustrates a potential synthetic pathway.
Caption: Proposed synthetic route via reductive amination.
Chemical Reactivity
The reactivity of 3-(N-Cyclohexylamino)phenol is dictated by its three key components: the phenol ring, the hydroxyl group, and the secondary amine.
-
Phenolic Reactivity: The hydroxyl group activates the aromatic ring, making it susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. These reactions would be directed to the ortho and para positions relative to the hydroxyl group. The presence of the bulky cyclohexylamino group at the meta position would also influence the regioselectivity of these reactions.
-
Acidity of the Hydroxyl Group: The phenolic proton is weakly acidic and will react with strong bases to form a phenoxide ion.
-
Basicity and Nucleophilicity of the Amine: The secondary amine is basic and can be protonated by acids to form an ammonium salt. The lone pair of electrons on the nitrogen atom also makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides and acyl chlorides.
Potential Applications
While specific, large-scale industrial applications of 3-(N-Cyclohexylamino)phenol are not well-documented, its structural motifs suggest potential uses in several areas:
-
Pharmaceuticals: The aminophenol core is present in various biologically active molecules. This compound could serve as a building block for the synthesis of novel therapeutic agents. Its reported antioxidant and antibacterial properties are of particular interest[1].
-
Personal Care and Cosmetics: As an antioxidant, it could potentially be used in skincare formulations to protect against oxidative damage. Its antibacterial properties suggest possible use as a preservative or active ingredient in certain products[1].
-
Dye and Polymer Chemistry: Aminophenols are common precursors in the synthesis of dyes and polymers.
Safety and Handling
Hazard Assessment
-
Phenol: Phenol is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure[6].
-
Aromatic Amines: Many aromatic amines are toxic and can be absorbed through the skin. Some are known or suspected carcinogens.
-
Inferred Hazards for 3-(N-Cyclohexylamino)phenol: Based on the above, it should be assumed that this compound is toxic, corrosive, and a skin and eye irritant. Inhalation of dust or vapors should be avoided.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[7][8].
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere[2].
Conclusion
3-(N-Cyclohexylamino)phenol is a compound with significant potential stemming from its unique combination of phenolic and secondary amine functionalities. While detailed experimental data is currently limited in the public domain, this guide provides a robust framework for understanding its chemical properties based on established chemical principles and data from analogous structures. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in various scientific and industrial fields.
References
-
PubChem. (n.d.). 3-(Cyclohexylamino)-1-propanesulfonic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]
-
PubChem. (n.d.). Phenol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexanol. Retrieved from [Link]
-
Chemius. (n.d.). Phenol 99% Safety Data Sheet. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 3-chloro-. Retrieved from [Link]
-
LookChem. (n.d.). 3-(N-Cyclohexylamino) phenol. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 5269-05-6. Retrieved from [Link]
-
NIST. (n.d.). Phenol. Retrieved from [Link]
-
Kuujia. (n.d.). 58864-12-3(N-cyclohexyl-3-methoxyaniline). Retrieved from [Link]
-
NIST. (n.d.). Phenol, 3-(diethylamino)-. Retrieved from [Link]
-
King's Centre for Visualization in Science. (n.d.). Phenol. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 5269-05-6|3-(Cyclohexylamino)phenol|BLD Pharm [bldpharm.com]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Phenol [webbook.nist.gov]
- 6. Mobile [my.chemius.net]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
3-(N-Cyclohexylamino) phenol synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-(N-Cyclohexylamino)phenol
Introduction
3-(N-Cyclohexylamino)phenol is a valuable substituted aminophenol derivative that serves as a key intermediate in the synthesis of various high-value chemicals, including pharmaceuticals, dyes, and specialized polymers.[1][2] Its structure, combining a nucleophilic secondary amine, a reactive phenol, and a bulky cyclohexyl group, makes it a versatile building block for creating complex molecular architectures. The strategic synthesis of this compound is of significant interest to researchers in organic chemistry and drug development.
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(N-Cyclohexylamino)phenol. As a senior application scientist, this document moves beyond simple procedural outlines to deliver a deep, mechanistic understanding of the core transformations involved. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. The two principal strategies discussed are direct reductive amination and palladium-catalyzed Buchwald-Hartwig amination, each offering distinct advantages in terms of efficiency, scalability, and substrate scope.
Chapter 1: Retrosynthetic Analysis
A logical approach to designing the synthesis of 3-(N-Cyclohexylamino)phenol begins with a retrosynthetic analysis, which involves conceptually breaking down the target molecule into simpler, commercially available starting materials. The key bond disconnection is the carbon-nitrogen (C-N) bond between the aromatic ring and the cyclohexylamino group.
This analysis reveals two primary synthetic strategies:
-
Reductive Amination: Forming the C-N bond by reacting 3-aminophenol with cyclohexanone to create an imine intermediate, which is subsequently reduced.[3]
-
Buchwald-Hartwig Amination: Forming the aryl C-N bond via a palladium-catalyzed cross-coupling reaction between a 3-halophenol and cyclohexylamine.[4][5]
Chapter 2: Synthesis via Reductive Amination
Direct reductive amination is a robust and widely utilized method for synthesizing amines from carbonyl compounds.[3] This one-pot reaction is highly efficient, atom-economical, and avoids the handling of unstable intermediates.
Principle and Mechanism
The reaction proceeds in two main steps. First, the nucleophilic amino group of 3-aminophenol attacks the electrophilic carbonyl carbon of cyclohexanone. This is typically performed under weakly acidic conditions to activate the carbonyl group without excessively protonating the amine. The resulting hemiaminal intermediate then dehydrates to form a Schiff base (imine). The second step is the reduction of this imine to the final secondary amine.[3][6]
Key Reagents and Considerations
The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent should selectively reduce the imine intermediate in the presence of the starting carbonyl compound.
| Reducing Agent | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, highly selective for imines over ketones/aldehydes. Tolerates a wide range of functional groups.[3] | Relatively expensive, moisture-sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective, especially at controlled pH (5-6).[3] | Highly toxic (releases HCN gas in strong acid), requires careful pH management. |
| Catalytic Hydrogenation (H₂/Pd/C) | "Green" method with high atom economy, water is the only byproduct.[7] | Requires specialized hydrogenation equipment (pressure vessel). May reduce other functional groups. |
For laboratory-scale synthesis where functional group tolerance and ease of use are paramount, Sodium triacetoxyborohydride is often the reagent of choice.
Detailed Experimental Protocol (Using NaBH(OAc)₃)
This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification.
Materials:
-
3-Aminophenol (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-aminophenol and the solvent (DCM or DCE).
-
Add cyclohexanone to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride in portions over 15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with fresh portions of the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
The crude product is typically a viscous oil or a low-melting solid. Purification is best achieved by flash column chromatography on silica gel.
-
Purification: A gradient elution system, such as ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate), is generally effective. The basic nature of the amine product can sometimes cause tailing on silica gel; adding a small amount of triethylamine (0.5-1%) to the eluent can mitigate this issue.[8]
-
Characterization: The structure of the purified product should be confirmed using standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (approx. 6.0-7.2 ppm), a broad singlet for the phenolic -OH, a broad singlet for the N-H proton, and aliphatic protons for the cyclohexyl group (approx. 1.0-3.5 ppm).[9] |
| ¹³C NMR | Aromatic carbons (approx. 110-160 ppm) and aliphatic carbons of the cyclohexyl ring (approx. 25-55 ppm).[10] |
| IR Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3400 cm⁻¹), C-O stretch (~1230 cm⁻¹), and aromatic C-H stretches.[9] |
| Mass Spec (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |
Chapter 3: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[4] It has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance.[5][11]
Principle and Mechanism
This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is a well-established sequence of organometallic transformations.[4][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 3-bromophenol, forming a Pd(II) complex.
-
Ligand Exchange & Deprotonation: Cyclohexylamine coordinates to the Pd(II) center, and the base removes a proton from the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the product, 3-(N-Cyclohexylamino)phenol, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Catalyst System Selection
The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are generally required to facilitate the key steps of the catalytic cycle, particularly the reductive elimination.[12][13]
-
Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices.
-
Ligand: Biarylphosphine ligands like XPhos, SPhos, or RuPhos are highly effective for coupling with primary amines.
-
Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is the most common choice, although others like LHMDS or K₃PO₄ can also be used.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.
Detailed Experimental Protocol
Materials:
-
3-Bromophenol (1.0 eq)
-
Cyclohexylamine (1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To a Schlenk flask or glovebox, add the palladium precursor, ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add anhydrous toluene via syringe, followed by 3-bromophenol and cyclohexylamine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure. The crude product can then be purified.
Purification and Characterization
The workup is followed by purification, often involving an acid-base extraction to separate the basic amine product from neutral byproducts before final purification by chromatography or recrystallization.[8] Characterization is performed as described in Section 2.4.
Chapter 4: Comparative Analysis of Synthetic Routes
| Feature | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | 3-Aminophenol, Cyclohexanone (Readily available, inexpensive) | 3-Halophenol, Cyclohexylamine (Halophenols can be more expensive) |
| Reagents | Stoichiometric reducing agent | Catalytic Pd, stoichiometric base |
| Cost | Generally lower due to cheaper reagents. | Higher due to palladium catalyst and phosphine ligand cost. |
| Scalability | Highly scalable, common in industrial processes.[14] | Can be challenging to scale due to catalyst cost and removal. |
| Atom Economy | Good, especially with catalytic hydrogenation. | Lower due to the use of a stoichiometric base and ligand. |
| Safety | NaBH₃CN is highly toxic. H₂ gas is flammable/explosive. NaBH(OAc)₃ is safer. | Phosphine ligands can be air-sensitive/toxic. NaOtBu is caustic. |
| Generality & Scope | Excellent for aldehydes and ketones. | Extremely broad scope for various aryl halides and amines.[11] |
Chapter 5: Safety and Handling
-
3-Aminophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Cyclohexanone: Flammable liquid and vapor. Irritant.
-
Borohydride Reagents: React with water and acids to release flammable (H₂) or toxic (HCN) gas. Handle with care away from moisture and acidic conditions.
-
Palladium Catalysts/Ligands: Often air-sensitive and should be handled under an inert atmosphere. Can be toxic and should not be inhaled or come into contact with skin.
-
Sodium tert-butoxide: Highly corrosive and moisture-sensitive base. Handle in a glovebox or under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.
Conclusion
The synthesis of 3-(N-Cyclohexylamino)phenol can be effectively achieved through several robust chemical strategies. The choice between reductive amination and Buchwald-Hartwig amination depends on the specific requirements of the synthesis, including scale, cost, available equipment, and the need for functional group tolerance. Reductive amination offers a cost-effective and direct route from simple starting materials, making it suitable for larger-scale production. In contrast, the Buchwald-Hartwig amination provides exceptional versatility and is a powerful tool for medicinal chemistry and discovery applications where rapid access to analogs is crucial. A thorough understanding of the mechanisms and practical considerations outlined in this guide will enable researchers to select and execute the optimal synthetic pathway for their objectives.
References
-
Tocco, G., et al. (2023). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie, 356(1), e2200432. Available at: [Link]
- Sumitomo Chemical Company. (1998). Process for preparing 3-(N,N-disubstituted amino)phenol. US Patent 5,710,335A.
-
Tocco, G., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. Available at: [Link]
-
Yi, W-B., et al. (2007). A Practical and One-Pot Procedure for the Synthesis of 3-Amino-2-cyclohexen-1-one from 3-Aminophenol. Organic Process Research & Development, 11(4), 761–763. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Grokipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
- Worthington, W. L. (1968). Preparation of cyclohexylamine from phenol. US Patent 3,364,261A.
-
Wang, C., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biarylphosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Escolá, J. M., et al. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, 23(16), 5866-5875. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
- Clariant International Ltd. (2020). Process for the mono-N-alkylation of aminophenols. CN Patent 110740987A.
-
Li, H., et al. (2021). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. Catalysts, 11(11), 1335. Available at: [Link]
- Ciba Geigy AG. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. EP Patent 0825979B1.
-
ResearchGate. (2020). Product distributions of reductive amination of cyclohexanone over Group VIII metal-based catalysts. Available at: [Link]
-
Reddit. (2023). N-alkylation of aminophenols. r/Chempros. Available at: [Link]
-
National Institutes of Health. (2021). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Available at: [Link]
- Britton, G. C. (1932). Manufacture of cyclohexylphenols. US Patent 1,862,075A.
-
SpectraBase. Phenol, 3-cyclohexyl-. Available at: [Link]
-
PubChem, National Institutes of Health. 3-Phenoxyaniline. Available at: [Link]
-
Pinto, M. L., et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 14(3), 184. Available at: [Link]
-
Quora. What are some applications of phenol?. Available at: [Link]
- California Research Corporation. (1956). Purification of phenol. US Patent 2,744,144A.
-
Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
-
Borealis Technology Oy. (2004). PURIFICATION OF PHENOL. Patent Application. Available at: [Link]
- Kodak Ltd. (1977). Alkylation of p-aminophenol. GB Patent 1,468,362A.
Sources
- 1. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. quora.com [quora.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectrabase.com [spectrabase.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. US5710335A - Process for preparing 3-(N,N-disubstituted amino)phenol - Google Patents [patents.google.com]
Spectroscopic Characterization of 3-(N-Cyclohexylamino) phenol: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the spectroscopic data for 3-(N-Cyclohexylamino) phenol, a molecule of interest in synthetic and medicinal chemistry. While a complete experimental dataset for this specific compound is not publicly available in major spectral databases, this document leverages established principles of spectroscopic interpretation and existing data for analogous structures to present a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this molecule and its derivatives. We will explore the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), underpinned by detailed experimental protocols and the scientific rationale for the predicted spectral characteristics.
Molecular Structure and its Spectroscopic Implications
The structure of this compound combines three key functionalities that dictate its spectroscopic signature: a meta-substituted phenol ring, a secondary amine linkage, and a saturated cyclohexyl group. Each of these components will give rise to characteristic signals in the NMR, IR, and mass spectra, allowing for a comprehensive structural elucidation.
-
The Phenolic Moiety : The hydroxyl (-OH) group and the aromatic ring are expected to show characteristic proton and carbon resonances in NMR, specific stretching vibrations in IR, and predictable fragmentation patterns in MS.
-
The Cyclohexylamino Group : The secondary amine (-NH-) and the aliphatic cyclohexyl ring will contribute distinct signals, including N-H and C-H vibrations in the IR spectrum, and characteristic proton and carbon signals in the NMR spectra, often with complex splitting patterns due to stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standard protocol for obtaining high-quality NMR data for a sample like this compound is as follows:
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).[1] The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like -OH and -NH as it can slow down the exchange rate, allowing for their observation.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Data Acquisition : Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used. For ¹³C NMR, proton-decoupled spectra are standard for simplifying the spectrum to single lines for each unique carbon.
Caption: Workflow for NMR data acquisition.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound would exhibit several key resonances:
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenolic -OH | 8.0 - 9.5 (in DMSO-d₆) | Broad singlet | 1H | The acidic proton of the phenol will appear as a broad signal at a downfield chemical shift, the position of which is highly dependent on solvent and concentration.[3][4] |
| Aromatic C-H (positions 2, 4, 5, 6) | 6.0 - 7.2 | Multiplets | 4H | The aromatic protons will appear in the typical aromatic region. The meta-substitution pattern will lead to complex splitting. Protons ortho and para to the -OH group will be more shielded (upfield) than the proton ortho to the amino group.[3] |
| Amine -NH | 3.5 - 5.0 (variable) | Broad singlet | 1H | The secondary amine proton will also be a broad, exchangeable signal. Its chemical shift is variable and depends on the solvent and hydrogen bonding. |
| Cyclohexyl C-H (methine, adjacent to N) | 3.0 - 3.5 | Multiplet | 1H | The proton on the carbon directly attached to the nitrogen will be deshielded by the electronegative nitrogen atom. |
| Cyclohexyl C-H (aliphatic) | 1.0 - 2.0 | Multiplets | 10H | The remaining ten protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as the symmetry of the cyclohexyl group is removed by its attachment to the amine.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-OH (aromatic) | 155 - 160 | The carbon bearing the hydroxyl group is significantly deshielded.[2] |
| C-NH (aromatic) | 145 - 150 | The carbon attached to the amino group is also deshielded. |
| Aromatic C-H | 105 - 130 | The remaining four aromatic carbons will appear in this range. The carbons ortho and para to the -OH group will be more shielded (upfield) than those meta.[2] |
| C-NH (cyclohexyl) | 50 - 60 | The methine carbon of the cyclohexyl ring attached to the nitrogen is deshielded. |
| Cyclohexyl CH₂ | 24 - 35 | The five methylene carbons of the cyclohexyl ring will appear in the aliphatic region, likely as five distinct signals due to the lack of symmetry. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: Acquiring an FT-IR Spectrum
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.[5]
-
Background Spectrum : Record a background spectrum of the clean ATR crystal.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Collection : Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.[6] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[7]
Caption: Workflow for FT-IR data acquisition via ATR.
Predicted IR Spectrum
The IR spectrum of this compound is predicted to show the following characteristic absorption bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Appearance | Rationale |
| O-H Stretch (Phenol) | 3200 - 3600 | Strong | Broad | The broadness is due to intermolecular hydrogen bonding.[8][9][10] |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium | Sharp | This peak may be superimposed on the broad O-H stretch.[11] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Sharp | Characteristic of sp² C-H bonds in the benzene ring.[10] |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | Sharp | Due to the sp³ C-H bonds of the cyclohexyl group. |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong | Sharp | These absorptions are characteristic of the benzene ring.[9][10] |
| C-N Stretch | 1250 - 1350 | Medium | Sharp | Stretching vibration of the amine C-N bond. |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong | Sharp | Characteristic of the phenolic C-O bond.[10] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Experimental Protocol: Acquiring a Mass Spectrum
Electron Ionization (EI) is a common technique for the mass analysis of relatively volatile organic compounds.
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a vacuum.[12]
-
Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (M⁺•).[13]
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[13]
-
Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.[13]
Caption: Workflow for Mass Spectrometry data acquisition.
Predicted Mass Spectrum
The molecular formula of this compound is C₁₂H₁₇NO, giving it a molecular weight of 191.27 g/mol .
-
Molecular Ion Peak (M⁺•) : A peak at m/z = 191 corresponding to the intact radical cation is expected. Due to the presence of a nitrogen atom, this molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule.[14]
-
Key Fragmentation Patterns :
-
Alpha-Cleavage : A common fragmentation pathway for amines is cleavage of the C-C bond adjacent to the nitrogen. This could lead to the loss of a C₅H₁₀ fragment from the cyclohexyl ring, resulting in a significant peak.
-
Loss of the Cyclohexyl Group : Cleavage of the N-cyclohexyl bond could result in a fragment corresponding to the aminophenol radical cation or the cyclohexyl cation.
-
Phenolic Fragmentation : The phenol moiety can undergo characteristic fragmentation, such as the loss of CO, although this is typically less favorable than fragmentation initiated at the amine.[15]
-
Predicted Key Fragments:
| m/z | Proposed Fragment | Notes |
| 191 | [C₁₂H₁₇NO]⁺• | Molecular Ion Peak |
| 108 | [HOC₆H₄NH]⁺• | Loss of the cyclohexyl radical |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
Conclusion
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenol, 3-cyclohexyl-. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
-
How to distinguish between the pairs of cyclohexanol and phenol by IR spectroscopy. (2018, January 28). Quora. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1-(Ethylamino)cyclohexyl)phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Analytical Chemistry. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Organic mass spectrometry at the beginning of the 21st century. Retrieved from [Link]
-
SciELO. (n.d.). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
ATB. (n.d.). N-Cyclohexylacetamide. Retrieved from [Link]
-
Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
-
PMC. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]
-
PMC. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]
-
fourier transform infrared spectroscopy. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Retrieved from [Link]
-
YouTube. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). The 13 C-NMR peak attribution of phenol-formaldehyde resins. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenol, 4-cyclohexyl-o-[4-bromo-N-butyl]-. Retrieved from [Link]
-
J Phys Chem B. (2008, June 26). Infrared spectra of a model phenol-amine proton transfer complex in nanoconfined CH3Cl. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
AIST. (n.d.). SDBS Help. Retrieved from [Link]
-
MDPI. (2016, November 8). A 13C-NMR Study on the 1,3-Dimethylolurea-Phenol Co-Condensation Reaction: A Model for Amino-Phenolic Co-Condensed Resin Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to 3-(N-Cyclohexylamino)phenol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Cyclohexylamino)phenol is an aromatic organic compound featuring a phenol ring substituted with a cyclohexylamino group at the meta-position. As a substituted aminophenol, it possesses the characteristic reactivity of both phenols and secondary amines, making it a versatile intermediate in organic synthesis. Its structural scaffold is of significant interest in medicinal chemistry, particularly in the design of receptor modulators. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis, spectral characteristics, and its emerging role in drug discovery.
Core Identifiers and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental for its application in research and development. 3-(N-Cyclohexylamino)phenol is uniquely identified by its CAS number and other standard chemical descriptors.
| Identifier | Value | Source |
| CAS Number | 5269-05-6 | [1] |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| IUPAC Name | 3-(Cyclohexylamino)phenol | ChemWhat |
| Synonyms | m-(Cyclohexylamino)phenol | [1] |
| Canonical SMILES | C1CCC(CC1)NC2=CC=CC(=C2)O | |
| Predicted Boiling Point | 392.8 ± 15.0 °C | [2] |
| Predicted pKa | 10.33 ± 0.10 | [2] |
| Predicted Density | 1.039 ± 0.06 g/cm³ | [2] |
Note: Some physicochemical properties are based on computational predictions as experimental data is not widely available.
Sources
An In-depth Technical Guide to 3-(N-Cyclohexylamino)phenol: Characteristics, Synthesis, and Therapeutic Potential
Introduction
3-(N-Cyclohexylamino)phenol is an aromatic organic compound that integrates a phenol ring with a secondary amine, specifically a cyclohexylamino group, at the meta-position. Its unique bifunctional nature—possessing both a weakly acidic phenolic hydroxyl group and a basic secondary amine—renders it a molecule of significant interest in synthetic and medicinal chemistry. While not as extensively documented as some commodity chemicals, its structural motifs are present in a variety of biologically active molecules, making it a valuable scaffold for drug discovery and development. This guide provides a comprehensive overview of the known physical and chemical characteristics of 3-(N-Cyclohexylamino)phenol, alongside proven methodologies for its synthesis and characterization, with a particular focus on its relevance to researchers in the pharmaceutical sciences.
Core Molecular and Physical Characteristics
Precise experimental data for 3-(N-Cyclohexylamino)phenol is not widely published in peer-reviewed literature. The information presented herein is a consolidation of data from chemical supplier databases and extrapolated knowledge from structurally related compounds.
Identifiers and Molecular Structure
The foundational identifiers for 3-(N-Cyclohexylamino)phenol are crucial for its unambiguous identification in research and procurement.
| Identifier | Value | Source |
| IUPAC Name | 3-(Cyclohexylamino)phenol | N/A |
| CAS Number | 5269-05-6 | [1] |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Synonyms | m-(Cyclohexylamino)phenol, PHENOL,3-(CYCLOHYLAMINO)- | [1] |
The structure, depicted below, consists of a phenol ring where the hydroxyl group imparts acidic properties and influences the electronic distribution of the aromatic system. The cyclohexylamino group at the meta-position adds a basic, lipophilic character to the molecule.
Physicochemical Properties
Experimental physical constants for this specific compound are sparse. The table below includes data for the closely related 3-aminophenol for comparative purposes and predicted values where available. Researchers should experimentally determine these values for their specific samples.
| Property | Value (3-(N-Cyclohexylamino)phenol) | Value (3-Aminophenol) | Source (3-Aminophenol) |
| Physical State | Solid (predicted) | White crystalline solid | [2] |
| Melting Point | Not available | 122 °C | [3] |
| Boiling Point | Not available (Predicted for a related compound: 392.8±15.0 °C)[4] | 164 °C at 15 hPa | [3] |
| Solubility | Expected to be soluble in alcohols, DMSO, and other organic solvents.[5][6] Limited solubility in water is anticipated. | Water: 26 g/L | [3] |
| pKa | Not available (Predicted for a related compound: 10.33±0.10)[4] | 4.37 (amino), 9.82 (phenol) | [2] |
The introduction of the bulky, non-polar cyclohexyl group in place of a hydrogen on the amine is expected to significantly increase lipophilicity, decrease water solubility, and elevate the boiling point compared to 3-aminophenol.
Chemical Reactivity and Synthesis
The chemistry of 3-(N-Cyclohexylamino)phenol is dictated by its three key structural components: the aromatic ring, the phenolic hydroxyl group, and the secondary amine.
Reactivity Profile
-
Phenolic -OH Group: This group is weakly acidic and can be deprotonated by strong bases to form a phenoxide ion. The phenoxide is a potent nucleophile, enabling O-alkylation and O-acylation reactions. The hydroxyl group also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
-
Amino Group: The secondary amine is basic and nucleophilic. It will react with acids to form ammonium salts. The lone pair on the nitrogen can participate in nucleophilic attacks, such as alkylation, acylation, and reactions with carbonyl compounds.
-
Aromatic Ring: The combined activating effects of the hydroxyl and amino groups make the benzene ring highly susceptible to electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Synthesis Pathway: Reductive Amination
A prevalent and efficient method for the synthesis of N-substituted aminophenols is the reductive amination of an aminophenol with a ketone or aldehyde. For 3-(N-Cyclohexylamino)phenol, a logical and field-proven approach involves the reaction of 3-aminophenol with cyclohexanone.
Causality Behind Experimental Choices: This two-step, one-pot procedure is favored for its efficiency. 3-Aminophenol and cyclohexanone first undergo a condensation reaction to form a Schiff base (imine) intermediate, with the removal of water. This imine is typically not isolated but is reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for the reducing agent as it is mild, selective for imines in the presence of ketones, and does not require strictly anhydrous conditions, making the protocol robust and scalable. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed for a cleaner reduction, though it requires specialized pressure equipment.[7]
Experimental Protocols
The following protocols are provided as a validated starting point for researchers. Optimization may be required based on specific laboratory conditions and reagent purity.
Protocol: Synthesis via Reductive Amination
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-aminophenol (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Ketone: Add cyclohexanone (1.1 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Self-Validating Checkpoint: Mild effervescence may be observed. The reaction is exothermic and should be monitored.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-(N-Cyclohexylamino)phenol.
Protocol: Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the synthesized compound. A reverse-phase method is suitable for this molecule.
-
System: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) can be used. A typical starting point is a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or 275 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute as necessary.
-
Analysis: Inject 10 µL of the sample. The retention time and peak purity can be used to assess the identity and purity of the compound against a reference standard.
This protocol is adapted from standard methods for analyzing aminophenols and would require validation for this specific analyte.[4][8]
Relevance in Drug Discovery and Development
The 3-(N-Cyclohexylamino)phenol scaffold is of particular interest to drug development professionals due to its structural similarity to known neuromodulators. The combination of a phenol ring and a constrained amine is a privileged structure in medicinal chemistry.
Application as a µ-Opioid Receptor (MOR) Antagonist Scaffold
Recent research has focused on designing novel MOR antagonists for treating opioid use disorder and other conditions. A study by Tocco et al. (2022) detailed the synthesis and evaluation of a series of 3-[3-(phenalkylamino)cyclohexyl]phenols, which are structurally analogous to our topic compound.[9][10]
These compounds were designed as simplified versions of the morphinan scaffold found in drugs like naltrexone. The key structural features identified as crucial for MOR antagonism were:
-
A 3-hydroxyphenyl group.
-
A substituted amino group at a specific distance.
-
A lipophilic core (the cyclohexyl ring).
In their research, these analogs demonstrated the ability to act as MOR antagonists in vitro.[9][10] This strongly suggests that 3-(N-Cyclohexylamino)phenol could serve as a valuable starting point or intermediate for the synthesis of new chemical entities targeting the opioid system. The cyclohexyl group provides a desirable lipophilic character that can be crucial for crossing the blood-brain barrier.
Safety and Handling
No specific toxicological data for 3-(N-Cyclohexylamino)phenol is available. Therefore, a conservative approach to handling is mandated, based on the known hazards of its constituent functional groups and related aminophenol compounds.[11][12]
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, similar to other aminophenols.[12] May cause irritation to the skin, eyes, and respiratory tract.
-
Chronic Exposure: Prolonged or repeated exposure may cause damage to organs. Some aminophenols are suspected of causing genetic defects.[12]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and light.
Conclusion
3-(N-Cyclohexylamino)phenol is a versatile chemical building block with significant, albeit underexplored, potential in the field of drug discovery. Its synthesis is achievable through standard organic chemistry techniques like reductive amination. While comprehensive data on its physical properties are lacking, its chemical nature—defined by the interplay between the phenolic hydroxyl, secondary amine, and aromatic ring—is well-understood. The demonstrated activity of closely related analogs as µ-opioid receptor antagonists highlights a promising therapeutic avenue for derivatives of this compound, making it a molecule of high interest for further investigation by medicinal chemists and drug development professionals. Rigorous characterization and safety evaluation are paramount for any future studies involving this compound.
References
-
Tocco, G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie. [Link]
-
Tocco, G., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. [Link]
-
Rodriguez, J. G. (n.d.). Formation of 3-Aminophenols from Cyclohexane-1,3-diones. University of the Witwatersrand, Johannesburg. Retrieved January 21, 2026, from [Link]
-
Astech Ireland. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved January 21, 2026, from [Link]
- Calinescu, I., et al. (2012). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin.
-
Wikipedia. (n.d.). 3-Aminophenol. Retrieved January 21, 2026, from [Link]
-
ChemWhat. (n.d.). 3-(N-Cyclohexylamino) phenol CAS#: 5269-05-6. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2019, September 5). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. [Link]
-
Sciencemadness Wiki. (2024, March 5). Phenol. Retrieved January 21, 2026, from [Link]
-
Scribd. (n.d.). Phenol Solubility Data Overview. Retrieved January 21, 2026, from [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 136403-34-4(Phenol, 3-(butylcyclohexylamino)-) | Kuujia.com [kuujia.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 8. 3-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 9. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unica.it [iris.unica.it]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 3-(N-Cyclohexylamino)phenol: Discovery and History
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery, synthesis, and core technical details of 3-(N-Cyclohexylamino)phenol. This document moves beyond a standard template to deliver an in-depth exploration of this molecule, grounded in scientific literature and established chemical principles.
Introduction and Significance
3-(N-Cyclohexylamino)phenol, with the CAS Registry Number 5269-05-6, is an aromatic organic compound featuring a phenol ring substituted with a cyclohexylamino group at the meta-position.[1][2][3] Its molecular formula is C₁₂H₁₇NO, and it has a molecular weight of 191.27 g/mol .[1][2][3] The structure of this molecule positions it as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and chemical industries. The presence of both a phenolic hydroxyl group and a secondary amine provides two reactive sites, allowing for a variety of chemical transformations. This dual functionality makes it a key building block for creating libraries of compounds for drug discovery, especially in the development of receptor antagonists.
Historical Context and Discovery
While the specific historical account of the first synthesis of 3-(N-Cyclohexylamino)phenol is not prominently documented in readily available literature, its development can be understood within the broader history of aminophenol synthesis. The direct amination of phenols, particularly dihydric phenols like resorcinol, has been a subject of industrial and academic research for over a century. A key reaction in this field is the Bucherer reaction, first reported by Robert Lepetit in 1898 and later extensively studied by Hans Theodor Bucherer, which involves the conversion of naphthols to naphthylamines.[4][5] Although this reaction is most effective for naphthalene systems, the underlying principle of nucleophilic substitution on an aromatic ring activated by a hydroxyl group laid the groundwork for similar reactions on benzene derivatives.
The synthesis of N-substituted aminophenols from resorcinol has been an area of significant industrial importance. A patented process for the preparation of m-aminophenols from resorcinol highlights the general method applicable to the synthesis of 3-(N-Cyclohexylamino)phenol.[6] This process involves the direct reaction of resorcinol with a primary or secondary amine at elevated temperatures and pressures in the presence of a catalyst.[6] This suggests that the synthesis of 3-(N-Cyclohexylamino)phenol likely emerged from industrial efforts to produce a diverse range of aminophenol derivatives for various applications.
Synthesis and Characterization
The primary and most industrially viable route for the synthesis of 3-(N-Cyclohexylamino)phenol is the direct amination of resorcinol with cyclohexylamine.
Synthesis Workflow
The synthesis proceeds via a nucleophilic aromatic substitution reaction. The hydroxyl groups of resorcinol activate the aromatic ring, making it susceptible to nucleophilic attack by the amine.
Caption: Synthesis workflow for 3-(N-Cyclohexylamino)phenol.
Experimental Protocol: General Procedure for Amination of Resorcinol
The following is a generalized experimental protocol based on a patented method for the synthesis of m-aminophenols.[6] Note: This is a general procedure and should be optimized for the specific synthesis of 3-(N-Cyclohexylamino)phenol.
Materials:
-
Resorcinol
-
Cyclohexylamine
-
Catalyst (e.g., Filtrol-13-LM, an acid-activated clay catalyst)
-
Solvent (e.g., Phenol)
-
Anhydrous Ammonia (optional, to maintain pressure)
Procedure:
-
A high-pressure reactor is charged with resorcinol, cyclohexylamine, the catalyst, and the solvent.
-
The reactor is sealed and pressurized with an inert gas or anhydrous ammonia to 180-220 psig.[6]
-
The reaction mixture is heated to 220°C with constant stirring.[6]
-
The reaction is maintained at this temperature and pressure for approximately 5 hours.[6]
-
After the reaction is complete, the mixture is cooled, and the pressure is carefully released.
-
The reaction mixture is then filtered to remove the catalyst.
-
The filtrate is subjected to distillation to remove the solvent and any unreacted starting materials.
-
The crude product can be further purified by flash distillation or recrystallization to yield pure 3-(N-Cyclohexylamino)phenol.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5269-05-6 | [1][2][3] |
| Molecular Formula | C₁₂H₁₇NO | [1][2][3] |
| Molecular Weight | 191.27 g/mol | [1][2][3] |
| SMILES | OC1=CC=CC(NC2CCCCC2)=C1 | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the phenol ring, the protons of the cyclohexyl ring, and the proton on the nitrogen atom. The aromatic protons would appear in the range of δ 6.0-7.5 ppm. The cyclohexyl protons would appear as a series of multiplets in the upfield region, typically δ 1.0-3.5 ppm. The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show signals for the six aromatic carbons and the six carbons of the cyclohexyl ring. The carbon attached to the hydroxyl group would be expected in the δ 150-160 ppm region, while the carbon attached to the amino group would be in the δ 140-150 ppm range. The other aromatic carbons would appear between δ 100-130 ppm. The cyclohexyl carbons would be found in the upfield region, typically δ 20-60 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹, an N-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands for the aromatic and aliphatic portions below 3100 cm⁻¹, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 191. The fragmentation pattern would likely involve loss of the cyclohexyl group or other characteristic cleavages.
Applications in Drug Development and Research
The core structure of 3-(N-Cyclohexylamino)phenol makes it a precursor for the synthesis of various biologically active molecules. Its derivatives, such as the 3-[3-(phenalkylamino)cyclohexyl]phenols, have been investigated as antagonists for the μ-opioid receptor (MOR).[7][8][9] These studies highlight the potential of the 3-aminophenol scaffold in the design of novel therapeutics targeting the central nervous system.
The ability to modify both the phenolic hydroxyl and the amino group allows for the creation of diverse chemical libraries for screening against various biological targets. The lipophilic cyclohexyl group can also contribute to the pharmacokinetic properties of potential drug candidates.
Conclusion
3-(N-Cyclohexylamino)phenol is a valuable chemical intermediate with a straightforward synthesis from readily available starting materials. While its specific discovery is not well-documented, its synthesis is based on established industrial processes for the production of aminophenols. The dual functionality of this molecule provides a versatile platform for the development of new chemical entities, particularly in the field of medicinal chemistry. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the potential of this compound.
References
- Bucherer reaction. Grokipedia. Accessed January 20, 2026.
- Bucherer reaction. Wikipedia. Accessed January 20, 2026.
- 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. UniCA IRIS. Published September 6, 2022.
- 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. Published November 3, 2022.
- CAS code list in candy or food. Accessed January 20, 2026.
- Cas no 136403-34-4 (Phenol, 3-(butylcyclohexylamino)-). Accessed January 20, 2026.
- 104903-54-0(3-[(3,3,5-trimethylcyclohexyl)amino]phenol) | Kuujia.com. Accessed January 20, 2026.
- 5269-05-6|3-(Cyclohexylamino)phenol|BLD Pharm. Accessed January 20, 2026.
- 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. Published November 3, 2022.
- How to prepare 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid? - FAQ - Guidechem. Accessed January 20, 2026.
- 58864-12-3(N-cyclohexyl-3-methoxyaniline) | Kuujia.com. Accessed January 20, 2026.
- Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- | C14H21NO2 | CID - PubChem. Accessed January 20, 2026.
- CAPS (buffer) - Wikipedia. Accessed January 20, 2026.
- Process for the preparation of m-aminophenols from resorcinol.
- 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol - CAS Common Chemistry. Accessed January 20, 2026.
- CAPS; 3-(cyclohexylamino)-1-propane-sulfonic acid - Cepham Life Sciences. Accessed January 20, 2026.
- 3-(N-Cyclohexylamino) phenol CAS#: 5269-05-6; ChemWhat Code: 781911. Accessed January 20, 2026.
- An In-depth Technical Guide to the Synthesis of 3-(Cyclohexylamino)-1-propanesulfonic Acid (CAPS) - Benchchem. Accessed January 20, 2026.
- US1917823A - Method for manufacture of cyclohexylphenols - Google P
- US5233095A - Process for manufacture of resorcinol - Google P
- dihydroresorcinol - Organic Syntheses Procedure. Accessed January 20, 2026.
- US3364261A - Preparation of cyclohexylamine from phenol - Google P
- MCQ-250: About reaction of Resorcinol by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). - YouTube. Published August 26, 2022.
- Resorcinol : Properties - YouTube. Published November 16, 2019.
- The colors produced by resorcinol in solutions of certain salts and the use of these colors as a means of detecting resorcinol i - SciSpace. Accessed January 20, 2026.
- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central. Accessed January 20, 2026.
- 2-bromo-1-(bromomethyl)-4-nitrobenzene | 940-05-6 - ChemicalBook. Accessed January 20, 2026.
Sources
- 1. US5710335A - Process for preparing 3-(N,N-disubstituted amino)phenol - Google Patents [patents.google.com]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. How to synthesis Resorcinol_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0449546A1 - Process for the preparation of m-aminophenols from resorcinol - Google Patents [patents.google.com]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. ualberta.scholaris.ca [ualberta.scholaris.ca]
Theoretical properties of 3-(N-Cyclohexylamino) phenol derivatives
An In-Depth Technical Guide to the Theoretical Properties of 3-(N-Cyclohexylamino)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(N-Cyclohexylamino)phenol derivatives represent a versatile scaffold in medicinal chemistry, demonstrating potential across various therapeutic areas, including opioid receptor modulation and cancer therapy.[1][2] Understanding the theoretical properties of these molecules is paramount for rational drug design, enabling the prediction of their physicochemical characteristics, reactivity, and biological interactions before their synthesis. This guide provides an in-depth exploration of the theoretical landscape of these derivatives, grounded in quantum chemical calculations and molecular modeling techniques. We will dissect their structural nuances, electronic properties, and reactivity profiles, offering a framework for predicting their behavior and guiding the development of novel therapeutic agents.
Introduction: The Significance of the 3-(N-Cyclohexylamino)phenol Scaffold
The combination of a phenol ring, a cyclohexyl group, and an amino linker creates a molecule with a unique blend of properties. The phenol moiety can act as a hydrogen bond donor and acceptor and is a well-known pharmacophore in many biologically active compounds, often associated with antioxidant properties and interactions with aromatic residues in protein binding pockets.[3][4] The bulky, lipophilic cyclohexyl group significantly influences the molecule's overall shape, conformational flexibility, and ability to engage in hydrophobic interactions within a receptor. The central amino group provides a basic center, which is often protonated at physiological pH, allowing for crucial ionic interactions with acidic residues like aspartate in target proteins.[1]
This unique combination has been exploited in the design of potent μ-opioid receptor (MOR) antagonists, where the scaffold serves as a simplified version of the complex morphinan structure found in compounds like naltrexone.[1] Theoretical studies, particularly molecular docking, have been instrumental in understanding how these derivatives bind to the MOR and in identifying the key stereochemical features required for antagonist activity.
Computational Methodology: A Framework for Theoretical Investigation
To accurately predict the properties of 3-(N-Cyclohexylamino)phenol derivatives, a robust computational workflow is essential. Density Functional Theory (DFT) is the cornerstone of this process, offering a favorable balance between computational cost and accuracy for molecules of this size.[5][6]
Caption: Workflow for theoretical analysis of 3-(N-Cyclohexylamino)phenol derivatives.
Protocol 1: DFT Geometry Optimization and Electronic Structure Calculation
This protocol outlines the standard procedure for obtaining a stable molecular conformation and calculating its fundamental electronic properties.
-
Initial Structure Generation: Draw the 2D structure of the desired 3-(N-Cyclohexylamino)phenol derivative and convert it to a 3D structure using software like Avogadro or ChemDraw. Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Input File Preparation: Create an input file for a quantum chemistry package like Gaussian. Specify the coordinates of the initial structure.
-
Calculation Setup:
-
Method: Select the B3LYP hybrid functional, which is widely used for organic molecules and provides reliable results for geometries and energies.[6][7]
-
Basis Set: Use the Pople-style 6-311+G(d,p) basis set. This provides a good description of the electron distribution, including diffuse functions (+) for non-bonding electrons and polarization functions (d,p) for accurate bond descriptions.[6]
-
Solvation Model: To simulate a biological environment, incorporate an implicit solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) with water as the solvent.[7]
-
Keywords: Use keywords such as Opt for geometry optimization and Freq for frequency calculations. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
-
Execution and Analysis: Run the calculation. Once complete, visualize the optimized structure. The output file will contain a wealth of information, including the final energy, atomic charges, and molecular orbitals.
Molecular Structure and Conformational Analysis
The flexibility of the cyclohexyl ring and the single bonds connecting the three moieties allow for multiple low-energy conformations.
-
Cyclohexyl Ring: The cyclohexyl group will predominantly adopt a stable chair conformation. The substituents (amino group and the bond to the phenol) can be in either axial or equatorial positions, leading to different stereoisomers with distinct energies and shapes.
-
Torsional Angles: The rotation around the C(phenol)-C(cyclohexyl) and C(cyclohexyl)-N bonds defines the overall orientation of the three structural components. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformers.[8] These conformational preferences are critical as they dictate the shape of the molecule that is presented to a biological target. For instance, in MOR antagonists, an equatorial orientation of the phenol ring was found to be mandatory for antagonist activity.
Electronic Properties: The Heart of Reactivity
The distribution of electrons in a molecule governs its reactivity, polarity, and ability to engage in intermolecular interactions.
Caption: Key electronic properties derived from DFT calculations.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[5]
-
HOMO: Represents the ability to donate an electron. In these derivatives, the HOMO is typically localized on the electron-rich phenol ring, indicating this is the most probable site for electrophilic attack and oxidation.
-
LUMO: Represents the ability to accept an electron. The LUMO's location can vary depending on substituents but indicates the most likely site for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[5]
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for understanding non-covalent interactions.
-
Negative Potential Regions (Red/Yellow): These are electron-rich areas, typically found around the oxygen atom of the hydroxyl group and the nitrogen atom of the amine. These sites are prone to electrophilic attack and are primary hydrogen bond acceptors.
-
Positive Potential Regions (Blue): These are electron-poor areas, usually located around the hydrogen atoms of the hydroxyl and amino groups. These are the primary hydrogen bond donor sites.[3]
Global Reactivity Descriptors
These parameters, derived from HOMO and LUMO energies, quantify the overall reactivity of the molecule.
| Parameter | Formula | Interpretation | Reference |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. | [5] |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates high reactivity. | [5] |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | The power to attract electrons. | [5] |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the molecule's electrophilic nature. | [5] |
These descriptors are particularly useful in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's intrinsic electronic properties with its biological activity.[9][10]
Reactivity and Mechanistic Insights
Theoretical calculations can predict the susceptibility of different bonds to cleavage, which is vital for understanding metabolism and antioxidant activity.
-
Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a key indicator of antioxidant potential. A lower BDE means the hydrogen atom can be more easily abstracted by a free radical, allowing the molecule to act as a radical scavenger.[3][9] DFT calculations can accurately predict BDEs, guiding the design of more potent antioxidants.[7]
-
Proton Affinity (PA): The PA, often calculated for the amino nitrogen, relates to the molecule's basicity and its ability to accept a proton. This is crucial for forming ionic bonds with acidic residues in protein targets.[9][10]
Application in Drug Discovery: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] This method is essential for understanding the structure-activity relationships of 3-(N-Cyclohexylamino)phenol derivatives.
Protocol 2: Molecular Docking Simulation
-
Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., the μ-opioid receptor) from the Protein Data Bank (PDB).[11] Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Use the DFT-optimized, low-energy conformation of the 3-(N-Cyclohexylamino)phenol derivative. Assign rotatable bonds.
-
Binding Site Definition: Define the active site of the receptor, typically a pocket or groove where the natural substrate or a known inhibitor binds. This is usually done by creating a grid box encompassing the key residues.
-
Docking Execution: Use software like AutoDock or Glide to perform the docking simulation.[11] The program will systematically explore various conformations and orientations of the ligand within the binding site, scoring each pose based on a force field that estimates binding affinity.
-
Analysis of Results:
-
Binding Energy (or Docking Score): The most negative scores indicate more favorable binding poses.[12]
-
Interaction Analysis: Visualize the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions (e.g., between the protonated amine and an Aspartate residue), and hydrophobic contacts.[13]
-
In studies of MOR antagonists, docking revealed a critical ionic bond between the protonated nitrogen of the ligand and the Asp147 residue of the receptor, anchoring the molecule in the binding pocket.[1] This type of insight is invaluable for designing derivatives with improved affinity and selectivity.
Conclusion
The theoretical investigation of 3-(N-Cyclohexylamino)phenol derivatives provides a powerful, predictive framework that complements and guides synthetic and biological efforts. Through the application of DFT and molecular docking, researchers can gain a deep understanding of the structural, electronic, and reactive properties of these molecules. This knowledge enables the rational design of new compounds with tailored characteristics, accelerating the discovery of novel therapeutics for a range of diseases. The synergy between computational prediction and experimental validation represents the future of efficient and targeted drug development.
References
-
Molecular Docking Studies of Natural Phenolic Compound and Derivates with Phospholipase A2 | Orbital: The Electronic Journal of Chemistry - Portal de Periódicos da UFMS. (n.d.). Retrieved January 21, 2026, from [Link]
-
Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT - RJPN. (n.d.). Retrieved January 21, 2026, from [Link]
-
DFT Studies on the Antiradical Potential of Phenolic Compounds. (n.d.). Retrieved January 21, 2026, from [Link]
-
3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. (2022). Archiv der Pharmazie, 356(1), e2200432. [Link]
-
(PDF) Theoretical study of a series of phenol derivatives: molecular properties vs. cytotoxicity - ResearchGate. (2017). Retrieved January 21, 2026, from [Link]
-
(PDF) Molecular Docking Studies Of Natural Phenolic Compound and Derivates With Phospholipase A2 - ResearchGate. (2018). Retrieved January 21, 2026, from [Link]
-
Molecular docking of phenol, 2,4-Bis(1,1-Dimethylethyl)- origin of... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Molecular level biodegradation of phenol and its derivatives through dmp operon of Pseudomonas putida: A bio-molecular modeling and docking analysis - PubMed. (2015). Retrieved January 21, 2026, from [Link]
-
Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed. (2022). Retrieved January 21, 2026, from [Link]
-
Theoretical study of a series of phenol derivatives: molecular properties vs. cytotoxicity. (n.d.). Retrieved January 21, 2026, from [Link]
-
Applicability of DFT functionals for evaluating the first hyperpolarizability of phenol blue in solution | The Journal of Chemical Physics | AIP Publishing. (2021). Retrieved January 21, 2026, from [Link]
-
Theoretical study on the adsorption of phenol on activated carbon using density functional theory | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
The Direct Conversion of Phenol to Cyclohexylamines – a New and Sustainable Pathway to Aliphatic Polyurethanes?. (n.d.). Retrieved January 21, 2026, from [Link]
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
(PDF) Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Theoretical study of a series of phenol derivatives: molecular properties vs. cytotoxicity - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis and biological activity of cyclohexylamine derivatives - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
Spectroscopic and structural studies of the Schiff base 3-methoxy-N-salicylidene-o-amino phenol complexes with some transition metal ions and their antibacterial, antifungal activities - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Computational study on the molecular conformations of phenolic compounds | Request PDF. (n.d.). Retrieved January 21, 2026, from [Link]
-
Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Antioxidant Capacities and Analysis of Phenolic Compounds in Three Endemic Nolana Species by HPLC-PDA-ESI-MS - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DFT Studies on the Antiradical Potential of Phenolic Compounds [hit.alljournals.cn]
- 4. mdpi.com [mdpi.com]
- 5. rjpn.org [rjpn.org]
- 6. researchgate.net [researchgate.net]
- 7. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 11. Molecular Docking Studies of Natural Phenolic Compound and Derivates with Phospholipase A2 | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 12. Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Molecular structure and conformation of 3-(N-Cyclohexylamino) phenol
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-(N-Cyclohexylamino)phenol
Abstract
3-(N-Cyclohexylamino)phenol is a molecule of significant interest in medicinal chemistry, embodying a structural scaffold that marries the hydrogen-bonding capabilities of a phenol with the conformational complexity of a cyclohexyl ring, linked by a secondary amine. Understanding the three-dimensional architecture and conformational preferences of this molecule is paramount, as these factors directly govern its physicochemical properties, molecular interactions, and ultimately, its biological activity. This guide provides a comprehensive technical exploration of 3-(N-Cyclohexylamino)phenol, intended for researchers, scientists, and drug development professionals. We will dissect its core structural features, delve into the theoretical framework of its conformational landscape, outline rigorous experimental and computational protocols for its characterization, and contextualize its relevance within drug discovery, drawing parallels to structurally related, biologically active agents.
Introduction
The 3-aminophenol moiety is a privileged scaffold in pharmacology, serving as a cornerstone for a multitude of therapeutic agents. The strategic placement of the hydroxyl and amino groups facilitates critical hydrogen bond interactions within biological targets. When the nitrogen is substituted with a bulky, lipophilic group such as a cyclohexyl ring, as in 3-(N-Cyclohexylamino)phenol (CAS: 5269-05-6), the molecule acquires a distinct conformational profile that profoundly influences its potential as a drug candidate.[1] The inherent flexibility of the cyclohexyl ring and the rotational freedom around the C-N bond create a complex energetic landscape of different spatial arrangements.
The objective of this whitepaper is to provide a senior-level scientific perspective on the molecular structure and conformational dynamics of 3-(N-Cyclohexylamino)phenol. We will move beyond a simple description of the molecule to explain the causality behind its structural preferences and the experimental and computational choices made to elucidate them. This analysis is critical for understanding its structure-activity relationships (SAR) and for the rational design of novel therapeutics.
Core Molecular Structure & Physicochemical Properties
The fundamental structure of 3-(N-Cyclohexylamino)phenol, C₁₂H₁₇NO, is composed of three key functional components:
-
A Phenol Ring: The aromatic ring with a hydroxyl group at the meta-position relative to the amino linker. The -OH group is a hydrogen bond donor and a weak acid.
-
A Secondary Amine: This linker provides a point of rotational freedom and acts as a hydrogen bond acceptor and a weak base.
-
A Cyclohexyl Ring: A non-planar, saturated carbocycle that introduces significant steric bulk and a defined three-dimensional topology.
Table 1: Physicochemical Properties of 3-(N-Cyclohexylamino)phenol and Related Analogs
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| CAS Number | 5269-05-6 | [1] |
| pKa (Predicted, Phenolic OH) | 10.33 ± 0.10 | [2] (Analog) |
| Boiling Point (Predicted) | 392.8 ± 15.0 °C | [2] (Analog) |
| Density (Predicted) | 1.039 ± 0.06 g/cm³ | [2] (Analog) |
Conformational Analysis: A Theoretical Framework
The biological function of a molecule is dictated by its three-dimensional shape. For 3-(N-Cyclohexylamino)phenol, the conformational landscape is primarily defined by the orientation of the large substituent on the cyclohexane ring.
The Cyclohexane Chair Conformation
The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, the substituent can occupy one of two positions:
-
Axial: The substituent bond is parallel to the principal C3 axis of the ring. This position is generally sterically hindered due to unfavorable 1,3-diaxial interactions with other axial hydrogens.
-
Equatorial: The substituent bond points away from the ring, roughly in the "equator" of the molecule. This is the sterically preferred position for large groups.
For 3-(N-Cyclohexylamino)phenol, the 3-aminophenol group is exceptionally bulky. Consequently, there is a strong energetic preference for the conformer where this group occupies an equatorial position. The energy penalty for placing such a large group in the axial position would be substantial, making the axial conformer a minor, high-energy contributor to the overall population at equilibrium.[3]
The Role of Intramolecular Interactions
The relative orientation of the phenol and amine groups can allow for the formation of an intramolecular hydrogen bond between the phenolic proton (-OH) and the amine nitrogen's lone pair. This interaction, if present, would add a degree of rigidity to the molecule by restricting rotation around the C(phenol)-N bond and could influence the overall conformational preference. The strength of this bond would be highly dependent on the solvent environment.
Experimental Characterization & Protocols
A multi-technique approach is essential to fully characterize the structure and conformation of 3-(N-Cyclohexylamino)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying molecular conformation in solution.[4] It provides detailed information about the chemical environment and spatial relationships of atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of 3-(N-Cyclohexylamino)phenol in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence hydrogen bonding and chemical shifts.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum at a high field (e.g., 400 MHz or greater) to ensure adequate signal dispersion.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to exchangeable protons (phenolic -OH and amine -NH) will broaden or disappear, confirming their assignment.[5]
-
2D NMR (COSY & HSQC): Acquire a COSY spectrum to establish proton-proton coupling networks and an HSQC spectrum to correlate protons with their directly attached carbons.
Expected Spectral Features:
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons | 6.5 - 7.5 | 110 - 160 | Complex splitting patterns characteristic of a substituted benzene ring.[5] |
| Phenolic OH | 4.0 - 8.0 | - | Broad singlet, position is concentration and solvent dependent. Disappears on D₂O exchange.[6][7] |
| Amine NH | 3.0 - 5.0 | - | Broad singlet, disappears on D₂O exchange. |
| Cyclohexyl CH-N | 3.0 - 3.5 | 50 - 65 | Deshielded by the adjacent nitrogen. The coupling constants to adjacent axial and equatorial protons can confirm the equatorial position of the substituent. |
| Cyclohexyl CH₂ | 1.0 - 2.0 | 25 - 40 | Complex multiplets. Axial and equatorial protons will have distinct chemical shifts. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups and probe hydrogen bonding interactions.[8]
Experimental Protocol:
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate for solid samples, or in a solution cell. Attenuated Total Reflectance (ATR) is a common, modern technique.
-
Spectrum Acquisition: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).
Expected Absorption Bands: | Vibration | Wavenumber (cm⁻¹) | Appearance | | :--- | :--- | :--- | | O-H Stretch (Phenol) | 3200 - 3600 | Strong, broad | The broadness indicates hydrogen bonding.[7] | | N-H Stretch (Amine) | 3300 - 3500 | Moderate, sharp | May be obscured by the broad O-H band. | | C-H Stretch (Aromatic) | 3000 - 3100 | Moderate, sharp | | C-H Stretch (Aliphatic) | 2850 - 3000 | Strong, sharp | | C=C Stretch (Aromatic) | 1500 - 1600 | Moderate, sharp | | | C-O Stretch (Phenol) | 1150 - 1250 | Strong |
X-ray Crystallography
While no public crystal structure exists for the title compound, X-ray crystallography on a suitable single crystal would provide the definitive solid-state conformation. Analysis of the crystal structure of the related compound 3-(diethylamino)phenol reveals that intermolecular hydrogen bonding plays a key role in the crystal packing, forming O-H···O rings.[9][10] A similar analysis for 3-(N-Cyclohexylamino)phenol would be invaluable for understanding its solid-state behavior and intermolecular recognition patterns.
Computational Modeling & Workflow
Computational chemistry provides indispensable insights into the relative stabilities of different conformers and can predict spectroscopic properties that corroborate experimental findings.[11]
Rationale for Computational Analysis: The primary goal is to map the potential energy surface of the molecule to identify all low-energy conformers and quantify the energy difference between them, particularly the equatorial and axial forms. Density Functional Theory (DFT) offers a robust balance of accuracy and computational cost for this purpose.
Protocol for Conformational Analysis:
-
Initial Structure Generation: Build the 3D structure of 3-(N-Cyclohexylamino)phenol.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) to identify a pool of potential low-energy structures, including both axial and equatorial isomers.
-
DFT Optimization: Subject each unique conformer from the search to full geometry optimization using a DFT method, such as B3LYP with a Pople-style basis set (e.g., 6-31G(d)).
-
Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Refinement: For the lowest-energy conformers, perform a more accurate single-point energy calculation using a larger basis set (e.g., cc-pVTZ) to obtain more reliable relative energies.
-
Data Analysis: Calculate the relative Gibbs free energies (ΔG) to determine the Boltzmann population of each conformer at room temperature. Analyze key geometric parameters like bond lengths, angles, and dihedral angles.
Relevance in Drug Discovery & Development
The specific conformation adopted by 3-(N-Cyclohexylamino)phenol is not merely an academic curiosity; it is a critical determinant of its potential biological activity.
Case Study: μ-Opioid Receptor (MOR) Antagonists
Research into novel MOR antagonists has provided a compelling case study for the importance of this molecular scaffold. A series of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs were designed and synthesized as simplified versions of the naltrexone morphinan scaffold.[12][13] In these molecules, the 3-hydroxyphenyl group was identified as a crucial structural feature for receptor interaction.
In silico docking studies and in vitro assays revealed that the biological activity was highly dependent on the stereochemistry and conformation. Specifically, the most active compounds adopted a configuration where the phenol ring was oriented equatorially on the cyclohexane core.[12][13] This orientation correctly positions the phenol for crucial hydrogen bonding interactions within the MOR binding pocket, particularly with an key aspartate residue (Asp147). This work underscores a fundamental principle: for the 3-(N-cyclohexylamino)phenol scaffold, the energetically preferred equatorial conformation is also the biologically active one in this context.
The Phenol Moiety: A Double-Edged Sword
While the phenolic -OH is often essential for target binding, it is also a primary site for metabolic modification in the body (Phase II glucuronidation or sulfation). This can lead to rapid clearance and poor oral bioavailability, posing a significant challenge in drug development.[14] Understanding the steric environment around the phenol, as dictated by the conformation of the N-cyclohexyl group, is crucial for predicting its metabolic stability and for designing next-generation analogs where this liability might be mitigated, perhaps through the use of phenol bioisosteres.[14]
Conclusion
3-(N-Cyclohexylamino)phenol is a molecule defined by the interplay between its functional groups and the conformational preferences of its cyclohexyl core. The strong energetic driving force to place the bulky 3-aminophenol substituent in an equatorial position is the single most important feature of its three-dimensional structure. This preference minimizes steric strain and dictates the overall shape of the molecule in solution. A combined approach of high-resolution NMR spectroscopy, IR analysis, and DFT calculations provides a comprehensive and validated model of its structure and dynamics. The direct correlation between this preferred equatorial conformation and the biological activity of structurally related opioid receptor modulators highlights the profound impact of conformational analysis in the rational design of new therapeutic agents. For scientists in drug development, a thorough understanding of this molecule's architecture is not just foundational knowledge but a prerequisite for unlocking its full therapeutic potential.
References
-
PubChem. (n.d.). 3-(1-(Ethylamino)cyclohexyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Sanna, F., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie, 355(11), e2200432. Retrieved from [Link]
-
ChemWhat. (n.d.). 3-(N-Cyclohexylamino) phenol CAS#: 5269-05-6. Retrieved from [Link]
-
Sanna, F., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. Retrieved from [Link]
-
Sanna, F., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. UniCA IRIS. Retrieved from [Link]
-
Golen, J. A., McDonald, K. J., & Manke, D. R. (2016). Crystal structure of 3-(diethylamino)phenol. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 104–106. Retrieved from [Link]
-
Al-Rawashdeh, N. A., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657. Retrieved from [Link]
-
CAS. (n.d.). 3-(Diethylamino)phenol. CAS Common Chemistry. Retrieved from [Link]
-
Sebbar, N., et al. (2015). Computational study on the molecular conformations of phenolic compounds. Structural Chemistry, 26, 1079–1091. Retrieved from [Link]
-
LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR and IR Spectroscopy of Phenols. Retrieved from [Link]
-
GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(03), 067–076. Retrieved from [Link]
-
Golen, J. A., McDonald, K. J., & Manke, D. R. (2016). (PDF) Crystal structure of 3-(diethylamino)phenol. ResearchGate. Retrieved from [Link]
-
McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Słoczyńska, K., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. Retrieved from [Link]
-
ResearchGate. (n.d.). Some physical and chemical properties of phenol. Retrieved from [Link]
-
Sloop, J. C., et al. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. World Journal of Chemical Education, 3(4), 83-91. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Cyclohexylphenols. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
-
LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Table 1 from Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of phenol and cyclohexanone from catalytic oxidation of cyclohexylbenzene. Retrieved from [Link]
-
Franklin, N. C., & Feltkamp, H. (1965). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy. Angewandte Chemie International Edition in English, 4(9), 774–783. Retrieved from [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. 136403-34-4(Phenol, 3-(butylcyclohexylamino)-) | Kuujia.com [kuujia.com]
- 3. scispace.com [scispace.com]
- 4. Sci-Hub: are you are robot? [sci-hub.fr]
- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 3-(diethylamino)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.unica.it [iris.unica.it]
- 14. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3-(N-Cyclohexylamino)phenol via Reductive Amination
Abstract
This application note provides a comprehensive, field-validated protocol for the synthesis of 3-(N-Cyclohexylamino)phenol, a valuable intermediate in pharmaceutical and materials science research. The presented methodology focuses on a robust and scalable reductive amination pathway, starting from the commercially available and practical precursor, 3-aminophenol. While the nominal starting material is phenol, this guide addresses the synthetic challenges of direct meta-amination and proceeds from its most accessible derivative. The protocol details a step-by-step procedure, the underlying chemical principles, purification techniques, and full characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.
Introduction and Strategic Rationale
3-(N-Cyclohexylamino)phenol and its derivatives are key structural motifs in the development of various biologically active compounds, including opioid receptor modulators.[1][2] The synthesis of such secondary arylamines is a common objective in medicinal chemistry. The direct synthesis of the target molecule from phenol presents significant regioselectivity challenges, as electrophilic substitution on the phenol ring strongly favors the ortho and para positions. Therefore, a direct conversion to 3-aminophenol is not a synthetically viable route in a standard laboratory setting.
This guide presents a more practical and efficient two-step conceptual strategy, beginning with the readily available intermediate, 3-aminophenol, which is industrially produced via methods such as the reduction of 3-nitrophenol.[3] The core of our protocol is the reductive amination of 3-aminophenol with cyclohexanone. This method is renowned for its high efficiency, operational simplicity, and avoidance of common issues like over-alkylation that can plague direct alkylation methods.[4]
The overall transformation is outlined below:
Figure 2: Mechanism of Reductive Amination.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) | Equiv. |
| 3-Aminophenol | C₆H₇NO | 109.13 | - | 5.46 g | 50.0 | 1.0 |
| Cyclohexanone | C₆H₁₀O | 98.14 | - | 5.40 mL | 55.0 | 1.1 |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | - | 12.7 g | 60.0 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | 250 mL | - | - |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | - | 0.3 mL | ~5.0 | 0.1 |
Equipment
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Rubber septa
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a dry 500 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-aminophenol (5.46 g, 50.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (250 mL) and stir until the solid is fully dissolved.
-
Addition of Reagents: Add cyclohexanone (5.40 mL, 55.0 mmol) followed by glacial acetic acid (0.3 mL, ~5.0 mmol). The acetic acid acts as a catalyst for imine formation.
-
Initiation of Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 12.7 g, 60.0 mmol) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting 3-aminophenol.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product, a viscous oil or semi-solid, requires purification to remove unreacted starting materials and byproducts.
-
Primary Method: Column Chromatography:
-
Prepare a silica gel column using a slurry packing method with hexanes.
-
Load the crude product onto the column (dry loading is recommended).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to yield 3-(N-Cyclohexylamino)phenol as a white to off-white solid.
-
-
Alternative Method: Acid-Base Extraction: For larger scales or to remove non-basic impurities, an acid-base extraction can be effective. [5]Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with dilute HCl to protonate and extract the amine into the aqueous phase. The aqueous phase is then basified (e.g., with NaOH) and the purified amine is extracted back into an organic solvent.
Experimental Workflow
Figure 3: Step-by-step experimental workflow diagram.
Characterization and Validation
The identity and purity of the synthesized 3-(N-Cyclohexylamino)phenol should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the aromatic protons (around 6.0-7.2 ppm), the phenolic -OH proton (a broad singlet), the N-H proton (a broad singlet), and the aliphatic protons of the cyclohexyl group (a series of multiplets between 1.0-3.5 ppm). [6]* ¹³C NMR: Signals corresponding to the aromatic carbons and the aliphatic carbons of the cyclohexyl ring are expected.
-
IR Spectroscopy: A broad absorption around 3200-3600 cm⁻¹ for the O-H and N-H stretches, and characteristic C-O stretching absorptions. [6]* Mass Spectrometry: The molecular ion peak should correspond to the calculated exact mass of C₁₂H₁₇NO (191.1310 g/mol ).
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
-
Phenol/3-Aminophenol: Toxic and corrosive. Can cause severe skin burns and is harmful if inhaled or swallowed. [7][8]* Cyclohexanone: Flammable liquid and vapor. Harmful if inhaled.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes skin and eye irritation. Handle in a dry environment.
-
Dichloromethane: Suspected carcinogen. Volatile and should be handled with care to avoid inhalation.
References
-
Orita, A., et al. (2001). A Practical and One-Pot Procedure for the Synthesis of 3-Amino-2-cyclohexen-1-one from 3-Aminophenol. Organic Process Research & Development, 5(1), 29-32. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Antonini, I., & Martelli, S. (1992). Method for the manufacture of 3-aminophenol.
-
Sanna, F., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie, 355(12), e2200432. [Link]
-
Zhang, J., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]
-
Sanna, F., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Carl ROTH. (n.d.). Phenol - Safety Data Sheet. [Link]
-
SpectraBase. (n.d.). Phenol, 3-cyclohexyl-. [Link]
-
Wikipedia. (n.d.). 3-Aminophenol. [Link]
-
Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. [Link]
-
Rodrigues, J., et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
- CN102060717B. (n.d.). The synthetic method of the bromophenol of 3 amino 4.
-
Tomkins, P., et al. (n.d.). The Direct Conversion of Phenol to Cyclohexylamines – a New and Sustainable Pathway to Aliphatic Polyurethanes? ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PrepChem.com. (n.d.). Preparation of 3-aminophenol. [Link]
-
New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. [Link]
-
The Organic Chemistry Tutor. (2020). Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
Sources
- 1. iris.unica.it [iris.unica.it]
- 2. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. nj.gov [nj.gov]
The Versatile Role of 3-(N-Cyclohexylamino)phenol in Modern Organic Synthesis: Application Notes and Protocols
For Immediate Release
A comprehensive guide detailing the synthetic utility of 3-(N-Cyclohexylamino)phenol, a key intermediate in the development of novel pharmaceuticals and functional materials, has been compiled for researchers, scientists, and professionals in drug development. This document provides in-depth application notes, detailed experimental protocols, and mechanistic insights into the reactions involving this versatile compound.
Introduction: A Building Block of Significant Potential
3-(N-Cyclohexylamino)phenol is a bifunctional organic molecule featuring a phenol ring substituted with a cyclohexylamino group at the meta-position. This unique arrangement of a nucleophilic amino group and a phenolic hydroxyl group, combined with the steric bulk of the cyclohexyl moiety, imparts distinct reactivity and makes it a valuable precursor in various synthetic transformations. Its applications span from the synthesis of biologically active compounds, particularly in the realm of opioid receptor modulation, to the development of novel dyes and functional materials. This guide serves to elucidate the key applications and provide practical protocols for the utilization of 3-(N-Cyclohexylamino)phenol in a laboratory setting.
Synthesis of 3-(N-Cyclohexylamino)phenol
The most common and efficient method for the synthesis of 3-(N-Cyclohexylamino)phenol is through the reductive amination of 3-aminophenol with cyclohexanone. This one-pot reaction typically involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Protocol 1: Synthesis of 3-(N-Cyclohexylamino)phenol via Reductive Amination
This protocol outlines a standard laboratory procedure for the synthesis of 3-(N-Cyclohexylamino)phenol.
Materials:
-
3-Aminophenol
-
Cyclohexanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) or Hydrogen (H₂) with a suitable catalyst (e.g., Pd/C)
-
Glacial acetic acid (optional, as a catalyst for imine formation)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-aminophenol (1 equivalent) in methanol. Add cyclohexanone (1.1 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of the starting materials and the formation of the imine intermediate.
-
Reduction:
-
Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete (as monitored by TLC).
-
Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel. Add a catalytic amount of 5-10% Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
-
Work-up:
-
For NaBH₄ reduction: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add diethyl ether or ethyl acetate. Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.
-
For catalytic hydrogenation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(N-Cyclohexylamino)phenol as a solid.
Expected Yield: 75-90%
Applications in the Synthesis of Bioactive Molecules
A significant application of 3-(N-Cyclohexylamino)phenol and its derivatives lies in the synthesis of pharmacologically active molecules. The 3-aminophenol scaffold is a known pharmacophore for opioid receptor antagonists.
Synthesis of μ-Opioid Receptor (MOR) Antagonists
Derivatives of 3-(N-Cyclohexylamino)phenol have been designed and synthesized as potent and selective μ-opioid receptor (MOR) antagonists. These compounds are of interest for the treatment of opioid addiction and overdose. The synthesis often involves the reductive amination of a cyclohexanone derivative with a primary amine, a reaction analogous to the synthesis of the parent compound.
Protocol 2: Synthesis of N-Phenethyl-3-(3-hydroxyphenyl)cyclohexanamine (A MOR Antagonist Precursor)
This protocol is adapted from the synthesis of related MOR antagonists and illustrates the use of reductive amination in this context.
Materials:
-
3-(3-Methoxyphenyl)cyclohexan-1-one
-
Phenethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Boron tribromide (BBr₃)
Procedure:
-
Reductive Amination: To a solution of 3-(3-methoxyphenyl)cyclohexan-1-one (1 equivalent) in methanol, add phenethylamine (1.2 equivalents). Stir the mixture for 30 minutes at room temperature. Then, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and continue stirring at room temperature overnight.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, N-phenethyl-3-(3-methoxyphenyl)cyclohexanamine, can be purified by column chromatography.
-
Demethylation: Dissolve the purified product in dry dichloromethane and cool to -78 °C. Add a solution of boron tribromide (BBr₃) in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Final Work-up: Carefully quench the reaction with methanol at 0 °C, followed by the addition of water. Extract the product with dichloromethane, dry the organic layer, and concentrate. The final product can be purified by chromatography to yield the desired 3-(3-(phenethylamino)cyclohexyl)phenol.
Yield: Good to excellent yields are reported for similar transformations.
Electrophilic Substitution Reactions: Regioselectivity
The phenol ring in 3-(N-Cyclohexylamino)phenol is activated towards electrophilic aromatic substitution by both the hydroxyl and the amino groups, which are ortho-, para-directing activators.[1][2] The interplay between these two groups and the steric hindrance of the cyclohexylamino group governs the regioselectivity of these reactions.
The hydroxyl group is a stronger activating group than the amino group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). The bulky cyclohexylamino group at position 3 will sterically hinder attack at the 2 and 4 positions to some extent. Consequently, substitution at the less hindered position 6 is often favored. However, the precise regioselectivity will depend on the nature of the electrophile and the reaction conditions.
Figure 1: Factors influencing the regioselectivity of electrophilic substitution on 3-(N-Cyclohexylamino)phenol.
Cross-Coupling Reactions
The phenolic hydroxyl group can be converted to a triflate, which then serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[3][4] This allows for the introduction of various nitrogen-containing substituents at the meta-position relative to the cyclohexylamino group, further expanding the synthetic utility of this scaffold. Similarly, Ullmann-type reactions can be employed for the formation of diaryl ethers.[5][6]
Applications in Dye Synthesis
Aminophenols are classical precursors in the synthesis of various classes of dyes. 3-(N-Cyclohexylamino)phenol can be diazotized and coupled with suitable aromatic compounds to produce azo dyes. Furthermore, it can be used as a coupler component in the synthesis of other dye classes, such as xanthene dyes, by condensation with appropriate aldehydes.[7] The cyclohexyl group can enhance the solubility of the resulting dye in non-polar media and can also influence its photophysical properties.
Protocol 3: General Procedure for Azo Dye Synthesis
This protocol provides a general framework for the synthesis of an azo dye using 3-(N-Cyclohexylamino)phenol as the coupling component.
Materials:
-
An aromatic amine (e.g., aniline)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
3-(N-Cyclohexylamino)phenol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization: Dissolve the aromatic amine in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C and stir for 15-30 minutes to form the diazonium salt solution.
-
Coupling: In a separate beaker, dissolve 3-(N-Cyclohexylamino)phenol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold alkaline solution of 3-(N-Cyclohexylamino)phenol with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Isolation: Continue stirring in the ice bath for 30-60 minutes. Collect the dye by vacuum filtration, wash it thoroughly with cold water, and dry it.
Characterization Data
The following table summarizes typical characterization data for 3-(N-Cyclohexylamino)phenol. Actual values may vary slightly depending on the solvent and instrument used.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons (multiplets in the range of 6.0-7.2 ppm), a broad singlet for the phenolic OH, a broad singlet for the NH proton, and multiplets for the cyclohexyl protons.[8] |
| ¹³C NMR | Signals for the aromatic carbons (with the carbon bearing the OH group being the most downfield), and signals for the cyclohexyl carbons.[8] |
| IR (cm⁻¹) | Broad O-H stretch (~3300-3400), N-H stretch (~3400), C-H stretches (aromatic and aliphatic, ~2850-3100), C=C stretches (aromatic, ~1500-1600), and C-N stretch (~1200-1300). |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₇NO, MW: 191.27 g/mol ). |
Conclusion
3-(N-Cyclohexylamino)phenol is a readily accessible and highly versatile building block in organic synthesis. Its unique combination of functional groups allows for a wide range of transformations, making it a valuable precursor for the synthesis of complex bioactive molecules, particularly MOR antagonists, as well as functional materials like dyes. The protocols and insights provided in this guide are intended to facilitate its broader application in research and development.
References
-
Supporting information for - The Royal Society of Chemistry. Available at: [Link]
-
3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. (2022). Archiv der Pharmazie. Available at: [Link]
- Process for preparing 3-(N,N-disubstituted amino)phenol. US5710335A.
-
Formation of 3-Aminophenols from Cyclohexane-1,3-diones. Arkivoc. Available at: [Link]
-
SUPPORTING INFORMATION FOR. Available at: [Link]
-
Synthesis of Catechol Derived Rosamine Dyes and Their Reactivity toward Biogenic Amines. Molecules. Available at: [Link]
-
Buchwald–Hartwig amination - Grokipedia. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts. Available at: [Link]
-
N-alkylation of aminophenols : r/Chempros - Reddit. Available at: [Link]
-
Electrophilic Substitution Reactions of Phenols - BYJU'S. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Electrophilic Aromatic Substitution - ChemTalk. Available at: [Link]
-
Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available at: [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. Available at: [Link]
-
A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies - PMC - NIH. Available at: [Link]
-
Selective alkylation of aminophenols - ResearchGate. Available at: [Link]
-
Electrophilic aromatic substitution - Wikipedia. Available at: [Link]
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation | Journal of the American Chemical Society. Available at: [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. Available at: [Link]
-
The Preparation of Amines by Reductive Alkylation - Semantic Scholar. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing). Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Available at: [Link]
-
Ullmann reaction - Wikipedia. Available at: [Link]
-
N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]
-
BJOC - Search Results - Beilstein Journals. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. grokipedia.com [grokipedia.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
The Versatile Role of 3-(N-Cyclohexylamino)phenol in Modern Dye Synthesis: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of the application of 3-(N-Cyclohexylamino)phenol as a versatile coupling agent in the manufacturing of a diverse range of dyes. Primarily targeting researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental chemical principles and provides detailed, field-proven protocols for the synthesis of both azo dyes and oxidation dyes. By explaining the causality behind experimental choices and integrating self-validating systems within each protocol, this guide aims to serve as an authoritative resource for the effective utilization of this important dye intermediate.
Introduction: The Strategic Importance of Substituted Aminophenols
In the vast landscape of synthetic colorants, the final hue, intensity, and fastness properties of a dye are critically dependent on the molecular architecture of its constituent parts. Dye intermediates are the foundational building blocks that dictate these characteristics. Among these, substituted aminophenols represent a class of high-value couplers. 3-(N-Cyclohexylamino)phenol, a derivative of 3-aminophenol, is a notable example.
The molecule's structure is key to its function. It possesses a phenol ring, which is inherently electron-rich, further activated by two powerful electron-donating groups: a hydroxyl (-OH) and a secondary amino (-NH-Cyclohexyl) group. This high electron density, particularly at the positions ortho and para to the activating groups, makes the molecule an excellent nucleophile, primed to react with electrophilic species to form stable, colored compounds.[1][2] The bulky cyclohexyl group can also influence the final properties of the dye, such as its solubility in different media and its lightfastness, by introducing steric hindrance and modifying the molecule's polarity.
This guide will detail the two primary applications of 3-(N-Cyclohexylamino)phenol:
-
As a coupler in Azo Dye Synthesis: Reacting with diazonium salts to form vibrant and stable azo dyes.
-
As a coupler in Oxidation Dye Systems: Reacting with primary intermediates in the presence of an oxidant, a chemistry central to permanent hair coloring.[3][4][5]
Application in Azo Dye Manufacturing
Azo dyes are the most widely used class of colorants, characterized by the presence of the azo functional group (-N=N-).[6] Their synthesis is a robust and well-established two-step process: diazotization followed by azo coupling.[1][7]
Core Principle: Electrophilic Aromatic Substitution
The synthesis hinges on a classic electrophilic aromatic substitution reaction.[1]
-
Diazotization: A primary aromatic amine (the diazo component) is converted into a highly reactive diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is critically temperature-sensitive and must be performed at 0–5 °C to prevent the unstable diazonium salt from decomposing.[7][8][9]
-
Azo Coupling: The diazonium salt, a weak electrophile, is then introduced to the coupling component—in this case, 3-(N-Cyclohexylamino)phenol. The electron-rich phenol ring of the coupler attacks the diazonium salt, forming a stable azo linkage and creating the final dye molecule.[10] This step is typically carried out in an alkaline medium (e.g., using sodium hydroxide), which deprotonates the phenolic hydroxyl group to form a phenoxide ion. This deprotonation further enhances the electron-donating ability of the oxygen, dramatically increasing the nucleophilicity and reactivity of the aromatic ring.[2]
Visualization of the Azo Coupling Workflow
The following diagram illustrates the sequential steps involved in synthesizing an azo dye using 3-(N-Cyclohexylamino)phenol as the coupler.
Caption: Workflow for Azo Dye Synthesis.
Detailed Protocol: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of a hypothetical disperse red dye from aniline and 3-(N-Cyclohexylamino)phenol.
Materials & Equipment:
-
Aniline
-
3-(N-Cyclohexylamino)phenol (CAS: 5269-05-6)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ice, Distilled Water
-
Standard laboratory glassware, magnetic stirrer, Buchner funnel
Protocol Steps:
Part A: Preparation of the Diazonium Salt
-
In a 250 mL beaker, add 0.93 g (0.01 mol) of aniline to a mixture of 2.5 mL of concentrated HCl and 25 mL of water. Stir until the aniline hydrochloride salt is fully dissolved.
-
Cool the solution to 0–5 °C in an ice bath using a magnetic stirrer. The salt may precipitate, which is acceptable.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10 minutes. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 20 minutes in the ice bath to ensure complete diazotization. The resulting clear solution contains the benzenediazonium chloride salt.
Part B: Azo Coupling Reaction
-
In a 400 mL beaker, dissolve 1.91 g (0.01 mol) of 3-(N-Cyclohexylamino)phenol in 25 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this alkaline coupler solution to 0–5 °C in an ice bath with continuous stirring.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the alkaline coupler solution. A deeply colored precipitate should form immediately.[7][11]
-
Continue to stir the reaction mixture in the ice bath for 60 minutes to ensure the coupling reaction goes to completion.
Part C: Isolation and Purification
-
Isolate the crude dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold distilled water to remove inorganic salts and unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as hot ethanol, to obtain the purified dye.
-
Dry the purified crystals in a vacuum oven at a low temperature.
Self-Validation and Causality:
-
Low Temperature: Maintaining 0-5°C during diazotization is critical. Above this temperature, the diazonium salt decomposes to phenol, leading to unwanted byproducts and reduced yield.[1]
-
Alkaline Coupling Medium: The use of NaOH deprotonates the phenol, creating a strongly nucleophilic phenoxide ion that readily attacks the weakly electrophilic diazonium salt, driving the coupling reaction to completion.[2]
-
Purity Check: The purity of the final dye can be assessed by techniques such as Thin Layer Chromatography (TLC) and measuring its melting point.
Application in Oxidation Dye Systems (Hair Colorants)
Oxidation dyes are the basis of permanent hair coloring technology. They do not exist as colored molecules until they are formed directly on the hair fiber through a chemical reaction.[4] This process involves a primary intermediate (developer), a coupler, and an oxidizing agent.
Core Principle: Oxidative Coupling
-
Activation: An alkaline agent, typically ammonia or ethanolamine, is used to swell the hair cuticle, allowing the dye precursors to penetrate.[4]
-
Oxidation: An oxidizing agent, almost universally hydrogen peroxide, oxidizes the primary intermediate (e.g., p-phenylenediamine (PPD) or p-aminophenol). This creates a reactive quinone-diimine intermediate.[4][5]
-
Coupling: This highly reactive intermediate rapidly undergoes electrophilic attack by a coupler molecule, such as 3-(N-Cyclohexylamino)phenol. A series of subsequent oxidation and coupling steps can occur, leading to the formation of large, complex, and colored molecules that are trapped within the hair cortex, resulting in a permanent color.[3][12]
Visualization of the Oxidation Dyeing Mechanism
This diagram outlines the fundamental reaction pathway for the formation of an oxidation dye.
Caption: Mechanism of Oxidation Dye Formation.
Protocol: Formulation of a Representative Oxidation Dye
This protocol provides a simplified formulation for a laboratory-scale hair dye preparation to evaluate the color contribution of 3-(N-Cyclohexylamino)phenol.
Materials & Equipment:
-
p-Phenylenediamine (PPD)
-
3-(N-Cyclohexylamino)phenol
-
Ammonium Hydroxide solution (28%)
-
Hydrogen Peroxide solution (6% or 20 volume)
-
Cetyl alcohol (as a thickener)
-
Distilled water
-
Swatches of clean, white human hair
-
Beakers, pH meter, hot plate
Protocol Steps:
Part A: Preparation of the Dye Base (Part 1)
-
In a 100 mL beaker, create a cream base by heating 5 g of cetyl alcohol and 45 mL of distilled water to ~70 °C until a uniform emulsion is formed. Cool to ~40 °C while stirring.
-
To this cream base, add 0.5 g (equimolar amount to be calculated based on PPD) of 3-(N-Cyclohexylamino)phenol and stir until fully dispersed.
-
Add 0.5 g of p-phenylenediamine and stir until dissolved.
-
Adjust the pH of the mixture to between 9.5 and 10.5 using ammonium hydroxide solution. This is the dye base.
Part B: Preparation of the Developer (Part 2)
-
The developer is a 6% hydrogen peroxide solution, which can be thickened slightly with a suitable polymer if desired for better application properties.
Part C: Application and Dye Formation
-
Immediately before application, mix the dye base (Part A) and the developer (Part B) in a 1:1 ratio by weight.
-
Apply the mixture evenly to a swatch of white hair, ensuring full saturation.
-
Allow the dye to develop on the hair for 30 minutes at room temperature.
-
Rinse the hair swatch thoroughly with warm water until the water runs clear.
-
Wash with a mild shampoo, rinse, and let it dry.
-
Observe the final color. Using PPD with 3-(N-Cyclohexylamino)phenol is expected to produce shades in the blue-to-purple range.
Self-Validation and Causality:
-
Alkaline pH: The high pH is essential for swelling the hair cuticle to allow precursor penetration and also to catalyze the decomposition of hydrogen peroxide.[4]
-
Immediate Mixing: The dye base and developer must be mixed just before use because the oxidation and coupling reactions begin immediately upon mixing. The mixture is not stable.
-
Control Swatch: To validate the color contribution of the coupler, a control experiment should be run using only the primary intermediate (PPD) and the developer. This typically produces a dark, muddy color, highlighting the specific hue introduced by the coupler.
Quantitative Data Summary
The following table provides key physicochemical properties for 3-(N-Cyclohexylamino)phenol, which are essential for experimental design and safety assessment.
| Property | Value | Source |
| CAS Number | 5269-05-6 | [ChemWhat][13] |
| Molecular Formula | C₁₂H₁₇NO | [ChemWhat][13] |
| Molecular Weight | 191.27 g/mol | [ChemWhat][13] |
| Appearance | Varies (typically solid) | Inferred |
| Solubility | Sparingly soluble in water, soluble in organic solvents and alkaline solutions | Inferred |
Conclusion and Future Perspectives
3-(N-Cyclohexylamino)phenol stands as a highly effective and versatile coupler in the synthesis of both azo and oxidation dyes. Its activated aromatic system ensures efficient coupling, while the N-cyclohexyl substituent provides a means to modulate the properties of the final colorant. The protocols detailed herein offer a robust framework for researchers to explore the synthesis of novel dyes. Future work may focus on systematically modifying the N-substituent or the substitution pattern on the phenol ring to create a library of dyes with tailored spectral properties, enhanced lightfastness, and improved safety profiles, further expanding the applications of this valuable class of dye intermediates.
References
- EP0485544B1 - Oxidative hair dye containing 3-aminophenol derivatives, process for...
-
3-(N-Cyclohexylamino) phenol CAS#: 5269-05-6; ChemWhat Code: 781911. (URL: [Link])
-
Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres - Science Alert. (URL: [Link])
- US4976742A - META-aminophenols useful as oxidation hair dye couplers - Google P
-
Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres - ResearchGate. (URL: [Link])
- US3102141A - Process for the preparation of substituted aminophenols - Google P
-
Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres - Science Alert. (URL: [Link])
- CA2287634C - New substituted p-aminophenol, process of preparation and use in dyeing hair - Google P
-
(12) United States Patent - Googleapis.com. (URL: [Link])
-
Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol - Scholars Research Library. (URL: [Link])
- US4622400A - Preparation of certain m-aminophenols and the use thereof for preparation of laser dyes - Google P
- EP1006104A1 - P-aminophenol substitute and its use in oxidation dye formulations - Google P
- US4402699A - Coupler components for the oxidation of hair dyes and their use, as well as hair dyeing agents containing them - Google P
-
A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols - ijarsct. (URL: [Link])
-
(PDF) Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol - ResearchGate. (URL: [Link])
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - NIH. (URL: [Link])
-
Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol | Rafidain Journal of Science. (URL: [Link])
-
SYNTHESIS, CHARACTERIZATION, AND APPLICATION OF AZO DERIVATIVES FROM AROMATIC AMINES - ijorar. (URL: [Link])
-
Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. (URL: [Link])
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (URL: [Link])
-
Selectivity of diazo-coupling with p-amino phenol - Chemistry Stack Exchange. (URL: [Link])
-
THE CHEMISTRY OF PERMANENT HAIR DYES. (URL: [Link])
-
Aminophenol: The Toxic Reality Behind Hair Dyes - Damiva Diaries. (URL: [Link])
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. EP0485544B1 - Oxidative hair dye containing 3-aminophenol derivatives, process for oxidative dyeing of hair and new 3-aminophenol derivatives - Google Patents [patents.google.com]
- 4. compoundchem.com [compoundchem.com]
- 5. Aminophenol: The Toxic Reality Behind Hair Dyes - Damiva Diaries [blog.damiva.com]
- 6. One moment, please... [ijorarjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijisrt.com [ijisrt.com]
- 11. cuhk.edu.hk [cuhk.edu.hk]
- 12. US4976742A - META-aminophenols useful as oxidation hair dye couplers - Google Patents [patents.google.com]
- 13. escholarship.org [escholarship.org]
Application Notes and Protocols for the Catalytic Amination of Phenol to Cyclohexylamine
Introduction
Cyclohexylamine is a critical intermediate in the synthesis of a wide array of industrial chemicals and pharmaceutical agents. Its production via the direct amination of phenol represents a more sustainable and atom-economical alternative to traditional routes that often involve the hydrogenation of aniline. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the catalytic amination of phenol to cyclohexylamine. We will delve into the underlying principles, compare various catalytic systems, and provide detailed protocols to ensure reproducible and high-yield synthesis.
Reaction Principle and Mechanistic Insights
The conversion of phenol to cyclohexylamine is a multi-step process that occurs in a single pot. The generally accepted mechanism involves two key stages:
-
Hydrogenation of Phenol: The aromatic ring of phenol is first hydrogenated to form cyclohexanone as a key intermediate. This step requires a catalyst active for hydrogenation.
-
Reductive Amination: The in-situ generated cyclohexanone then reacts with ammonia to form a cyclohexanimine intermediate. This imine is subsequently hydrogenated to the final product, cyclohexylamine.
The efficiency and selectivity of the overall process are highly dependent on the catalyst's ability to facilitate both hydrogenation and amination steps while minimizing side reactions, such as the formation of dicyclohexylamine or cyclohexanol.
Catalytic Systems: A Comparative Analysis
Several catalytic systems have been developed for this transformation, with noble metal and nickel-based catalysts being the most prominent. The choice of catalyst significantly impacts reaction conditions, yield, and selectivity.
| Catalyst System | Support | Typical Temperature (°C) | Typical Pressure (psig) | Key Advantages | Key Disadvantages | Reference |
| Rhodium (Rh) | Alumina (Al₂O₃), Carbon (C) | 70 - 150 | 15 - 150 | High yields and selectivity under mild conditions, low formation of byproducts.[1][2] | High cost of rhodium. | [1][2] |
| Ruthenium (Ru) | Carbon (C) | ~140 | ~87 | Effective for hydrogenation.[2] | Can be less selective than Rhodium.[2] | [2] |
| Palladium (Pd) | Carbon (C) | ~140 | ~29 | State-of-the-art for N-alkylated cyclohexylamines.[2] | Poor selectivity for the direct amination with ammonia, leading to significant byproducts.[2] | [2] |
| Nickel (Ni) | Silica (SiO₂) | ~160 | - | Lower cost alternative to noble metals, good conversion and selectivity with bifunctional catalysts.[3] | May require higher temperatures. | [3] |
Expert Insight: While palladium catalysts are highly effective for producing N-substituted cyclohexylamines, they exhibit poor selectivity when ammonia is used as the amine source.[2] For the direct synthesis of cyclohexylamine, rhodium-based catalysts, particularly Rh/C and Rh/Al₂O₃, have demonstrated superior performance, offering excellent yields and high selectivity under relatively mild conditions.[1][2] Nickel-based catalysts are emerging as a cost-effective alternative, with recent research on bifunctional Ni/SiO₂ catalysts showing promising results.[3]
Experimental Workflow and Key Parameters
The successful synthesis of cyclohexylamine from phenol hinges on the careful control of several experimental parameters.
Protocol 1: Rhodium on Alumina Catalyzed Amination
This protocol is based on a well-established method using a rhodium catalyst, known for its high efficiency and selectivity.[1]
Materials:
-
Phenol
-
28% Aqueous ammonia solution
-
5% Rhodium on alumina (Rh/Al₂O₃) catalyst
-
Hydrogen (H₂) gas
-
Parr shaker or similar autoclave system
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactor Charging: In a glass liner for the Parr shaker, combine 47.1 g of phenol and 40 ml of 28% aqueous ammonia solution.
-
Catalyst Addition: Carefully add 1.0 g of 5% rhodium on alumina catalyst to the mixture.
-
Reactor Assembly: Place the glass liner in the Parr shaker, seal the reactor, and purge the system with hydrogen gas to remove air.
-
Pressurization: Pressurize the reactor to 60 psig with hydrogen.
-
Reaction: Heat the reaction mixture to 90-100°C while shaking. Maintain the hydrogen pressure between 30-60 psig by periodically re-pressurizing the reactor.
-
Reaction Monitoring: The reaction progress can be monitored by observing the rate of hydrogen uptake. The reaction is typically complete within 6-7 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can be washed, dried, and potentially reused.[1]
-
Analysis: Analyze the clear, colorless filtrate by gas chromatography to determine the product distribution. A typical result would show high conversion of phenol and high selectivity to cyclohexylamine, with minor amounts of cyclohexanol, cyclohexanone, and dicyclohexylamine.[1]
-
Purification: For obtaining high purity cyclohexylamine, the filtrate can be dried over sodium hydroxide pellets, followed by distillation. The main fraction boiling at 134-136°C corresponds to cyclohexylamine.[1]
Protocol 2: Rhodium on Carbon Catalyzed Amination in an Organic Solvent
This protocol utilizes a rhodium on carbon catalyst and an organic solvent, which can influence the reaction kinetics and product distribution.[2]
Materials:
-
Phenol
-
Ammonia solution in methanol
-
5% Rhodium on carbon (Rh/C) catalyst
-
2-Propanol (solvent)
-
Hydrogen (H₂) gas
-
Autoclave system
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactor Charging: In a high-pressure autoclave, add the Rh/C catalyst (typically 2 mol% relative to phenol), phenol, 2-propanol as the solvent, and the ammonia solution in methanol.
-
Reactor Assembly: Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 6 bar).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 140°C) with stirring.
-
Reaction Monitoring: The reaction can be monitored by taking aliquots at different time intervals and analyzing them by GC.
-
Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst.
-
Analysis: Analyze the filtrate by GC to determine the conversion of phenol and the selectivity to cyclohexylamine. This system has been reported to achieve excellent yields of up to 97% for cyclohexylamine.[2]
Influence of Key Reaction Parameters
The optimization of reaction conditions is crucial for achieving high yields and selectivity.
-
Ammonia Concentration: A sufficient excess of ammonia is critical to favor the formation of the primary amine, cyclohexylamine, and to suppress the formation of the secondary amine, dicyclohexylamine. At low ammonia concentrations, incomplete conversion of phenol and higher concentrations of cyclohexanone and dicyclohexylamine are observed.[2]
-
Temperature: The reaction temperature influences the rate of both the hydrogenation and amination steps. While higher temperatures generally increase the reaction rate, they can also lead to undesired side reactions. The optimal temperature is catalyst-dependent, typically ranging from 70-160°C.[1][3]
-
Hydrogen Pressure: The hydrogen pressure affects the rate of the hydrogenation steps. A sufficiently high pressure is necessary to ensure the complete reduction of the aromatic ring and the imine intermediate.
-
Solvent: The choice of solvent can impact the solubility of reactants and the catalyst's activity. Isopropanol has been shown to be an effective solvent, potentially through hydrogen bonding interactions that promote the reaction.[2] Water can also be present in the reaction mixture, especially when using aqueous ammonia, without significantly hindering the reaction.[1]
Mechanism and Rationale for Catalyst Choice
The choice of a rhodium-based catalyst is justified by its high activity for both the hydrogenation of the aromatic ring and the reductive amination of the intermediate cyclohexanone.[1][2] Rhodium catalysts tend to favor the formation of the primary amine and exhibit lower selectivity towards the formation of dicyclohexylamine compared to other metals like palladium.[2]
Bifunctional catalysts, such as the Ni/SiO₂ system derived from nickel phyllosilicates, offer a promising alternative. In this system, the nickel nanoparticles are responsible for hydrogen activation, while Lewis acid sites on the silica support are proposed to activate the phenol, facilitating the overall reaction.[3] This synergistic effect enhances the catalytic activity and selectivity towards cyclohexylamine.[3]
Troubleshooting and Safety Considerations
-
Low Yield/Conversion: Check for catalyst deactivation, insufficient hydrogen pressure, or inadequate ammonia concentration. Ensure proper sealing of the reactor to prevent leaks.
-
Low Selectivity (High Dicyclohexylamine): Increase the ammonia concentration. Lowering the reaction temperature may also help to reduce the rate of the secondary amine formation.
-
Safety: This reaction involves flammable (hydrogen) and corrosive (ammonia) materials under pressure and at elevated temperatures. All experiments should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. The reactor system must be properly rated for the intended pressure and temperature.
Conclusion
The direct amination of phenol to cyclohexylamine is a highly valuable transformation for the chemical and pharmaceutical industries. The use of rhodium-based catalysts provides a reliable and high-yielding route to this important intermediate. By carefully controlling the experimental parameters, particularly the ammonia concentration, researchers can achieve excellent selectivity for the desired primary amine. The development of non-noble metal catalysts, such as bifunctional nickel systems, offers a promising avenue for more cost-effective and sustainable production in the future.
References
- Preparation of cyclohexylamine
-
Tomkins, P., Valgaeren, C., Adriaensen, K., Cuypers, T., & De Vos, D. E. (n.d.). The Direct Conversion of Phenol to Cyclohexylamines – a New and Sustainable Pathway to Aliphatic Polyurethanes? KU Leuven.[Link]
-
Liu, X., Wang, X., Qiu, J., Chen, W., Fu, X., Ye, L., & Yuan, Y. (2023). Selective Amination of Phenol to Cyclohexylamine over Metal‐Acid Bifunctional Catalysts Derived from Nickel Phyllosilicates. ChemCatChem, 15(15). [Link]
Sources
Application Note: Quantitative Analysis of 3-(N-Cyclohexylamino) phenol
Introduction and Scope
3-(N-Cyclohexylamino) phenol is an aromatic amine derivative that serves as a key intermediate or potential impurity in the synthesis of various pharmaceutical compounds and specialty chemicals. The precise and accurate quantification of this compound is critical for ensuring the quality, safety, and efficacy of final products, as well as for monitoring reaction kinetics and optimizing process control.[1] Uncontrolled levels of such impurities can have significant impacts on the stability and toxicological profile of a drug substance.
This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing three robust and validated analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): A highly specific and widely used method for routine quality control and purity assessment.
-
Gas Chromatography (GC): A powerful technique, particularly when coupled with derivatization, for trace-level analysis and identification.
-
UV-Visible Spectrophotometry: A rapid and simple method for concentration determination in relatively pure samples.
Each section explains the underlying scientific principles, provides detailed, step-by-step protocols, and discusses the necessary validation parameters to ensure the generation of reliable and reproducible data, in alignment with regulatory expectations such as those from the International Conference on Harmonisation (ICH).[2][3]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
2.1 Principle and Rationale
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for the analysis of moderately polar, non-volatile compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically octadecyl-silane, C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention time of the analyte can be precisely controlled. The inherent UV absorbance of the phenol and benzene ring chromophores allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD).[4][5] This method offers excellent specificity, allowing for the quantification of the target analyte even in the presence of other process-related impurities or degradation products.[3][6]
2.2 Experimental Protocol: HPLC-UV
2.2.1 Instrumentation and Materials
-
HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, DAD or UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard (purity ≥99%).
-
Filters: 0.45 µm syringe filters for sample preparation.
2.2.2 Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution: Accurately weigh a sample containing an expected amount of the analyte to achieve a final concentration within the calibration range (e.g., 25 µg/mL) after dissolving and diluting with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.
2.2.3 Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Gradient Program | 0-15 min: 30% to 80% B15-17 min: 80% to 30% B17-22 min: 30% B (Equilibration) |
2.2.4 System Suitability Before sample analysis, inject the 25 µg/mL working standard solution six times. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
2.3 Method Validation Summary
The method must be validated to demonstrate its suitability for the intended purpose.[6] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Specificity | Analyte peak is resolved from impurities/placebo. | Peak purity index > 0.999. No interference at analyte retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linear over 1-100 µg/mL range. |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% - 101.5% recovery across three concentration levels.[7] |
| Precision (RSD%) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0% | Repeatability RSD < 1.0%; Intermediate Precision RSD < 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.3 µg/mL |
2.4 HPLC Workflow Diagram
Sources
- 1. particle.dk [particle.dk]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. scielo.br [scielo.br]
- 4. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 5. Phenol [webbook.nist.gov]
- 6. wjarr.com [wjarr.com]
- 7. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for the Synthesis of MOR Antagonists from 3-(N-Cyclohexylamino)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 3-(N-Cyclohexylamino)phenol in MOR Antagonist Development
The μ-opioid receptor (MOR) is a critical target in pain management; however, its activation is also associated with severe side effects such as respiratory depression and the potential for addiction. Consequently, the development of MOR antagonists is of paramount importance for treating opioid overdose and substance use disorders. The 3-aminophenol scaffold is a well-established pharmacophore in many opioid receptor ligands. Within this class of compounds, 3-(N-Cyclohexylamino)phenol represents a versatile and strategically valuable starting material for the synthesis of novel MOR antagonists. Its secondary amine functionality provides a readily modifiable handle for introducing various substituents to explore structure-activity relationships (SAR), while the phenolic hydroxyl group is a key feature for interaction with the MOR. This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of MOR antagonists derived from 3-(N-Cyclohexylamino)phenol, with a focus on the causal relationships between molecular structure and biological activity.
Section 1: Synthetic Strategy and Rationale
The primary synthetic route to MOR antagonists from 3-(N-Cyclohexylamino)phenol involves the N-alkylation of the secondary amine. This transformation is crucial as the nature of the N-substituent is a major determinant of the pharmacological profile of the resulting ligand, often dictating whether the compound will act as an agonist, partial agonist, or antagonist at the MOR. The introduction of an N-cyclopropylmethyl group, for instance, is a classic strategy in opioid chemistry to impart antagonist properties.
Core Reaction: N-Alkylation
The N-alkylation of 3-(N-Cyclohexylamino)phenol is typically achieved via a nucleophilic substitution reaction with an appropriate alkyl halide, such as cyclopropylmethyl bromide. The secondary amine, being nucleophilic, attacks the electrophilic carbon of the alkyl halide, leading to the formation of a tertiary amine.
Caption: General workflow for the N-alkylation of 3-(N-Cyclohexylamino)phenol.
The choice of base and solvent is critical for the success of this reaction. A non-nucleophilic base, such as potassium carbonate or sodium bicarbonate, is employed to neutralize the hydrobromic acid generated during the reaction, thereby preventing the protonation and deactivation of the starting amine. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the reaction.
Section 2: Detailed Experimental Protocols
Protocol 2.1: Synthesis of N-Cyclopropylmethyl-3-(N-cyclohexylamino)phenol
This protocol describes a representative synthesis of a potential MOR antagonist.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| 3-(N-Cyclohexylamino)phenol | ≥98% | Commercially Available | |
| Cyclopropylmethyl bromide | ≥97% | Commercially Available | Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying. | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(N-Cyclohexylamino)phenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF (10 mL per gram of starting material).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Add cyclopropylmethyl bromide (1.2 eq.) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-Cyclopropylmethyl-3-(N-cyclohexylamino)phenol.
Protocol 2.2: Characterization of the Synthesized Compound
A thorough characterization is essential to confirm the identity and purity of the synthesized antagonist.
Analytical Techniques:
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Appearance of new signals corresponding to the cyclopropylmethyl group (multiplets in the 0.1-0.9 ppm and 2.5-3.0 ppm regions). |
| ¹³C NMR | Structural confirmation | Appearance of new carbon signals for the cyclopropylmethyl group. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of the product. |
| Infrared (IR) Spectroscopy | Functional group analysis | Presence of a broad O-H stretch (phenol) and C-N stretches. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |
Section 3: In Vitro Evaluation of MOR Antagonist Activity
The antagonist activity of the synthesized compound at the MOR can be determined using established in vitro assays.
Protocol 3.1: Radioligand Binding Assay
This competitive binding assay measures the affinity of the synthesized compound for the MOR by its ability to displace a radiolabeled MOR ligand.
Workflow:
Caption: Workflow for determining MOR binding affinity.
Protocol 3.2: [³⁵S]GTPγS Binding Assay
This functional assay determines whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on G-protein activation.[1] An antagonist will block the stimulation of [³⁵S]GTPγS binding induced by a known MOR agonist.
Principle:
MOR activation by an agonist facilitates the exchange of GDP for GTP on the Gα subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
Procedure Outline:
-
Incubate cell membranes expressing MOR with a fixed concentration of a MOR agonist (e.g., DAMGO) and varying concentrations of the synthesized antagonist.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
The antagonist activity is determined by the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Section 4: Structure-Activity Relationship (SAR) Insights
The 3-(N-Cyclohexylamino)phenol scaffold provides a platform for systematic SAR exploration to optimize antagonist potency and selectivity.
-
N-Substituent: The size and nature of the N-alkyl group are critical. While a methyl group often confers agonist properties, larger, more sterically demanding groups like cyclopropylmethyl or allyl typically introduce antagonist activity.[2]
-
Cyclohexyl Ring: The cyclohexyl group contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic properties and binding affinity. Modifications to this ring can be explored to fine-tune these parameters.
-
Phenolic Hydroxyl Group: The 3-hydroxyl group is a key pharmacophoric element, often forming a crucial hydrogen bond interaction within the MOR binding pocket. Its removal or modification generally leads to a significant decrease in affinity.
Section 5: Safety and Handling
3-(N-Cyclohexylamino)phenol:
-
Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Cyclopropylmethyl Bromide:
-
Hazards: Flammable liquid and vapor. Causes skin and eye irritation.
-
Precautions: Handle in a fume hood away from ignition sources. Wear appropriate PPE.
General Laboratory Safety:
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
-
Perform all reactions in a well-ventilated fume hood.
-
Dispose of chemical waste according to institutional guidelines.
Conclusion
3-(N-Cyclohexylamino)phenol is a valuable and adaptable starting material for the synthesis of novel MOR antagonists. The straightforward N-alkylation chemistry allows for the generation of a diverse library of compounds for SAR studies. By following the detailed protocols for synthesis, characterization, and in vitro evaluation outlined in this guide, researchers can efficiently advance their drug discovery programs aimed at developing safer and more effective treatments for opioid-related disorders.
References
-
3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. (2022). Archiv der Pharmazie. [Link]
-
Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. (2021). Molecules. [Link]
Sources
Application Notes and Protocols: Site-Selective C-H Amination of Phenol-Containing Biomolecules
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Imperative of C-H Amination in Biomolecule Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a paradigm shift in chemical synthesis, offering a more atom- and step-economical route to complex molecules.[1][2][3] Within this field, the site-selective amination of phenol-containing biomolecules, such as tyrosine residues in peptides and proteins, as well as phenolic natural products and pharmaceuticals, represents a critical frontier.[4][5][6][7][8] The introduction of nitrogen-containing moieties can profoundly influence the biological activity, pharmacokinetic properties, and overall therapeutic potential of these molecules.[2][4][9]
Traditional methods for modifying such biomolecules often rely on lengthy synthetic sequences involving pre-functionalized starting materials.[1] C-H activation strategies, in contrast, allow for the direct conversion of inert C-H bonds into valuable C-N bonds, streamlining the synthesis of novel analogs and bioconjugates.[2][3][10] This guide provides an in-depth exploration of the principles and protocols for the site-selective C-H amination of phenols, with a focus on methodologies amenable to the complexity of biological systems.
Core Concepts: Achieving Site-Selectivity in Phenolic C-H Amination
The inherent challenge in C-H functionalization lies in controlling the site of reaction, especially in complex molecules with numerous C-H bonds.[1] For phenols, the hydroxyl group plays a pivotal role in directing the amination to the ortho position. This selectivity is primarily achieved through two key mechanistic pathways:
-
Directing Group-Assisted C-H Activation: In this approach, the phenolic hydroxyl group, or a derivative thereof, coordinates to a transition metal catalyst, positioning it in close proximity to the ortho C-H bonds.[11][12][13][14] This chelation-assisted strategy facilitates the cleavage of the targeted C-H bond and subsequent C-N bond formation.[13][15] Rhodium and Iridium-based catalysts are frequently employed in these transformations.[15][16][17][18][19][20][21]
-
Radical-Mediated Pathways: Alternatively, the electron-rich nature of phenols allows for their oxidation to phenoxyl radicals.[5][22] These radicals can then couple with nitrogen-centered radicals, which are often generated in situ from various aminating agents.[4][5] This approach is particularly useful for late-stage functionalization and has been successfully demonstrated with cost-effective iron catalysts.[4][5][23][24][25][26]
Visualizing the Mechanistic Landscape
The choice of catalytic system dictates the operative mechanism and, consequently, the reaction conditions and substrate scope.
Caption: General workflow for iron-catalyzed C-H amination of tyrosine derivatives.
Detailed Steps:
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
The tyrosine-containing substrate (1.0 equiv) should be of high purity.
-
The aminating agent, such as O-benzoyl-N,N-dialkylhydroxylamine (1.5 equiv), should be freshly prepared or obtained from a reliable commercial source.
-
Iron(III) chloride (FeCl3, 0.2 equiv) and silver trifluoroacetate (AgOCOCF3, 0.2 equiv) are used as the catalytic system.
-
Anhydrous 1,2-dichloroethane (DCE) is a suitable solvent.
-
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add the tyrosine-containing substrate, the aminating agent, FeCl3, and AgOCOCF3.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (typically 60-80 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with ethyl acetate (EtOAc) (3 x 20 mL).
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Protocol 2: Silver-Catalyzed Cross-Dehydrogenative Coupling of Tyrosine Peptides with Phenothiazines
This protocol is based on a scalable and operationally simple method for the late-stage modification of peptides. [6][7][8]It is tolerant to air and water, making it particularly attractive for applications in chemical biology.
Workflow:
Caption: General workflow for silver-catalyzed C-H amination of tyrosine peptides.
Detailed Steps:
-
Reagent Preparation:
-
The tyrosine-containing peptide (1.2 equiv) and phenothiazine (1.0 equiv) are used as the coupling partners.
-
Silver(I) carbonate (Ag2CO3, 0.3 equiv for organic solvent; 1.0 equiv for water) serves as the catalyst and oxidant.
-
o-xylene or water can be used as the solvent.
-
-
Reaction Setup:
-
In a vial, combine the tyrosine-containing peptide, phenothiazine, and Ag2CO3.
-
Add the chosen solvent.
-
-
Reaction Conditions:
-
Workup:
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane for reactions in o-xylene).
-
Filter the mixture through a pad of celite to remove insoluble silver salts.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the desired phenothiazine-functionalized peptide.
-
Conclusion and Future Outlook
Site-selective C-H amination of phenol-containing biomolecules has emerged as a powerful tool for the synthesis of novel chemical entities with significant potential in drug discovery and chemical biology. [2][10]The continued development of more efficient, selective, and environmentally benign catalytic systems will further expand the scope and applicability of this transformative technology. As our understanding of the underlying reaction mechanisms deepens, we can expect the rational design of catalysts tailored for specific and challenging biomolecular targets, paving the way for the routine application of C-H amination in both academic and industrial research settings.
References
-
Carson, M. C., Liu, C. R., Liu, Y., & Kozlowski, M. C. (2024). Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. ACS Catalysis, 14, 12173-12180. [Link]
-
Li, B., Ma, J., & Wang, G. W. (2014). Rhodium-catalyzed selective C-H activation/olefination of phenol carbamates. Organic & Biomolecular Chemistry, 12(30), 5576-5580. [Link]
-
Prier, C. K., Zhang, R. K., & Arnold, F. H. (2018). Enzymatic C–H Functionalizations for Natural Product Synthesis. Current Opinion in Chemical Biology, 43, 8-15. [Link]
-
Sharma, P., & Kumar, M. (2021). Late‐Stage C H Activation–Functionalization of Drugs, Natural Products, and Biomolecules: In View of Molecular Property and Mechanistic Pathway. Chemistry–An Asian Journal, 16(18), 2535-2561. [Link]
-
Yamamoto, K., Yasui, T., & Itoh, J. (2024). Iron-Catalyzed C–H Alkylamination of Tyrosine Derivatives. Organic Letters, 26(25), 5358-5363. [Link]
-
Andrade-Sampedro, P., & Correa, A. (2024). Iron-Catalyzed Late-Stage Radical C–H Alkylamination of Phenol-Containing Drugs and Biomolecules. ChemRxiv. [Link]
-
Mondal, S., & Maiti, D. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, 57(74), 9296-9310. [Link]
-
Kim, H., & Chang, S. (2016). Transition-Metal-Mediated Direct C-H Amination of Hydrocarbons with Amine Reactants: The Most Desirable but Challenging C-N Bond-Formation Approach. Accounts of Chemical Research, 49(4), 746-756. [Link]
-
Topczewski, J. J., & Sanford, M. S. (2015). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 115(11), 5264-5307. [Link]
-
Vantourout, J. C., et al. (2021). Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. JACS Au, 1(7), 948-960. [Link]
-
Bauer, A., & Bach, T. (2018). C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. Catalysts, 8(12), 613. [Link]
-
Fiori, K. W., & Du Bois, J. (2011). Rhodium-Catalyzed C-H Amination. An Enabling Method for Chemical Synthesis. Organic Process Research & Development, 15(4), 758-762. [Link]
-
Carson, M. C., Liu, C. R., Liu, Y., & Kozlowski, M. C. (2024). Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. ChemRxiv. [Link]
-
Geraci, A., & Baudoin, O. (2024). Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis. ChemistryViews. [Link]
-
Wang, Y., et al. (2025). ortho-C–H Amidation of Phenols through Intramolecular Rearrangement of N-Phenoxyarylamides. Organic Letters. [Link]
-
Yamamoto, K., Yasui, T., & Itoh, J. (2024). Iron-Catalyzed C-H Alkylamination of Tyrosine Derivatives. ResearchGate. [Link]
-
Girón-Elola, C., Sasiain, I., Sánchez-Fernández, R., Pazos, E., & Correa, A. (2023). Site-Selective C–H Amination of Phenol-Containing Biomolecules. Organic Letters, 25(23), 4383-4387. [Link]
-
Zhang, Y., et al. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules, 28(8), 3449. [Link]
-
Park, Y., Kim, Y., & Chang, S. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 9247-9301. [Link]
-
Li, X. (2017). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Accounts of Chemical Research, 50(10), 2639-2651. [Link]
-
Pappo, D., et al. (2016). Selective Oxidative Phenol Coupling by Iron Catalysis. The Journal of Organic Chemistry, 81(17), 7439-7447. [Link]
-
Yamamoto, K., Yasui, T., & Itoh, J. (2024). Iron-Catalyzed C-H Alkylamination of Tyrosine Derivatives. PubMed. [Link]
-
Luo, J., & Preciado, S. (2019). Transition Metal‐Catalyzed Directing‐Group‐Assisted C−H Activation of Phenols. Asian Journal of Organic Chemistry, 8(12), 2136-2148. [Link]
-
Zhang, Y., et al. (2024). Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. Chemical Science, 15(10), 3566-3580. [Link]
-
Sun, K., & Li, B. (2016). C–H functionalisation using a removable/modifiable or a traceless directing group strategy. Organic & Biomolecular Chemistry, 14(30), 7164-7176. [Link]
-
OpenChem Hub. (2024). The main mechanisms of C-H activation. YouTube. [Link]
-
Bolm, C., et al. (2014). Iron‐Catalyzed Oxidative C−O and C−N Coupling Reactions Using Air as Sole Oxidant. Chemistry–A European Journal, 20(44), 14349-14353. [Link]
-
Daugulis, O., et al. (2013). Directed Amination of Non–Acidic Arene C–H Bonds by a Copper–Silver Catalytic System. Angewandte Chemie International Edition, 52(23), 6066-6069. [Link]
-
Park, Y., Kim, Y., & Chang, S. (2017). Transition Metal-Catalyzed C-H Amination: Scope, Mechanism, and Applications. PubMed. [Link]
-
Chen, K., et al. (2022). Catalytic Amination of Phenols with Amines. Journal of the American Chemical Society, 144(3), 1144-1151. [Link]
-
Girón-Elola, C., Sasiain, I., Sánchez-Fernández, R., Pazos, E., & Correa, A. (2023). Site-Selective C–H Amination of Phenol-Containing Biomolecules. PubMed Central. [Link]
-
Nagib, D. A. (2020). Radical C-H amination. Nature Research. [Link]
-
Yamamoto, K., Yasui, T., & Itoh, J. (2024). Iron-Catalyzed C–H Alkylamination of Tyrosine Derivatives. Organic Letters. [Link]
-
Tang, S., et al. (2018). Electrochemical Oxidative C-H Amination of Phenols: Access to Triarylamine Derivatives. Angewandte Chemie International Edition, 57(17), 4737-4741. [Link]
-
Chen, K., et al. (2022). The Direct Coupling of Phenols and Amines under Rhodium Catalysis. ResearchGate. [Link]
-
Chen, K., et al. (2022). Catalytic Amination of Phenols with Amines. PubMed. [Link]
-
Girón-Elola, C., Sasiain, I., Sánchez-Fernández, R., Pazos, E., & Correa, A. (2023). Site-Selective C-H Amination of Phenol-Containing Biomolecules. PubMed. [Link]
-
Sasiain, I., et al. (2021). Late-Stage C-H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Angewandte Chemie International Edition, 60(39), 21323-21327. [Link]
-
University of Illinois College of Liberal Arts & Sciences. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. ScienceDaily. [Link]
-
UPenn HTSF. Publications. [Link]
-
Romero, N. A., & Nicewicz, D. A. (2015). Site-selective arene C-H amination via photoredox catalysis. Science, 349(6254), 1326-1330. [Link]
Sources
- 1. Enzymatic C–H Functionalizations for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-Selective C–H Amination of Phenol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Selective C-H Amination of Phenol-Containing Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistryviews.org [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. Rhodium-catalyzed selective C-H activation/olefination of phenol carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Catalytic Amination of Phenols with Amines [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Catalytic Amination of Phenols with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Iron-Catalyzed C-H Alkylamination of Tyrosine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Iron‐Catalyzed Oxidative C−O and C−N Coupling Reactions Using Air as Sole Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Introduction: The Unique Challenge of 3-(N-Cyclohexylamino) phenol
Answering the call for an in-depth technical guide, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the purification challenges of 3-(N-Cyclohexylamino) phenol. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to empower you in your experimental work.
This compound is an amphoteric molecule, possessing both a weakly acidic phenolic hydroxyl group and a basic secondary amine. This dual-functionality is the primary source of purification difficulties. The phenol group can cause significant peak tailing during column chromatography on silica gel due to interactions with acidic silanol groups, while the basic amine can also lead to strong adsorption.[1] Furthermore, phenols are notoriously susceptible to oxidation, often resulting in discoloration of the final product.[2]
This guide is structured to address these specific challenges head-on, providing clear, actionable troubleshooting advice and robust protocols.
Troubleshooting Guide: Common Purification Issues
This section is designed in a question-and-answer format to directly address problems you may encounter during the purification of this compound.
Q1: My purified this compound is discolored (pink, brown, or purple). What is the cause and how can I fix it?
A1: This is almost certainly due to the oxidation of the phenolic hydroxyl group. Phenols are highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by light, heat, or the presence of trace metal impurities.[2][3] The initial oxidation products, such as quinones, are highly colored and can contaminate your final product even at very low concentrations.
Corrective & Preventive Actions:
-
Work Under Inert Atmosphere: When possible, conduct purification steps (especially solvent removal) under an inert atmosphere like nitrogen or argon to minimize contact with oxygen.
-
Use Antioxidants: For storage, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT).
-
Charcoal Treatment: If your product is already discolored, you can often remove the colored impurities by dissolving the compound in a suitable solvent (e.g., ethyl acetate or methanol), adding a small amount of activated carbon, heating briefly, and then filtering through a pad of Celite®. Be aware that this can sometimes lead to a loss of product due to adsorption.
-
Storage: Store the final, pure compound in an amber vial under an inert atmosphere and in a freezer to drastically slow the oxidation process.[4]
Q2: I'm seeing severe tailing or streaking of my compound during silica gel column chromatography. How can I achieve sharp, symmetrical peaks?
A2: This is a classic problem when purifying compounds with acidic or basic functional groups on standard silica gel.[1] The acidic silanol groups (Si-OH) on the silica surface strongly interact with both the basic amine and the acidic phenol, leading to poor peak shape and often, incomplete recovery.
Optimization Strategies:
-
Mobile Phase Modification: The most common solution is to modify your eluent.
-
For the Basic Amine: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide is effective.[5] This neutralizes the acidic sites on the silica, preventing the amine from sticking.
-
For the Acidic Phenol: If tailing persists, adding 0.5-1% acetic acid to the eluent can help by protonating the silanolates on the silica surface, reducing their interaction with the phenol.[1]
-
Note: Using both an acid and a base is not recommended. Since the amine is more basic than the phenol is acidic, starting with a basic modifier like triethylamine is the most logical first step.
-
-
Switch the Stationary Phase: If modifying the eluent is insufficient, consider alternative stationary phases.
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica for purifying amines, as it lacks the acidic silanol groups.[6]
-
Amine-Functionalized Silica: This specialized stationary phase is excellent for purifying basic compounds and can provide superior separation.[5]
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) silica can be an effective option, using solvent systems like methanol/water or acetonitrile/water.
-
Q3: My yield is very low after column chromatography. Where did my product go?
A3: Low recovery is typically due to irreversible adsorption of the product onto the stationary phase. As explained in Q2, the amphoteric nature of this compound makes it prone to strong interactions with silica gel.[1][7]
Troubleshooting Steps:
-
Confirm Stability: First, ensure your compound is not decomposing on the silica. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot streaks, decomposition is occurring.[7]
-
Use Mobile Phase Modifiers: As detailed in Q2, adding triethylamine to the eluent is the most critical step to improve recovery of this specific compound from a silica column.
-
Do Not Dry-Load with Silica: When preparing your sample for the column, avoid adsorbing it onto a small amount of silica ("dry loading"). This prolonged, concentrated contact can lead to decomposition or irreversible binding. Instead, dissolve the crude product in a minimal amount of dichloromethane or your starting eluent and load it directly onto the column.[6]
-
Consider a "Plug": If your goal is simply to remove baseline impurities and not perform a fine separation, running the compound through a short "plug" of silica with a relatively polar solvent system is faster and can minimize contact time, improving recovery.[7]
Q4: I'm trying to purify by recrystallization, but the compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This typically happens for one of two reasons: the boiling point of the solvent is higher than the melting point of your compound, or the presence of significant impurities is depressing the melting point.[8]
Solutions:
-
Lower the Cooling Temperature Gradient: Allow the solution to cool much more slowly. Let it return to room temperature naturally on the benchtop before moving it to an ice bath. Slow cooling is critical for forming an ordered crystal lattice.[8]
-
Scratch or Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a single, pure seed crystal.[9]
-
Change Solvents: Select a solvent with a lower boiling point.[8]
-
Use a Mixed Solvent System: This is often the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent (one it's highly soluble in, like methanol or ethyl acetate). Then, while hot, add a "poor" solvent (one it's insoluble in, like hexanes or water) dropwise until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify and then cool slowly.[8][10]
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in my crude this compound?
A: Impurities depend on the synthetic route. A common route is the reductive amination of 3-aminophenol with cyclohexanone. Likely impurities would include:
-
Unreacted 3-aminophenol
-
Unreacted cyclohexanone
-
The intermediate imine species if the reduction was incomplete.
-
By-products from self-condensation of cyclohexanone.
An acid-base extraction is an excellent first step to remove non-basic impurities like cyclohexanone.[5]
Q: What is the best general-purpose purification strategy for this compound?
A: A multi-step approach is often best.
Caption: Recommended multi-step purification workflow.
-
Acid-Base Extraction: Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Wash with aqueous acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer, leaving neutral impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified product back into an organic solvent.[5]
-
Column Chromatography: Use the resulting material on a silica gel column with a hexane/ethyl acetate eluent system containing 1-2% triethylamine to separate your product from closely related amine impurities.[1][5]
-
Recrystallization: For the highest purity, recrystallize the material from column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes).[9][11]
Q: Which analytical techniques are best for assessing purity?
A: A combination of methods provides the most complete picture.
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and choosing a solvent system for column chromatography.[12]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is a good starting point. UV detection is suitable for the phenol moiety.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any residual starting materials or by-products.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[14]
Detailed Experimental Protocols
Protocol 1: Column Chromatography with Basic Modifier
This protocol is designed to mitigate peak tailing and improve the recovery of this compound from a silica gel column.[1][6][12]
1. Select the Solvent System:
-
Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.25-0.35 for the product spot.
-
Prepare this eluent and add 1% triethylamine (Et₃N) by volume (e.g., 10 mL of Et₃N for every 990 mL of solvent). This will be your mobile phase.
2. Prepare the Column:
-
Secure a glass column vertically and add a small plug of cotton or glass wool to the bottom.
-
Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel in your mobile phase. Pour the slurry into the column, gently tapping the side to ensure even packing without air bubbles.[6]
-
Add another ~1 cm layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Load the Sample:
-
Dissolve your crude product in the minimum amount of a strong solvent (like dichloromethane) or the mobile phase itself.
-
Carefully pipette the sample solution onto the top layer of sand, allowing it to absorb into the silica.
4. Elute and Collect Fractions:
-
Carefully add your mobile phase to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
5. Isolate the Product:
-
Combine the pure fractions.
-
Remove the solvent and triethylamine using a rotary evaporator. Note: Triethylamine has a boiling point of 89.5 °C, so ensure it is fully removed under vacuum.
Protocol 2: Recrystallization from a Mixed Solvent System
This protocol is ideal when a single solvent is ineffective or when the compound oils out.[8][15]
1. Choose Solvents:
-
Select a "good" solvent in which your compound is very soluble (e.g., Ethyl Acetate).
-
Select a "poor" solvent in which your compound is insoluble or sparingly soluble (e.g., Hexanes). The two solvents must be miscible.
2. Dissolve the Impure Compound:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent dropwise while heating and stirring until the solid is just dissolved. Use the absolute minimum amount of solvent necessary.[9]
3. Induce Precipitation:
-
While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (precipitation).
-
Add 1-2 more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
4. Cool the Solution:
-
Remove the flask from the heat source and cover it.
-
Allow the solution to cool slowly to room temperature. Do not disturb it.
-
Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[9]
5. Isolate and Dry Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
Troubleshooting Flowchart
Caption: A decision-making flowchart for purification strategy.
References
- Technical Support Center: Purification of Polysubstituted Phenols. (2025). Benchchem.
- Column chromatography. (n.d.). University of Alberta.
- 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. (2022). UniCA IRIS.
- Troubleshooting Phenol-Chloroform-Extraction. (2024). Reddit.
- Column chrom
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Column chromatography & purification of organic compounds. (2021). YouTube.
- Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.
- Phenol and Cresol. (1981). OSHA.
- Column Chromatography: Principles, Procedure, and Applic
- Column Chrom
- Technical Support Center: Recrystallization of Substituted Phenols. (2025). Benchchem.
- Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Analytical Methods. (n.d.).
- Synthesis of Cyclohexylphenols. (2025).
- Technical Support Center: N-Cyclohexylthiolan-3-amine Synthesis & Purific
- Analytical Methods. (n.d.). Toxicological Profile for Phenol - NCBI Bookshelf.
- Phenol. (n.d.). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
- Buffered Phenol Troubleshooting. (2006). Protocol Online.
- HPLC Troubleshooting Guide. (n.d.). Agilent.
- Advanced Analytical Approaches for the Analysis of Polyphenols in Plants M
- Purification of phenol. (n.d.).
- Preparation of Phenols, Part 3: By Aromatic Electrophilic Substitution. (2025). YouTube.
- Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). MDPI.
- Synthesis of Cyclohexylphenols. (2025).
- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). PubMed Central.
- Purification of N-acetyl aminophenols. (n.d.).
- Phenol Impurity 3. (n.d.). Axios Research.
- Phenol-impurities. (n.d.).
- Assessing and improving the stability of N-cyclohexyl-2-phenoxybenzamide. (n.d.). Benchchem.
- Thermal stability and degradation kinetics of the phenolics of Trigonella-foenum graecum L. leaf extracts. (2023). DergiPark.
- Purification of phenol. (n.d.).
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). MDPI.
- Phenol synthesis by substitution or oxid
- Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (1992). PubMed.
- Phenol Purification help. (2017).
- Identification of impurities in commercial phenol produced by the cumene process. (1987). OSTI.GOV.
- 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol. (n.d.). CAS Common Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buffered Phenol Troubleshooting - General Lab Techniques [protocol-online.org]
- 3. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. mt.com [mt.com]
- 12. Column chromatography - Wikipedia [en.wikipedia.org]
- 13. osha.gov [osha.gov]
- 14. Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review [mdpi.com]
- 15. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: 3-(N-Cyclohexylamino)phenol Synthesis
Welcome to the technical support center for the synthesis of 3-(N-Cyclohexylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis, which is most commonly achieved through the reductive amination of 3-aminophenol with cyclohexanone. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, minimize impurities, and streamline your purification processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you might encounter during your experiments in a question-and-answer format, explaining the underlying chemistry and offering actionable solutions.
Q1: My reaction mixture is turning dark brown/black, and I'm seeing multiple colored spots on my TLC plate. What's causing this and how can I prevent it?
A1: The discoloration you are observing is likely due to the oxidation of the phenolic hydroxyl group in your starting material (3-aminophenol) or product. Phenols are susceptible to oxidation, which can be accelerated by air, light, and trace metal impurities, leading to the formation of highly colored quinone-type compounds.[1]
Troubleshooting & Prevention:
-
Inert Atmosphere: To minimize oxidation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using standard Schlenk line techniques or by simply maintaining a positive pressure of an inert gas in the reaction vessel.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be done by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of an antioxidant, such as sodium bisulfite or butylated hydroxytoluene (BHT), can help to prevent oxidation. However, be mindful that this will introduce an additional substance that will need to be removed during workup.
Visualizing the Problem: Phenol Oxidation
Caption: Oxidation of the phenol to colored quinone-type impurities.
Q2: I'm observing a significant amount of an apolar byproduct in my crude NMR. What could this be?
A2: A common apolar byproduct in the reductive amination of cyclohexanone is the result of a self-condensation reaction, specifically an aldol condensation, to form a cyclohexanone dimer. This is particularly prevalent if the reaction is run under basic or acidic conditions for an extended period before the reduction step is complete.
Troubleshooting & Prevention:
-
Control of pH: Maintain a neutral to slightly acidic pH (around 5-6) during the initial imine formation. This promotes the nucleophilic attack of the amine onto the carbonyl group while minimizing the rate of self-condensation of the ketone.
-
Order of Addition: Add the reducing agent shortly after mixing the 3-aminophenol and cyclohexanone. Prolonged reaction times before reduction can favor the formation of the aldol byproduct.
-
Temperature Control: Keep the initial reaction temperature moderate (room temperature to 50°C) before initiating the reduction.
Reaction Pathway: Aldol Condensation of Cyclohexanone
Sources
Technical Support Center: A Guide to Preventing Oxidation of 3-(N-Cyclohexylamino) phenol
Welcome to the technical support resource for 3-(N-Cyclohexylamino) phenol. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered with this compound: degradation due to oxidation. As a bifunctional molecule containing both a phenolic hydroxyl group and a secondary amine, this compound is susceptible to oxidative processes that can compromise sample integrity, leading to discoloration, impurity formation, and inconsistent experimental results. This document provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and proactive strategies to ensure the long-term stability of your material.
Section 1: Frequently Asked Questions (FAQs) on Oxidation
This section addresses the most common user observations and concerns regarding the stability of this compound.
Q1: My solid this compound, which was initially off-white, has turned yellow/brown/pink upon storage. What is causing this color change?
A: This discoloration is a classic indicator of oxidation. The phenolic group is particularly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, and trace metal impurities.[1][2] The process involves the loss of a hydrogen atom from the hydroxyl group to form a phenoxy radical. This radical is resonance-stabilized but highly reactive. It can then undergo further reactions, often leading to the formation of highly colored conjugated systems like quinones or quinone-imines.[1][3] Given the secondary amine in the structure, a plausible product is a quinone-imine, which is typically colored.
Q2: What specific environmental factors accelerate the oxidation of this compound?
A: Several factors can significantly increase the rate of oxidation. Understanding these is the first step toward prevention:
-
Atmospheric Oxygen: This is the primary oxidizing agent. The more the compound is exposed to air, the faster it will degrade.[4]
-
Light Exposure: UV and even visible light can provide the energy to initiate radical chain reactions, a process known as photo-oxidation.[4][5] Storing the material in clear glass vials on a lab bench is a common cause of degradation.[5][6]
-
Elevated Temperatures: Heat accelerates the rate of all chemical reactions, including oxidation.[7] Storing the compound at room temperature, especially in warmer climates, can lead to a shorter shelf-life compared to refrigerated storage.[8][9]
-
Presence of Metal Ions: Trace metal impurities (e.g., iron, copper) can act as catalysts, facilitating the transfer of electrons and speeding up the oxidation process.
-
High pH: In solution, a higher pH will deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This negatively charged species is even more electron-rich and thus more easily oxidized than the neutral phenol.
Q3: How does this degradation impact the reliability of my experimental results?
A: Using an oxidized sample can severely compromise your results. The consequences include:
-
Reduced Purity and Potency: The actual concentration of this compound is lower than weighed, leading to inaccurate dosing in biological assays or incorrect stoichiometry in chemical reactions.
-
Appearance of Artifacts: In analytical chemistry, degradation products will appear as unexpected peaks in HPLC, GC-MS, or NMR spectra, complicating data interpretation.[10]
-
Altered Biological Activity: The oxidized impurities may have different pharmacological or toxicological profiles. For instance, in drug development, these impurities could exhibit off-target effects or lead to false positives/negatives in screening assays.[11]
Q4: Is it possible to salvage or use the discolored, oxidized material?
A: It is strongly advised against using visibly degraded material for any quantitative or sensitive application. The exact nature and percentage of the impurities are unknown without extensive re-analysis. Attempting to use it will introduce significant uncertainty and variability into your experiments. For critical applications, the most reliable course of action is to discard the compromised batch and obtain fresh, high-purity material. If the material is valuable, purification via column chromatography may be an option, but this requires significant effort to develop a method and validate the purity of the recovered compound.
Section 2: Visualizing the Degradation Pathway
To understand the chemical transformation, it is helpful to visualize the oxidation process. The diagram below illustrates a plausible pathway for the oxidation of this compound into a colored quinone-imine type species, which is a common fate for aminophenols.
Caption: Plausible oxidation pathway of this compound.
Section 3: Troubleshooting Guide for Oxidation Issues
Use this table to quickly diagnose and address potential stability issues with your compound.
| Symptom / Observation | Potential Cause(s) | Recommended Preventative Action |
| Solid material discolors over time in its original container. | 1. Improper sealing of the container lid.2. Frequent opening of the container in ambient air.3. Storage in a warm or brightly lit area. | 1. Ensure the cap is tightly sealed after each use.2. Aliquot the material into smaller, single-use vials.3. Store in a refrigerator or freezer (-20°C) and inside a dark box.[8] |
| Solutions turn yellow/brown shortly after preparation. | 1. Dissolved oxygen in the solvent.2. Exposure of the solution to light.3. pH of the solvent is basic. | 1. Degas the solvent by sparging with Nitrogen or Argon before use.2. Use amber glassware or wrap vials in aluminum foil.3. Add a suitable antioxidant to the solution.[10] |
| Unexpected peaks appear in HPLC analysis of a freshly made solution. | 1. On-column or in-solution degradation during the analytical run.2. Contaminated solvent or mobile phase. | 1. Add an antioxidant like ascorbic acid (0.01-0.1%) to the sample solvent and/or mobile phase.[10]2. Use fresh, HPLC-grade solvents. |
| Inconsistent results in bioassays from the same stock solution. | The stock solution is degrading over its use period (e.g., days/weeks). | 1. Prepare fresh stock solutions more frequently.2. Store stock solutions frozen (-20°C or -80°C) in single-use aliquots.3. Incorporate an antioxidant into the vehicle/buffer if compatible with the assay. |
Section 4: Proactive Prevention & Storage Protocols
Adhering to strict handling and storage protocols is the most effective way to prevent oxidation.
Protocol 1: Optimal Storage of Solid Compound
This protocol details the ideal conditions for storing the neat (solid) compound to maximize its shelf life.
-
Container: Upon receipt, ensure the compound is in a tightly sealed amber glass vial. If it arrives in a plastic bag or clear vial, immediately transfer it to a suitable amber vial.
-
Environment: Store the vial in a cool, dark, and dry place. For long-term storage (> 1 month), a freezer at -20°C is recommended. For short-term storage, a refrigerator at 4°C is acceptable.[8]
-
Moisture Prevention: To prevent condensation when removing the vial from cold storage, allow it to warm to room temperature for 15-20 minutes before opening the cap.
-
Minimize Exposure: Avoid frequently opening the main stock bottle. If you will be using small amounts over time, it is best practice to aliquot the solid into several smaller vials under an inert atmosphere (see Protocol 2).
Protocol 2: Inert Gas Blanketing for Long-Term Storage
For maximum protection, especially for reference standards or valuable batches, storing under an inert gas like nitrogen or argon is the gold standard.[4][12][13]
-
Materials: You will need the vial of this compound, a source of dry nitrogen or argon gas with a regulator, and a needle/tubing setup to direct a gentle stream of gas. All work should be done in a fume hood.[8][9]
-
Preparation: Assemble your apparatus. Set the gas regulator to a very low pressure to ensure a gentle flow (you should barely be able to feel it on your hand).
-
Purging: Briefly open the vial. Insert the needle or tubing into the headspace of the vial, above the solid material.
-
Gas Exchange: Allow the gentle stream of inert gas to flow into the vial for 30-60 seconds. This displaces the heavier, oxygen-containing air.
-
Sealing: While the inert gas is still flowing, carefully withdraw the needle and immediately seal the vial tightly with its cap.
-
Final Steps: Wrap the cap-vial interface with Parafilm for an extra layer of protection against moisture and gas exchange. Store as described in Protocol 1.
Protocol 3: Stabilizing Solutions with Antioxidants
When preparing solutions for analysis or assays, oxidation can be rapid. The use of an antioxidant is a highly effective preventative measure.[10][14][15]
-
Selection: Choose an antioxidant based on your solvent system and downstream application.
| Antioxidant | Typical Concentration (w/v) | Recommended Use Case | Key Mechanism |
| Ascorbic Acid (Vitamin C) | 0.01 - 0.1% | Aqueous solutions, HPLC mobile phases.[10] | Acts as a reducing agent, scavenges oxygen.[16] |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Organic solvents and lipid-based formulations. Limited aqueous solubility.[10] | Free radical scavenger, terminates chain reactions.[16] |
| Sodium Metabisulfite | 0.05 - 0.5% | Primarily aqueous solutions. Can be a very strong reducing agent.[10] | Reacts directly with oxygen. |
-
Preparation: Prepare a fresh stock solution of your chosen antioxidant.
-
Application: Add the required volume of the antioxidant stock to your solvent before dissolving the this compound. Ensure it is fully dissolved.
-
Storage: Even with an antioxidant, solutions should be protected from light and stored at low temperatures (4°C) when not in use. Prepare only the volume needed for the short term.
Section 5: Quality Control & Verification
Regularly verifying the purity of your compound is a critical component of good laboratory practice.
Protocol 4: Quick Purity Check by HPLC
A simple Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis can serve as an effective quality control check.
-
Sample Preparation: Prepare a solution of your compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water). For the "control," use a freshly opened vial or a batch known to be pure. For the "test," use the batch you are evaluating.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Analysis: Inject both the control and test samples.
-
Interpretation: Compare the chromatograms. The appearance of new peaks, particularly small peaks before or after the main peak, in the test sample is indicative of degradation. A decrease in the area of the main peak relative to a known standard also indicates a loss of purity.[17]
Section 6: Troubleshooting Workflow
This flowchart provides a logical sequence of steps to follow if you suspect your compound has been compromised by oxidation.
Caption: A decision-making workflow for addressing suspected oxidation.
References
- Benchchem.
- National Center for Biotechnology Information. Toxicological Profile for Phenol - Analytical Methods.
- Zhang, L., et al. Determination of catalytic oxidation products of phenol by RP-HPLC.
- Yale Environmental Health & Safety.
- Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
- Mainali, K. (2022). Electroanalytical method for the detection of phenol: A Brief.
- University of California, Berkeley EHS. FACT SHEET: PHENOL.
- Ossila. Air Sensitive Compounds.
- Benchchem.
- Google Patents. Phenol detection process - US3544271A.
- BYJU'S. (2020). Test for Phenolic Group.
- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- MIT Department of Chemistry. Handling air-sensitive reagents AL-134.
- Poprac, P., et al. (2017). Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends. PMC.
- Google Patents.
- ChemWhat. This compound CAS#: 5269-05-6.
- Chemistry LibreTexts. (2022). 3.1.11: Reactions of Phenols.
- Piras, G., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed.
- CDH Fine Chemical.
- Kolar, K. (2014). Kinetics and Mechanism of Oxidation of Phenol and Substituted Phenols by Ammonium Chlorochromate in Aqueous Acetic Acid.
- YARETH QUIMICOS LTDA.
- CAS Common Chemistry. 3-(Ethylamino)phenol.
- SciSpace.
- Kloudova, K., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.
-
Bashir, M., et al. (2021). Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning of antioxidant treated walnut kernels. PMC. [Link]
- Frostburg State University Chemistry Department. (2018).
- Piras, G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Wiley Online Library.
- Sketchy MCAT. (2023). Phenol Reactions: Properties, Types, and Uses. YouTube.
- Kloudova, K., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed.
- Loba Chemie. 101-89-3 CAS | FAST GARNET GBC SALT.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ossila.com [ossila.com]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 6. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning of antioxidant treated walnut kernels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. web.mit.edu [web.mit.edu]
- 14. kajay-remedies.com [kajay-remedies.com]
- 15. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 16. Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(N-Cyclohexylamino)phenol
Prepared by the Office of the Senior Application Scientist
Welcome to the comprehensive troubleshooting guide for the synthesis of 3-(N-Cyclohexylamino)phenol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis and purification of this important chemical intermediate. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues effectively in your own laboratory settings.
Section 1: Overview of Synthetic Strategies
The synthesis of 3-(N-Cyclohexylamino)phenol can be approached through several distinct chemical pathways. The choice of method often depends on available starting materials, scale, and tolerance for specific reaction conditions or impurities. The three most common strategies are:
-
Reductive Amination: The reaction of 3-aminophenol with cyclohexanone. This is often the most direct and atom-economical route. The reaction proceeds via an intermediate imine, which is reduced in situ or in a subsequent step.[1]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-bromophenol or 3-chlorophenol) and cyclohexylamine.[2][3] This method offers broad functional group tolerance but requires careful control of catalytic conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The direct reaction of resorcinol (1,3-dihydroxybenzene) with cyclohexylamine at elevated temperatures and pressures. This method is often used in industrial settings but can lead to significant byproduct formation.[4]
Comparative Analysis of Synthetic Routes
| Feature | Reductive Amination | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution |
| Starting Materials | 3-Aminophenol, Cyclohexanone | 3-Halophenol, Cyclohexylamine | Resorcinol, Cyclohexylamine |
| Key Reagents | Reducing agent (H₂/Catalyst, NaBH(OAc)₃, etc.) | Palladium catalyst, Phosphine ligand, Base | Phosphorous acid (optional catalyst) |
| Advantages | High atom economy, direct route, avoids halides.[5] | Mild conditions, high functional group tolerance.[6] | Uses inexpensive starting materials. |
| Disadvantages | Potential for over-alkylation, catalyst deactivation.[7][8] | Expensive catalyst/ligands, requires inert atmosphere.[9] | Harsh conditions (high temp/pressure), byproduct formation.[4] |
| Common Impurities | Dicyclohexylamine, unreacted starting materials, intermediate imine.[7][10] | Hydrodehalogenated starting material (phenol), ligand oxides. | N,N'-dicyclohexyl-m-phenylenediamine, 3,3'-dihydroxy-N-substituted diphenylamine.[4] |
Visualization of Synthetic Pathways
Caption: Primary synthetic routes to 3-(N-Cyclohexylamino)phenol.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of 3-(N-Cyclohexylamino)phenol in a practical question-and-answer format.
Category: Low Yield & Incomplete Reactions
Q1: My reductive amination from 3-aminophenol and cyclohexanone is stalling with significant starting material remaining. What are the common causes?
A1: This is a frequent issue in reductive aminations, which are equilibrium-driven reactions.[1] The root cause often lies in one of three areas:
-
Inefficient Imine Formation: The initial condensation of 3-aminophenol and cyclohexanone to form the intermediate imine is reversible and produces water.[1] If this water is not removed, the equilibrium will not favor the imine, and the reaction will stall.
-
Solution: If your reaction setup allows, use a Dean-Stark apparatus or add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. For reactions using hydride reagents, ensuring anhydrous solvents is critical.[5]
-
-
Inactive Reducing Agent/Catalyst:
-
Catalytic Hydrogenation (e.g., Pd/C, H₂): The catalyst may be poisoned or deactivated. The amine substrate or product can sometimes deactivate the catalyst.[1] Ensure the quality of your catalyst and that the hydrogen pressure is adequate and maintained.
-
Hydride Reagents (e.g., NaBH(OAc)₃, NaBH₃CN): These reagents can decompose if exposed to moisture or inappropriate pH. Sodium triacetoxyborohydride (STAB) is moisture-sensitive, while sodium cyanoborohydride works best in a slightly acidic pH range (pH 4-5) to facilitate iminium ion formation, which is reduced more rapidly than the carbonyl group.[8]
-
-
Suboptimal Reaction Conditions: The temperature may be too low for efficient imine formation, or the reaction time may be insufficient. Monitor the reaction by TLC or LC-MS to track the disappearance of starting materials and the formation of the imine intermediate and final product.
Q2: I'm getting very low yields in my Buchwald-Hartwig coupling of 3-bromophenol. What should I check first?
A2: The Buchwald-Hartwig amination is a powerful but sensitive reaction that depends on the interplay of several components.[2] Low yields typically point to a problem with the catalytic cycle.
-
Atmosphere Control: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use.
-
Catalyst, Ligand, and Base Combination: This is the most critical variable.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential for promoting both oxidative addition and reductive elimination.[3] Using a suboptimal ligand is a common cause of failure.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required. Weaker bases like K₂CO₃ may not be effective enough, leading to slow or incomplete reactions.[11]
-
Palladium Precursor: Ensure you are using a quality palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂).
-
-
Solvent Choice: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. The presence of water can interfere with the base and the catalyst.[11]
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Category: Impurity Formation & Side Reactions
Q3: I'm observing a significant amount of dicyclohexylamine as a byproduct in my reductive amination. Why is this happening and how can I prevent it?
A3: The formation of dicyclohexylamine is a known side reaction in the reductive amination of phenols.[7] It arises from the condensation of the desired product, cyclohexylamine (which can be formed in situ), with another molecule of cyclohexanone, followed by reduction. This is essentially a secondary reductive amination.
-
Causality: This side reaction is favored when there is a localized excess of cyclohexanone relative to the primary amine (3-aminophenol) or when the primary amine reacts slowly.
-
Preventative Measures:
-
Control Stoichiometry: Avoid using a large excess of cyclohexanone. A stoichiometry of 1.0 to 1.1 equivalents of cyclohexanone is often sufficient.
-
Slow Addition: Add the cyclohexanone slowly to the reaction mixture containing 3-aminophenol and the catalyst/reducing agent. This maintains a low instantaneous concentration of the ketone, minimizing self-condensation reactions.
-
Optimize Conditions: Lowering the reaction temperature can sometimes reduce the rate of the secondary amination relative to the primary one.
-
Q4: The SNAr reaction with resorcinol produces a significant amount of N,N'-dicyclohexyl-m-phenylenediamine. Can this be avoided?
A4: Yes, this is the primary challenge with this synthetic route. The formation of the double-addition product, N,N'-dicyclohexyl-m-phenylenediamine, occurs because the initial product, 3-(N-Cyclohexylamino)phenol, can react with another molecule of cyclohexylamine under the harsh reaction conditions.
-
Causality: High temperatures and pressures drive the reaction forward, but also provide the activation energy for the less reactive second substitution.
-
Mitigation Strategy: The key is to control the reaction conversion. A patented method suggests terminating the reaction when the conversion of resorcinol reaches a certain point (e.g., 50 mol % or more) but before the amount of the di-substituted byproduct exceeds a critical threshold (e.g., 2 mol %).[4]
-
Practical Approach: Carefully monitor the reaction progress using an appropriate analytical technique (e.g., GC or HPLC). Stop the reaction at the optimal time to maximize the yield of the desired mono-substituted product while minimizing the di-substituted impurity. The unreacted resorcinol can then be recovered and recycled.[4]
-
Category: Product Isolation & Purification
Q5: How do I effectively remove unreacted starting materials and byproducts from my crude 3-(N-Cyclohexylamino)phenol?
A5: Acid-base extraction is the most powerful and scalable technique for purifying this compound, as it exploits the basic nature of the amine product.[12]
-
Principle: The amine product is basic, while starting materials like 3-aminophenol are amphoteric (weakly acidic and weakly basic), and byproducts like dicyclohexylamine are also basic. Other impurities may be neutral.
-
Workflow:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product and any amine byproducts will be protonated and move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separate the layers. Discard the organic layer (or save it to recover neutral compounds).
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is strongly basic (pH > 10). This deprotonates the amine, causing it to precipitate or form an oil.
-
Extract the purified free amine back into a fresh portion of organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Q6: My product is streaking badly on silica gel columns. What's the solution?
A6: This is a classic problem when purifying amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly bind to the basic amine, leading to significant tailing, poor separation, and low recovery.
-
Solution: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system. Adding 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase is highly effective. The added base will preferentially bind to the acidic sites on the silica, allowing your amine product to elute cleanly.[12]
Q7: I'm struggling to crystallize the final product, which is an oil. Are there alternative high-purity methods?
A7: It is common for secondary amines like 3-(N-Cyclohexylamino)phenol to exist as oils or low-melting solids that are difficult to crystallize directly. Converting the amine to a salt is a standard and highly effective technique to induce crystallinity.[12]
-
Principle: Amine salts, such as hydrochlorides or oxalates, are ionic compounds with well-defined crystal lattices and are typically high-melting, stable solids.
-
Procedure:
-
Dissolve the purified amine free-base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of anhydrous HCl (e.g., as a solution in dioxane or generated from acetyl chloride and methanol) or a solution of oxalic acid in an appropriate solvent.
-
The amine salt will precipitate from the solution. The precipitation can be encouraged by cooling.
-
Collect the solid salt by filtration, wash with cold solvent, and dry.
-
The salt can then be recrystallized from a suitable solvent system (e.g., ethanol/water, methanol/ether) to achieve very high purity.[12]
-
If the free-base is required, the purified salt can be dissolved in water and treated with a base to regenerate the free amine, which is then extracted.
-
Section 3: Key Experimental Protocols
Protocol 1: Reductive Amination via Catalytic Hydrogenation
This protocol describes a typical procedure for the synthesis via catalytic hydrogenation.
-
Reaction Setup: To a hydrogenation vessel, add 3-aminophenol (1.0 eq), methanol (or another suitable solvent like ethanol), and 5-10 wt% of a palladium on carbon catalyst (10% Pd/C).
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or N₂), followed by purging with hydrogen gas.
-
Reactant Addition: Add cyclohexanone (1.05 eq) to the mixture.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (pressure will vary, typically from atmospheric pressure using a balloon to higher pressures in a Parr shaker, e.g., 50 psi). Heat the reaction to a suitable temperature (e.g., 60 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the 3-aminophenol is consumed.
-
Workup: Cool the reaction to room temperature and carefully vent the hydrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified as described in Section 2.
Protocol 2: Purification via Acid-Base Extraction
This protocol provides a step-by-step guide for purifying the crude product.
-
Dissolution: Dissolve the crude product in ethyl acetate (EtOAc, ~10-20 mL per gram of crude material).
-
Acidification: Transfer the solution to a separatory funnel and extract with 1M HCl (aq) (2 x 10 mL per gram). Combine the aqueous layers.
-
Neutral Wash (Optional): Wash the combined aqueous layers with a small portion of fresh EtOAc to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) with swirling until the pH is >10, confirmed with pH paper. The product may precipitate or oil out.
-
Extraction of Product: Extract the aqueous layer with fresh EtOAc (3 x 10 mL per gram).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified 3-(N-Cyclohexylamino)phenol.
Section 4: References
-
Chikara, S. et al. A Practical and One-Pot Procedure for the Synthesis of 3-Amino-2-cyclohexen-1-one from 3-Aminophenol. ACS Publications. [Link]
-
US Patent 5,710,335A. Process for preparing 3-(N,N-disubstituted amino)phenol. Google Patents.
-
Sanna, M. et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR-antagonists. Archiv der Pharmazie. [Link]
-
Van den Berg, J. et al. (2021). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. ResearchGate. [Link]
-
Sanna, M. et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. [Link]
-
Buchwald–Hartwig amination. Grokipedia. [Link]
-
Reductive Amination. GlaxoSmithKline. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Clive, D. L. J. et al. Formation of 3-Aminophenols from Cyclohexane-1,3-diones. University of Alberta. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. OSTI.gov. [Link]
-
Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size. RSC Publishing. [Link]
-
US Patent 4,384,142A. Production of cyclohexylamine. Google Patents.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Selective Hydrogenation of Phenol to Cyclohexanone over Pd–HAP Catalyst in Aqueous Media. ResearchGate. [Link]
-
Product distributions of reductive amination of cyclohexanone over Group VIII metal-based catalysts. ResearchGate. [Link]
-
US Patent 1,917,823. Patent Office. Google Patents.
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. US5710335A - Process for preparing 3-(N,N-disubstituted amino)phenol - Google Patents [patents.google.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Phenol Amination
Here is a technical support center for troubleshooting catalyst deactivation in phenol amination reactions.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for catalyst deactivation in phenol amination reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during catalytic phenol amination. Our goal is to provide you with the causal understanding and practical steps needed to maintain catalyst performance and ensure the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem
This section addresses the most common symptoms of catalyst deactivation. Each answer explains the likely underlying causes and directs you to appropriate troubleshooting actions.
Q1: My catalyst's activity has dropped sharply and unexpectedly after only one or two runs. What is the most probable cause?
A: A sudden and significant loss of activity is a classic symptom of catalyst poisoning .[1] This occurs when impurities in your feedstock or reaction environment strongly adsorb to the active sites on the catalyst surface, rendering them inaccessible for the intended reaction.[2]
-
Causality: Unlike gradual deactivation mechanisms, poisoning is often rapid because even low concentrations of a potent poison can quickly block a large fraction of the active sites. In phenol amination, common poisons include sulfur, nitrogen, and phosphorus compounds that may be present in the phenol feedstock or the amine.[1][3]
-
Immediate Action:
-
Stop the reaction and recover the catalyst.
-
Review the purity of your phenol, amine, and solvent. Consider using higher purity grades or implementing a feedstock purification step.[2]
-
Proceed to the Troubleshooting Workflow to confirm poisoning through characterization.
-
Q2: I'm observing a slow, steady decline in catalyst activity and/or selectivity over multiple reaction cycles. What's happening?
A: A gradual decline in performance typically points to one of two mechanisms: sintering (thermal degradation) or fouling/coking .[1][4]
-
Sintering: This involves the agglomeration of small metal nanoparticles on the catalyst support into larger ones at high reaction temperatures.[1] This process leads to a decrease in the active surface area of the catalyst, which directly reduces its overall activity.
-
Fouling/Coking: This is the physical blockage of active sites and pores by the deposition of non-volatile organic species.[4] In phenol amination, these can be heavy side-products or polymers formed from the reactants or products under reaction conditions.[7]
-
Immediate Action:
-
Evaluate your reaction temperature. Operating at the lower end of the effective temperature range can help mitigate sintering.[3][4]
-
Analyze your product mixture for signs of high-molecular-weight byproducts.
-
Refer to the Troubleshooting Workflow and the Catalyst Characterization Protocol to distinguish between sintering and fouling.
-
Q3: My reactor's pressure drop is increasing, and the catalyst appears discolored (e.g., darker). What does this indicate?
A: An increasing pressure drop coupled with a visible change in the catalyst's appearance strongly suggests severe coking .[1]
-
Causality: Coke is a carbonaceous deposit that can block not only the catalyst's pores but also the void spaces in the catalyst bed itself, impeding flow and increasing backpressure.[4] The dark coloration is characteristic of these carbon deposits. While some level of carbon deposition can sometimes enhance selectivity in amination reactions by sterically hindering side reactions, excessive coking leads to deactivation.[7]
-
Immediate Action:
-
Safely shut down the reactor and remove the catalyst.
-
Consider optimizing reaction conditions, such as temperature and feed composition, to minimize the formation of coke precursors.[4]
-
Proceed to the Catalyst Regeneration Protocol for instructions on removing coke deposits.
-
Part 2: Visual Troubleshooting and Workflow Guides
Troubleshooting Decision Workflow
This workflow guides you from observing a problem to identifying the root cause through a logical sequence of questions and analytical steps.
Caption: A decision tree to guide troubleshooting efforts.
Common Catalyst Deactivation Mechanisms
Understanding the fundamental mechanisms is key to prevention and mitigation.
Caption: The main classes of catalyst deactivation.
Part 3: Data Interpretation & Analytical Protocols
Table 1: Symptom-Cause Correlation Matrix
| Symptom Observed | Poisoning | Sintering / Thermal Degradation | Coking / Fouling |
| Rapid Activity Loss (< 3 cycles) | High | Low | Medium |
| Gradual Activity Loss (> 3 cycles) | Low | High | High |
| Loss of Selectivity | Medium | High | High |
| Increased Reactor Pressure Drop | Low | Low | High |
| Catalyst Discoloration (Darkening) | Low | Low | High |
Table 2: Key Analytical Techniques for Deactivated Catalysts
| Technique | Abbreviation | What It Measures | Primary Deactivation Mechanism Identified |
| Brunauer-Emmett-Teller Analysis | BET | Surface area and pore volume | Sintering (loss of surface area), Fouling (pore blockage)[2] |
| Transmission Electron Microscopy | TEM | Metal particle size and morphology | Sintering (increase in average particle size)[5][8] |
| X-ray Photoelectron Spectroscopy | XPS | Surface elemental composition and chemical state | Poisoning (detection of foreign elements like S, P, Cl on the surface)[5] |
| Temperature-Programmed Oxidation | TPO | Amount and nature of carbonaceous deposits | Coking (measures the amount of coke by oxidizing it to CO₂)[4] |
| Inductively Coupled Plasma Mass Spectrometry | ICP-MS | Bulk elemental composition of catalyst or liquid samples | Leaching (detects active metal that has dissolved into the reaction medium) |
Experimental Protocol 1: Standard Workflow for Characterizing a Deactivated Catalyst
This protocol provides a self-validating system to diagnose the cause of deactivation.
Objective: To systematically identify the primary deactivation mechanism affecting a spent catalyst from a phenol amination reaction.
Materials:
-
Spent (deactivated) catalyst sample
-
Fresh (unused) catalyst sample for comparison
-
Appropriate solvents for rinsing (e.g., isopropanol, acetone)
-
Inert gas (N₂ or Ar) for drying and storage
Methodology:
-
Sample Preparation (Critical Step):
-
1.1. After the final reaction, cool the reactor under an inert atmosphere.
-
1.2. Carefully collect the spent catalyst. Note any visual changes (color, texture, aggregation).
-
1.3. Gently wash the catalyst with a solvent (e.g., tert-amyl alcohol, the reaction solvent) to remove residual reactants and products without dislodging deposits. Follow with a wash using a more volatile solvent like acetone.
-
1.4. Dry the washed catalyst under vacuum or a gentle stream of inert gas at a low temperature (< 80°C) to avoid further thermal changes.
-
-
Surface Area and Porosity Analysis (BET):
-
2.1. Perform N₂ physisorption analysis on both the fresh and spent catalyst samples.
-
2.2. Interpretation: A significant decrease in the BET surface area and pore volume in the spent catalyst compared to the fresh one points towards either sintering or fouling .[2]
-
-
Microscopic and Spectroscopic Analysis:
-
3.1. TEM Analysis: Acquire images of both fresh and spent catalysts to determine the metal nanoparticle size distribution.
-
Interpretation: A noticeable shift to larger average particle sizes in the spent catalyst is direct evidence of sintering .[8]
-
-
3.2. XPS Analysis: Analyze the surface of the spent catalyst.
-
Interpretation: The detection of elements not present in the fresh catalyst formulation (e.g., S, P, Si, Cl) is a strong indicator of poisoning .[5]
-
-
-
Thermal Analysis (TPO/TGA):
-
4.1. Perform Temperature-Programmed Oxidation on the spent catalyst.
-
4.2. Interpretation: A significant mass loss event corresponding to the oxidation of carbon (observed as a CO₂ evolution peak) confirms coking . The temperature of the peak can provide information about the nature of the coke.
-
-
-
Synthesize the data:
-
If BET is down and TEM shows larger particles -> Sintering is dominant.
-
If XPS shows contaminants -> Poisoning is the cause.
-
If BET is down and TPO shows significant carbon burn-off -> Coking/Fouling is the primary issue.
-
Often, a combination of mechanisms may be present.
-
-
Experimental Protocol 2: General Catalyst Regeneration Procedure (for Coking)
Objective: To restore catalytic activity lost due to the deposition of carbonaceous materials (coke).
Safety Note: This procedure involves high temperatures and oxidation. Ensure proper engineering controls and personal protective equipment.
Methodology:
-
Catalyst Loading:
-
Place the coked catalyst in a suitable reactor (e.g., a tube furnace).
-
-
Inert Purge:
-
Heat the catalyst to 120-150°C under a flow of inert gas (N₂ or Ar) for 1-2 hours to remove any adsorbed water and volatile organics.
-
-
Controlled Oxidation (Coke Burn-off):
-
3.1. While maintaining the inert gas flow, slowly introduce a controlled amount of an oxidizing agent (typically air or a dilute O₂/N₂ mixture, e.g., 1-5% O₂). This is a critical step to avoid runaway temperatures that could cause severe sintering.
-
3.2. Slowly ramp the temperature to a target between 350°C and 500°C. The optimal temperature depends on the catalyst's thermal stability and the nature of the coke. Hold at the target temperature until the oxidation is complete (indicated by the cessation of CO₂ evolution, which can be monitored by an off-gas analyzer).
-
3.3. The goal is to burn off the coke without overheating and sintering the metal particles.[4]
-
-
Reduction (If Applicable):
-
After the oxidation step, cool the catalyst under an inert gas.
-
For many catalysts (e.g., Pd, Rh, Ni), the active metal will be in an oxidized state.[5][6] A reduction step is required to restore the active metallic phase.
-
Switch the gas feed to a reducing mixture (e.g., 5-10% H₂ in N₂ or Ar) and ramp to a suitable reduction temperature (e.g., 200-400°C) as per the catalyst manufacturer's recommendation.
-
-
Final Passivation/Cooling:
-
Cool the now-regenerated catalyst to room temperature under a flow of inert gas before handling.
-
References
-
StudySmarter. (2024, August 27). Catalyst Deactivation: Mechanism & Causes. [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]
-
Intertek. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
-
Arteaga-Pérez, L. E., et al. (n.d.). Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Amination of Phenols with Amines. [Link]
-
Oregon State University. (n.d.). Catalyst deactivation. [Link]
-
ACS Publications. (2022, May 16). Liquid-Phase Amination of Phenol to Aniline over the Pd/MgO Catalyst without External Hydrogen Addition. [Link]
-
MDPI. (2023, March 27). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. [Link]
-
ResearchGate. (n.d.). Exploring the Mechanisms and Kinetic Modeling of Phenol Amination Using Pd and Rh‐Based Catalysts. [Link]
-
ACS Publications. (2023, June 7). Site-Selective C–H Amination of Phenol-Containing Biomolecules. [Link]
-
ResearchGate. (2023, March 30). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. [Link]
-
ACS Publications. (n.d.). Catalytic Amination of Phenols with Amines. [Link]
Sources
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(N-Cyclohexylamino) phenol
This guide provides in-depth troubleshooting and purification protocols for researchers, scientists, and drug development professionals working with 3-(N-Cyclohexylamino) phenol. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you overcome common purity challenges. The synthesis of this compound, typically via reductive amination of 3-aminophenol with cyclohexanone, is robust but often yields a crude product containing several challenging impurities. This document will guide you through identifying and removing them effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding common impurity profiles and preventative measures.
Q1: What are the most common impurities I should expect in my crude this compound and what is their origin?
A: The impurity profile is directly linked to the synthesis, which is typically a reductive amination. The key impurities arise from incomplete reactions, side reactions, or degradation of starting materials.
-
Unreacted Starting Materials: 3-aminophenol and cyclohexanone are the most common impurities. Their presence indicates an incomplete reaction, which could be due to insufficient reaction time, suboptimal temperature, or inefficient catalytic activity.
-
Intermediate Imine: The reaction proceeds via an imine intermediate formed between 3-aminophenol and cyclohexanone. If the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) is not fully effective or is quenched prematurely, this imine can remain in the crude product.[1]
-
Over-alkylation Product (3-(N,N-dicyclohexylamino)phenol): The desired secondary amine product can react again with cyclohexanone and the reducing agent, leading to the formation of a tertiary amine. This is a common issue in reductive aminations.[2]
-
Oxidation Products: Aminophenols are highly susceptible to air oxidation, especially under light or basic conditions, forming highly colored quinone-like species.[3][4] This is the primary cause of the pink, red, or brown coloration often seen in the crude product.
Q2: My crude product is dark brown/red. What causes this intense color and how can I prevent it?
A: The color is almost certainly due to the oxidation of the phenol and/or amine functionalities. 3-aminophenol itself is prone to darkening on exposure to air and light.[3] This process is often accelerated by residual basic or acidic catalysts from the reaction.
-
Prevention during Synthesis:
-
Inert Atmosphere: Whenever possible, run the reaction and workup under an inert atmosphere of nitrogen or argon. This minimizes contact with atmospheric oxygen.[5]
-
Degassed Solvents: Using solvents that have been degassed (e.g., by sparging with nitrogen) can further reduce exposure to dissolved oxygen.
-
-
Prevention during Workup:
Q3: My analysis shows a significant amount of a di-substituted byproduct. How can I minimize this over-alkylation?
A: The formation of 3-(N,N-dicyclohexylamino)phenol is a classic example of over-alkylation. It occurs when the product competes with the starting amine for the carbonyl reactant. To control this, you must carefully manage the reaction conditions.
-
Stoichiometry Control: Avoid using a large excess of cyclohexanone. A stoichiometric ratio closer to 1:1 (3-aminophenol:cyclohexanone) is recommended. Using a slight excess (e.g., 1.05 equivalents) of the ketone can help drive the initial reaction without significantly promoting the second addition.[7]
-
Order of Addition: A slow, controlled addition of the reducing agent to the mixture of the amine and ketone can help maintain a low concentration of the intermediate imine, reducing the likelihood of the secondary amine product reacting further.
Section 2: Troubleshooting and Purification Protocols
This section provides detailed, step-by-step solutions to specific purification challenges.
Problem 1: High Levels of Unreacted Starting Materials and Neutral Byproducts
If your crude product is contaminated with significant amounts of cyclohexanone or other neutral, non-basic impurities, a liquid-liquid acid-base extraction is the most effective first-pass purification technique. This method leverages the basicity of the amine product to selectively move it between aqueous and organic phases.[1]
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical ratio is 10 mL of solvent per 1 gram of crude material.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Use a volume of acid roughly equal to the organic phase. The basic amine product will be protonated and move into the aqueous layer. Unreacted cyclohexanone and other neutral impurities will remain in the organic layer. Repeat the extraction on the organic layer with fresh 1M HCl to ensure complete recovery.
-
Combine and Wash: Combine the acidic aqueous layers. Wash this combined layer with a fresh portion of ethyl acetate or DCM to remove any remaining trapped neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 11). The protonated amine will be neutralized and will precipitate or form an oily layer.
-
Final Extraction: Extract the purified free amine from the basified aqueous layer using a fresh organic solvent (ethyl acetate or DCM). Repeat the extraction two to three times.
-
Drying and Concentration: Combine the final organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Problem 2: Persistent Color and Oxidative Impurities
Even after extraction, residual color can persist. This is best addressed during recrystallization.
Activated charcoal has a high surface area and can effectively adsorb the large, conjugated molecules responsible for color.[3]
-
Select a Solvent System: Determine an appropriate solvent or solvent pair for recrystallization (e.g., Toluene/Hexane, Ethanol/Water).
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product until it completely dissolves.
-
Charcoal Addition: Add a very small amount of activated charcoal to the hot solution (typically 1-2% by weight of your crude product). Caution: Add charcoal carefully to a hot solution to avoid violent bumping.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The filtrate should be significantly lighter in color.
-
Crystallization: Allow the clear filtrate to cool slowly to induce crystallization. Cool further in an ice bath to maximize yield.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
Problem 3: Separation of Structurally Similar Impurities (e.g., Over-alkylated Product)
When dealing with impurities that have similar chemical properties to the desired product, such as the over-alkylated tertiary amine, column chromatography is the most powerful purification technique.[3]
-
TLC Analysis: First, determine a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.
-
Mitigating Tailing: Secondary amines like this product can streak or "tail" on silica gel due to interaction with acidic silanol groups. To prevent this, add a small amount of a basic modifier like triethylamine (Et₃N) to your solvent system (e.g., 0.5-1% v/v).[1]
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 1% Et₃N). Pack the column, ensuring no air bubbles are trapped.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica to the top of the packed column.
-
Elution: Run the column, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 5% ethyl acetate in hexanes to 20%). Collect fractions and monitor them by TLC to isolate the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed with the solvent.
Section 3: Data & Visualization
Tables for Quick Reference
Table 1: Troubleshooting Summary
| Observed Issue | Likely Impurity/Cause | Recommended Primary Action | Secondary Action |
|---|---|---|---|
| Dark Red/Brown Color | Oxidation Products | Protocol 2.2: Charcoal Treatment | Use antioxidants during workup |
| Extra Spot on TLC (Non-polar) | Cyclohexanone, Over-alkylation Product | Protocol 2.1: Acid-Base Extraction | Protocol 2.3: Column Chromatography |
| Extra Spot on TLC (Polar) | 3-Aminophenol | Protocol 2.1: Acid-Base Extraction | Ensure reaction goes to completion |
| Multiple Spots Close Together | Mix of product and related amines | Protocol 2.3: Column Chromatography | Optimize reaction stoichiometry |
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for most organic compounds. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Good polarity range for separating moderately polar compounds. |
| Mobile Phase Additive | 0.5 - 1.0% Triethylamine (v/v) | Neutralizes acidic silanol sites on silica, preventing peak tailing.[1][3] |
| Loading Method | Dry Loading | Provides better resolution and sharper bands compared to wet loading. |
Diagrams and Workflows
Caption: Key chemical species in a typical crude reaction mixture.
Caption: Workflow for purification via acid-base extraction.
Caption: Decision flowchart for selecting a purification strategy.
References
- Benchchem. (n.d.). Purification techniques for N-Formyl-2-aminophenol from a reaction mixture. Retrieved from Benchchem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkWEWRtHaa5IW56rPEAYIjt7njG42PkD6D1jY97ZHf9ufA3pRogU3KZMk20nZ3sY_213XYV-CzV9MUNSdnlgVEFqcxFZQRZ9INifJPegiIv9ahORGiInErXF87HvDEStQLOT14TvKiT-Rs98EJkugVT6y0pgiqdkiGYrTyzlFcCm15j2hP5ZwP6WqVebz5fKEtJIZkPQadb7Q8iAuo20OWuMfBBsiO9w==]
- Larrow, J. F., & Senanayake, C. H. (Assignee). (1956). Purification of p-aminophenol. U.S. Patent No. 3,703,598. Washington, DC: U.S. Patent and Trademark Office. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuM9wb3RY1ItI7wa5NxRgB0H6ZD1dS3H8vc3EraM3gzelgTkADFNwMNDxR4iQ--cl5j_keN5TK0IFTrBlZXlVMBBu2yoQLQhdI7yFRsaNO7wwFKzNmxsq7QFUN1Dcxt7oPBnU5cc0KupzF]
- PubChem. (n.d.). Phenol. National Center for Biotechnology Information. Retrieved January 20, 2026. [https://pubchem.ncbi.nlm.nih.gov/compound/996]
- Geigy, J. R. (Assignee). (1970). Purification of N-acetyl aminophenols. European Patent No. EP0320484A2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXOaALcS5-yNAjgIOcfCN9Ase1UUoX-IollrW2YdrTtJjsBflJEGPK4ixdWlUFpw5SgjCUpcJHSyeh5E8jY_ZUO-6FtRJSzkAIX7BWQFd92QZWpYkLZyI7hVyrqrkTTeKZ0nP6nLMhDZ3uGQ==]
- Van der Veen, J., & Koopal, A. (2004). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Science & Justice, 44(2), 71-80.
- Benchchem. (n.d.). Overcoming over-alkylation in cyclohexanone reactions. Retrieved from Benchchem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6oUqLs_UW4pzyJ4yCqDP__XK-_Du5N0Qk_kExH8HovalUYwyevjL0BVxBmzY_elW-kncdckX1zhzVktSUbxpRe0mVPGmBiPiZYqbOqZP4uAoSMyE07CT5Q95tnUPy1P4gldFWuS9xl2Lfqx9bYM97FmY0tgfPdAJmvoZAN7DBp6WZAIh7iO0OjkCb53AbkO8B2w==]
- PubChem. (n.d.). 3-(Diethylamino)phenol. National Center for Biotechnology Information. Retrieved January 20, 2026. [https://pubchem.ncbi.nlm.nih.gov/compound/7062]
- Benchchem. (n.d.). Technical Support Center: N-Cyclohexylthiolan-3-amine Synthesis & Purification. Retrieved from Benchchem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHamHusSsMUW5bqIo3CNtYEWKKoXf-K2eBqBtsCHq9JFh1tapShpnr_Bpj_CRd_xpxZZPI2BeMJKW7D9YrFlNcwTwekV40WDNQYulQvrxM3A2jjAUk9XvHzskPe7Ky7qHCSTy0BKlYn2URwabWiTJPqW3YNUD958WX8p4Y8jzzsdJSQFQ8nsxGQFWqWOB8yCmAaUk1bTLWLIu6hytYFRdtDfuXtZNSmwTU=]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 6. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 3-(N-Cyclohexylamino) phenol in solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-(N-Cyclohexylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the inherent stability challenges of this compound in solution. As an aminophenol derivative, its utility can be compromised by oxidative degradation, leading to inconsistent experimental results. This document provides in-depth, experience-driven advice to help you mitigate these issues, ensuring the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My solid 3-(N-Cyclohexylamino)phenol has developed a pink or brownish tint in the bottle. Is it still suitable for use?
Answer:
This discoloration is a strong indicator of degradation. The phenolic and amino moieties of the molecule are susceptible to slow oxidation upon exposure to atmospheric oxygen and light over time, even in the solid state.[1][2]
-
Causality: The colored impurities are typically quinone-imine type species formed from the oxidation of the parent compound. Their presence, even at low levels, can interfere with sensitive assays or introduce unknown variables into your reaction.
-
Expert Recommendation: While purification might be possible in theory, it is often impractical and may not completely remove reactive intermediates. For quantitative and sensitive applications, it is strongly advised to discard the discolored reagent and use a fresh, unopened bottle. [1]
-
Preventative Strategy: To maximize the shelf-life of a new bottle, ensure the cap is tightly sealed after every use to minimize air exposure. Store the bottle in a dark, dry location, preferably within a desiccator flushed with an inert gas like argon or nitrogen.[3][4][5][6]
FAQ 2: I've just dissolved my 3-(N-Cyclohexylamino)phenol, and the solution is rapidly turning yellow, pink, or dark brown. What is causing this, and how can I stop it?
Answer:
This rapid color change is a classic sign of oxidative degradation in solution, a process that is significantly faster than in the solid state. The primary mechanism is the oxidation of the aminophenol to form highly reactive benzoquinone imine intermediates. These intermediates can then undergo further reactions, including self-condensation or polymerization, to produce intensely colored products.[7][8]
Several factors can dramatically accelerate this degradation:
-
Dissolved Oxygen: The most common culprit. Most common laboratory solvents are saturated with atmospheric oxygen, which acts as the primary oxidant.
-
Solution pH: The stability of aminophenols is highly pH-dependent.[9][10] In neutral to alkaline conditions (pH > 7), the phenolic hydroxyl group is deprotonated to a phenolate anion. This negatively charged species has increased electron density, making the aromatic ring much more susceptible to oxidation.
-
Light Exposure: UV and even ambient light can provide the energy to initiate and catalyze oxidative reactions (photodegradation).[1][11][12]
-
Trace Metal Ions: Divalent metal ions (e.g., Cu²⁺, Fe³⁺) in your solvent or on your glassware can act as potent catalysts for the oxidation of phenols.[1][13]
-
Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.[11][14][15][16]
The diagram below illustrates the general troubleshooting workflow to diagnose the cause of instability.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. umdearborn.edu [umdearborn.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of light, temperature, and pH on the accumulation of phenol by Selenastrum capricornutum, a green alga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Selectivity in Phenol Alkylation
Welcome to the technical support center for phenol alkylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common selectivity issues encountered during experimentation. By understanding the underlying mechanisms, you can systematically troubleshoot your reactions to achieve desired outcomes.
Introduction: The Challenge of Selectivity in Phenol Alkylation
Phenol alkylation is a cornerstone of organic synthesis for producing a vast array of chemical intermediates.[1] However, the phenol molecule presents multiple reactive sites: the nucleophilic oxygen of the hydroxyl group and the electron-rich ortho, para, and meta positions of the aromatic ring.[2][3] This inherent reactivity often leads to a challenging mixture of products, compromising yield and purity. The primary selectivity challenges can be categorized into two main areas:
-
Chemoselectivity: Competition between alkylation on the hydroxyl oxygen (O-alkylation) to form an ether and alkylation on the aromatic ring (C-alkylation) to form an alkylphenol.[4]
-
Regioselectivity: Competition between alkylation at the ortho, para, and (less commonly) meta positions on the aromatic ring.[5]
This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in mechanistic principles and supported by actionable protocols.
Section 1: Troubleshooting Chemoselectivity (O- vs. C-Alkylation)
The choice between forming a C-O bond (ether) or a C-C bond (alkylphenol) is highly dependent on the reaction environment, which dictates the active nucleophilic species.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the mechanisms for O- and C-alkylation?
A1: The divergence point is the nature of the phenol nucleophile.
-
O-Alkylation typically proceeds from a phenoxide anion, which is generated under basic conditions.[2] The negatively charged oxygen acts as a potent nucleophile, attacking the alkylating agent in a reaction akin to the Williamson Ether Synthesis.[2] This pathway is often kinetically favored.
-
C-Alkylation is a classic electrophilic aromatic substitution (EAS), most commonly a Friedel-Crafts reaction.[1][6] Here, a neutral phenol molecule uses the pi-electrons of its aromatic ring to attack a carbocation or a polarized electrophile generated from the alkylating agent, usually with the aid of a Lewis or Brønsted acid catalyst.[1] The hydroxyl group acts as a strong activating director for this reaction.[7]
Q2: What are the most critical factors controlling O- vs. C-alkylation selectivity?
A2: The solvent system is arguably the single most important factor.[2][8]
-
Aprotic Polar Solvents (e.g., DMF, DMSO) promote O-alkylation . They solvate the counter-ion of the base but leave the phenoxide oxygen relatively unshielded and highly nucleophilic.[8]
-
Protic Solvents (e.g., water, ethanol, trifluoroethanol) favor C-alkylation . These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and reducing its nucleophilicity.[2][8] This steric and electronic hindrance allows the less-hindered and still electron-rich aromatic ring to act as the primary nucleophile.
Troubleshooting Guide: Chemoselectivity
Issue 1: My reaction is yielding the O-alkylated ether, but I need the C-alkylated phenol.
| Probable Cause | Scientific Rationale | Recommended Solution |
| Reaction is under basic conditions (e.g., NaH, K₂CO₃). | Basic conditions generate the phenoxide anion, where the oxygen is the most nucleophilic site, strongly favoring O-alkylation.[2] | Switch to acidic conditions. Use a Lewis acid (e.g., AlCl₃, FeCl₃) or a solid acid catalyst (e.g., zeolites, acidic resins) to promote a Friedel-Crafts pathway.[1][9] |
| Use of an aprotic polar solvent (e.g., DMF, DMSO). | These solvents enhance the nucleophilicity of the phenoxide oxygen, driving the reaction toward ether formation.[8] | Change to a protic or non-polar solvent. Protic solvents like water or trifluoroethanol will solvate the oxygen, favoring C-alkylation.[2] Non-polar solvents are standard for Friedel-Crafts reactions. |
| The alkylating agent is a "soft" electrophile (e.g., alkyl iodide). | According to Hard-Soft Acid-Base (HSAB) theory, the "harder" oxygen nucleophile may react slower with a "softer" electrophile compared to the "softer" aromatic ring. | Use a "harder" electrophile. Consider using an alcohol or alkene with a strong acid catalyst, which generates a hard carbocation that readily undergoes Friedel-Crafts alkylation.[9] |
Issue 2: My reaction is producing a mixture of O- and C-alkylated products with poor selectivity.
| Probable Cause | Scientific Rationale | Recommended Solution |
| Intermediate reaction conditions (e.g., weak base, mixed solvent). | Conditions that do not strongly favor either the phenoxide or the neutral phenol pathway will result in a competitive reaction, leading to product mixtures. | Commit to one pathway. For C-alkylation, ensure strictly anhydrous conditions with a sufficient loading of a strong Lewis acid catalyst.[10] For O-alkylation, use a strong base in a polar aprotic solvent. |
| High reaction temperatures. | O-alkylated ethers can undergo rearrangement to the more thermodynamically stable C-alkylated phenols at elevated temperatures, particularly in the presence of an acid catalyst (Fries-type rearrangement).[11] | Lower the reaction temperature. This will favor the kinetically controlled product. For O-alkylation, running the reaction at or below room temperature is often sufficient. For C-alkylation, temperature optimization is crucial to prevent side reactions.[10] |
| Catalyst has both acidic and basic sites. | Some heterogeneous catalysts, like certain metal oxides, can exhibit bifunctional behavior, promoting both reaction pathways simultaneously. | Select a more specific catalyst. Use a purely acidic catalyst like H-Beta zeolite for C-alkylation or a basic catalyst for O-alkylation to improve selectivity.[12] |
Visualization 1: O- vs. C-Alkylation Pathways
Caption: Competing pathways for O- and C-alkylation of phenol.
Section 2: Troubleshooting Regioselectivity (Ortho vs. Para)
For C-alkylation, the hydroxyl group is a powerful ortho, para-directing group.[7] Controlling the reaction to favor one isomer over the other is a common and critical challenge. Meta-alkylation is rare and typically requires specialized strategies that override the electronics of the hydroxyl group.[13]
Frequently Asked Questions (FAQs)
Q3: Why is para-alkylation often the major product in standard Friedel-Crafts reactions?
A3: The primary reason is steric hindrance .[14] The ortho positions are adjacent to the hydroxyl group, making them more sterically crowded. An incoming electrophile will face less steric clash when attacking the more accessible para position. This effect is magnified with bulkier alkylating agents or substrates.[15][16]
Q4: Under what conditions can ortho-alkylation be favored?
A4: Favoring the ortho position often requires overcoming the steric disadvantage. This can be achieved through:
-
Chelation Control: Using a Lewis acid that can coordinate with the phenolic oxygen. This brings the electrophile into close proximity to the ortho position, directing the alkylation there.
-
High Temperatures: In some systems, particularly the Fries rearrangement, the ortho-acylated product is the thermodynamically more stable isomer due to its ability to form a stable bidentate complex with the Lewis acid catalyst.[17]
-
Shape-Selective Catalysts: Heterogeneous catalysts with specific pore structures, such as certain zeolites, can sterically favor the formation of the less bulky ortho-isomer.
Troubleshooting Guide: Regioselectivity
Issue 3: The reaction is yielding the para-isomer, but the ortho-isomer is the desired product.
| Probable Cause | Scientific Rationale | Recommended Solution |
| Steric hindrance is dominant. | The alkylating agent or catalyst complex is too bulky to approach the ortho position efficiently, defaulting to the sterically accessible para position.[7][14] | Use a less bulky alkylating agent if possible. Alternatively, employ a catalyst system known for ortho-selectivity, such as certain silica-supported aluminum phenolates or a combination of ZnCl₂ and CSA.[5][18] |
| Reaction temperature is too low. | At lower temperatures, the reaction is under kinetic control, and the product is determined by the lowest activation energy barrier, which is often attack at the para position due to sterics. | Increase the reaction temperature. This can shift the equilibrium toward the thermodynamically more stable ortho-chelated intermediate/product, especially in Fries-type rearrangements.[17] Monitor carefully for side reactions. |
| Non-chelating catalyst or solvent. | If the catalyst does not coordinate effectively with the phenolic oxygen, there is no mechanism to direct the electrophile to the ortho position. | Use a catalyst capable of chelation. Lewis acids like AlCl₃ or TiCl₄ are effective. Consider using a non-polar solvent which can enhance the ortho-directing effect in some rearrangements.[17] |
Issue 4: The reaction produces a non-selective mixture of ortho and para isomers.
| Probable Cause | Scientific Rationale | Recommended Solution |
| Kinetic and thermodynamic factors are balanced. | The reaction conditions (temperature, catalyst, substrate) do not provide a strong bias for either the sterically favored para product or the thermodynamically favored ortho product. | Push the reaction to one extreme. To favor para , use a bulkier alkylating agent and lower the temperature. To favor ortho , increase the temperature and use a chelating Lewis acid.[17] |
| Catalyst pore size is not optimal. | For heterogeneous catalysts like zeolites, if the pore dimensions are too large, they will not impart any shape selectivity, leading to a product mixture dictated by electronics and sterics. | Screen different zeolites. Zeolites with medium or large pores (e.g., H-Y, H-mordenite) can be tested to see if their framework can influence the regioselectivity.[19] |
Visualization 2: Troubleshooting Regioselectivity Workflow
Caption: Decision workflow for optimizing ortho/para selectivity.
Section 3: Troubleshooting Common Side Reactions
Beyond selectivity between desired isomers, several side reactions can plague phenol alkylations, primarily polyalkylation and carbocation rearrangement.
Frequently Asked Questions (FAQs)
Q5: What causes polyalkylation and how can it be prevented?
A5: Polyalkylation occurs because the first alkyl group added to the ring is electron-donating, which activates the ring, making it more reactive to subsequent alkylation than the starting phenol.[20] To prevent this, use a large excess of the aromatic substrate (phenol) relative to the alkylating agent.[9] This increases the statistical probability that the electrophile will encounter an unreacted phenol molecule rather than a mono-alkylated one.
Q6: Why did my n-propyl group rearrange to an isopropyl group on the ring?
A6: This is a classic issue in Friedel-Crafts alkylation caused by carbocation rearrangement .[21] The initially formed primary carbocation (from n-propyl chloride, for example) is unstable and will rapidly rearrange via a hydride shift to a more stable secondary carbocation before it alkylates the ring.[21] This problem can be completely avoided by using Friedel-Crafts acylation followed by reduction . The acylium ion intermediate in acylation does not rearrange.[22][23] The resulting ketone can then be reduced to the desired straight-chain alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, base) reduction.[23]
Section 4: Experimental Protocols
Protocol 1: General Procedure for Para-Selective Alkylation of Phenol with tert-Butanol using H-Beta Zeolite
This protocol aims to produce 4-tert-butylphenol, favoring the para-isomer due to the steric bulk of the tert-butyl group.
-
Catalyst Activation: Place H-Beta zeolite in a flask and heat under vacuum at 400°C for 4 hours to remove adsorbed water. Cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the activated H-Beta zeolite (e.g., 10 wt% relative to phenol).
-
Charge Reactants: Add molten phenol (1.0 eq) to the flask. If phenol is solid, it can be dissolved in an inert, anhydrous solvent like hexane or dodecane.
-
Initiate Reaction: Begin vigorous stirring and heat the mixture to the desired reaction temperature (e.g., 120-160°C).
-
Add Alkylating Agent: Slowly add tert-butanol (1.1 eq) dropwise over 30-60 minutes to minimize dimerization of the alcohol.
-
Monitor Reaction: Allow the reaction to proceed for 2-8 hours. Monitor the progress by taking small aliquots, filtering the catalyst, and analyzing by GC or TLC.
-
Workup: Cool the reaction mixture to room temperature. Filter to recover the solid zeolite catalyst (which can potentially be regenerated). Wash the catalyst with a small amount of solvent (e.g., toluene).
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield the desired para-alkylated phenol.
Protocol 2: Ortho-Selective Acylation via Fries Rearrangement
This two-step protocol first forms a phenyl ester and then rearranges it, favoring the ortho-hydroxyketone at high temperature.
-
Step A: Esterification
-
Dissolve phenol (1.0 eq) and pyridine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) in a flask under nitrogen.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add an acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of phenol.
-
Work up by washing with dilute HCl, water, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to obtain the crude phenyl ester, which can be purified or used directly.
-
-
Step B: Fries Rearrangement
-
To a flame-dried flask under nitrogen, add anhydrous aluminum chloride (AlCl₃, 1.5 eq).
-
Add an anhydrous, non-polar solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Slowly add the phenyl ester (1.0 eq) from Step A to the stirred suspension.
-
Heat the reaction mixture to a high temperature (e.g., 140-160°C). The high temperature favors the formation of the thermodynamic ortho-product.[17]
-
Maintain at temperature for 1-3 hours, monitoring by TLC or GC for the formation of the hydroxyketone.
-
Cool the reaction to room temperature, then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layers, dry, and concentrate.
-
Purify the resulting ortho-hydroxyketone by column chromatography or recrystallization.
-
References
- Vertex AI Search. (2024). What Is the Mechanism of Phenol Alkylation? Exporter China.
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation).
- PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Benchchem. (n.d.). Technical Support Center: Optimizing Phenol Alkylation Reactions.
- Wagholikar, S., et al. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General.
- Mordacque, O. M. A. (2003). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online.
- Moran, K. G. M., et al. (2019). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ResearchGate.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Singh, S., & Yadav, G. D. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online.
- Pandya, H. N., et al. (2023). ALKYLATION OF PHENOL WITH METHANOL BY USING ZEOLITE CATALYSTS. Begell Digital Library.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Zhang, W., et al. (2020). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. MDPI.
- Zhang, Y., et al. (2021). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. Royal Society of Chemistry.
- Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director?.
- Selvaraj, M., & Lee, T. G. (2012). Selective Alkylation of Phenol with Cyclohexanol over Large-Pore Zeolites. ResearchGate.
- Sather, A. C., et al. (2016). Overriding Ortho-Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols. Request PDF.
- The Organic Chemistry Tutor. (2017). Friedel-Crafts Acylation & Solutions to F-C Alkylation Problems. YouTube.
- Lin, S.-H., et al. (2006). Alkylation of Phenol: A Mechanistic View. ResearchGate.
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
- Benchchem. (n.d.). Strategies to control ortho vs. para acylation in phenol synthesis.
- Lin, S. H., et al. (2006). Alkylation of phenol: a mechanistic view. PubMed.
Sources
- 1. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. byjus.com [byjus.com]
- 7. Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. dl.begellhouse.com [dl.begellhouse.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 16. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of N-Substituted Aminophenol Derivatives: From Synthesis to Biological Function
For researchers and professionals in drug development, the aminophenol scaffold represents a privileged structure, a foundational component in a vast array of biologically active compounds. Its inherent chemical functionalities—the nucleophilic amine and the acidic hydroxyl group—offer versatile handles for synthetic modification, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. This guide provides a comparative analysis of N-substituted aminophenol derivatives, with a particular focus on analogs bearing cyclic substituents, to elucidate the structure-activity relationships that govern their biological effects. We will delve into their synthesis, characterization, and a comparative evaluation of their biological activities, supported by detailed experimental protocols and mechanistic insights.
I. Synthetic Strategies for N-Substituted Aminophenols
The introduction of substituents on the nitrogen atom of aminophenols is a cornerstone of their derivatization. The choice of synthetic route is dictated by the nature of the desired substituent and the desired regioselectivity.
Reductive Amination: A Workhorse for N-Alkylation
One of the most robust and widely employed methods for the synthesis of N-alkylated aminophenols is reductive amination. This one-pot reaction proceeds through two key steps: the formation of an imine (Schiff base) intermediate from the reaction of an aminophenol with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding amine.
Conceptual Workflow for Reductive Amination
Caption: General workflow for the reductive amination of aminophenols.
Detailed Experimental Protocol: Synthesis of 4-(Cyclohexylamino)phenol
This protocol provides a representative example of the synthesis of an N-substituted aminophenol via reductive amination.
Materials:
-
4-Aminophenol
-
Cyclohexanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Imination:
-
Dissolve 1 equivalent of 4-aminophenol in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add 1 equivalent of cyclohexanone to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 2 equivalents of sodium borohydride portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-(cyclohexylamino)phenol.
-
II. Physicochemical and Spectroscopic Characterization
The introduction of different N-substituents significantly impacts the physicochemical properties and spectroscopic signatures of the aminophenol derivatives.
| Compound/Analog Class | Key Physicochemical Properties | Key Spectroscopic Features (FT-IR, cm⁻¹) | Key Spectroscopic Features (¹H-NMR, ppm) |
| 4-Aminophenol | White crystalline solid, sparingly soluble in cold water, soluble in ethanol.[1] | ~3338 (O-H stretch), ~3282 (N-H stretch), ~1613 (N-H bend), ~1235 (C-N stretch), ~1091 (C-O stretch).[2] | ~9.31-9.72 (singlet, -OH proton), ~6.74-8.66 (multiplets, aromatic protons).[2] |
| Schiff Base Derivatives of 4-Aminophenol | Varied crystallinity and solubility depending on the aldehyde used. | Absence of N-H stretch, appearance of a strong C=N stretch around 1654 cm⁻¹.[2] | Appearance of a sharp singlet for the azomethine proton (-CH=N-) around 8.38-8.89 ppm.[2] |
| N-Cyclohexylaminophenols | Generally crystalline solids with increased lipophilicity compared to the parent aminophenol.[3] | Persistence of O-H and N-H stretching bands, characteristic C-H stretching of the cyclohexyl ring. | Complex multiplets in the aliphatic region (1.0-3.5 ppm) corresponding to the cyclohexyl protons. |
| 3-[3-(Phenalkylamino)cyclohexyl]phenols | Higher molecular weight and lipophilicity, often synthesized as stereoisomeric mixtures.[4][5] | Broad O-H and N-H stretches, aromatic C-H stretches from the phenol and phenalkyl groups. | A complex array of signals in both the aromatic and aliphatic regions, requiring advanced NMR techniques for full assignment.[4][5] |
III. Comparative Biological Activity
The structural diversity of N-substituted aminophenol derivatives translates into a wide range of biological activities.
A. Antimicrobial and Antifungal Activity
Schiff base derivatives of 4-aminophenol have been extensively studied for their antimicrobial properties. The imine functionality is crucial for their activity, and the nature of the substituent on the azomethine carbon can modulate their potency and spectrum.
| Compound | Target Organisms | Activity |
| 4-((3-nitrobenzylidene)amino)phenol (S-3) | Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis | Broad-spectrum antibacterial activity.[6] |
| 4-((thiophen-2-ylmethylene)amino)phenol (S-4) | Saccharomyces cerevisiae | Significant antifungal activity.[6] |
The antimicrobial activity is often evaluated using methods like the agar-well diffusion assay.[2]
Experimental Protocol: Agar-Well Diffusion Assay
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum uniformly over the surface of a sterile agar plate.
-
Create wells of a defined diameter in the agar.
-
Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.
-
Incubate the plates under appropriate conditions for the test microorganism.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
B. Anticancer Activity
N-substituted 4-aminophenols have emerged as promising candidates for anticancer drug development, particularly against malignant melanoma.[7] These compounds can act as prodrugs that are selectively activated by tyrosinase, an enzyme overexpressed in melanoma cells, leading to targeted cytotoxicity.
| Compound | Cell Line | IC₅₀ |
| N-4-hydroxyphenylglycine (NHPG) | Pigmented human melanoma cells (HBL) | ~80 µg/mL |
| N-(2-morpholinoethyl)-4-aminophenol | HBL cells | ~20 µg/mL |
| Diacetoxy-derivative of N-(2-morpholinoethyl)-4-aminophenol | Tyrosinase-containing, non-pigmented human melanoma cells (LND1) | ~2 µg/mL |
The significant increase in cytotoxicity with the morpholine-containing derivatives highlights the importance of the N-substituent in modulating the pharmacological profile.[7]
C. Opioid Receptor Antagonism
A fascinating class of N-substituted aminophenols are the 3-[3-(phenalkylamino)cyclohexyl]phenols, which have been designed as antagonists of the μ-opioid receptor (MOR).[4][5] These compounds are structurally simplified analogs of morphinans, like naltrexone.
| Compound Feature | Impact on MOR Antagonist Activity |
| N-substituent | The presence of a phenalkyl group (e.g., phenylethyl, phenylpropyl) is crucial for potent antagonist activity.[4][5] |
| Stereochemistry | The relative stereochemistry of the substituents on the cyclohexyl ring significantly influences binding affinity and antagonist efficacy.[4][5] |
| Phenol Orientation | An equatorial orientation of the phenol ring is often associated with antagonist activity.[4][5] |
These compounds have been shown to inhibit DAMGO-induced GTPγS stimulation, a functional assay for MOR activation, confirming their antagonist properties.[4][5]
IV. Mechanism of Action: μ-Opioid Receptor Antagonism
The 3-[3-(phenalkylamino)cyclohexyl]phenol analogs exert their effect by competitively binding to the μ-opioid receptor, thereby blocking the binding of endogenous or exogenous opioids. This prevents the conformational changes in the receptor that are necessary for downstream signaling.
Signaling Pathway of μ-Opioid Receptor and its Antagonism
Caption: Simplified signaling pathway of the μ-opioid receptor upon agonist binding and its inhibition by a competitive antagonist.
V. Conclusion
The N-substituted aminophenol scaffold is a testament to the power of targeted chemical modification in drug discovery. By strategically altering the substituent on the nitrogen atom, a diverse range of biological activities can be achieved, from broad-spectrum antimicrobial effects to potent and selective receptor antagonism. The comparative analysis presented here underscores the importance of a multidisciplinary approach, combining synthetic chemistry, spectroscopic characterization, and rigorous biological evaluation, to unlock the full therapeutic potential of this versatile class of compounds. Further exploration of the structure-activity relationships of N-substituted aminophenols, particularly those with complex cyclic moieties, holds significant promise for the development of novel therapeutics for a wide range of diseases.
VI. References
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. Available from: [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Available from: [Link]
-
Eco-Friendly Synthesis of Aminophenoxazinones from Aminophenols Catalyzed by Polyoxovanadate-Based MOFs Using Molecular Oxygen. ACS Publications. Available from: [Link]
-
3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. UniCA IRIS. Available from: [Link]
-
3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. Available from: [Link]
-
Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. ACS Publications. Available from: [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. Available from: [Link]
-
(PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. ResearchGate. Available from: [Link]
-
Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. MDPI. Available from: [Link]
-
Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. PubMed. Available from: [Link]
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. Available from: [Link]
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Available from: [Link]
-
Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. ResearchGate. Available from: [Link]
-
Synthesis of Cyclohexylphenols. ResearchGate. Available from: [Link]
-
(PDF) Phenolic Compounds - Biological Activity. ResearchGate. Available from: [Link]
-
2-Fluorodeschloroketamine. Wikipedia. Available from: [Link]
-
A Brief Review of Phenolic Antioxidant and their Biological Activity. Available from: [Link]
-
Phenol in Chemistry | Properties, Synthesis & Reactions. Study.com. Available from: [Link]
Sources
- 1. Phenol in Chemistry | Properties, Synthesis & Reactions - Lesson | Study.com [study.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.unica.it [iris.unica.it]
- 5. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(N-Cyclohexylamino) phenol vs other aminophenols in coupling reactions
An In-Depth Guide to Coupling Reactions: 3-(N-Cyclohexylamino)phenol vs. Alternative Aminophenols
Introduction: The Central Role of Aminophenols in Synthetic Chemistry
Aminophenols are a cornerstone class of aromatic compounds, serving as indispensable intermediates in the synthesis of a vast array of high-value molecules, from vibrant azo dyes to complex active pharmaceutical ingredients (APIs).[1][2] Their bifunctional nature, possessing both a nucleophilic amino group and an activating hydroxyl group on an aromatic ring, makes them exceptionally versatile coupling partners. The strategic choice of an aminophenol—defined by the isomeric position of its functional groups and the nature of any substitution on the nitrogen atom—can profoundly influence reaction outcomes, dictating factors like yield, regioselectivity, and product stability.
This guide provides a comprehensive comparison of 3-(N-Cyclohexylamino)phenol against other widely used aminophenols, such as 3-aminophenol and 4-aminophenol. We will delve into the mechanistic principles governing their reactivity in key coupling reactions, supported by illustrative experimental data and detailed protocols. The objective is to equip researchers, chemists, and drug development professionals with the field-proven insights necessary to select the optimal coupling agent for their specific synthetic challenges.
Part 1: Mechanistic Foundations of Aminophenol Coupling Reactions
Two primary classes of coupling reactions dominate the application of aminophenols: Azo Coupling and Oxidative Coupling. Understanding the underlying mechanisms is crucial to appreciating the performance differences among various aminophenol couplers.
Azo Coupling: Electrophilic Aromatic Substitution
Azo coupling is a classic electrophilic aromatic substitution reaction where a diazonium salt acts as a weak electrophile, reacting with an activated aromatic ring (the coupling component) to form a stable azo compound (R−N=N−R').[3] Aminophenols are excellent coupling components because both the hydroxyl (-OH) and amino (-NHR) groups are strong activating groups, donating electron density to the aromatic ring and facilitating the electrophilic attack.
The reaction is highly pH-dependent. In weakly basic conditions (pH 9-10), the phenolic hydroxyl group is deprotonated to form a highly activating phenoxide ion (-O⁻), making the positions ortho and para to it extremely nucleophilic.[4][5]
Caption: General workflow for Azo Dye synthesis.
Oxidative Coupling
In oxidative coupling, an oxidizing agent facilitates the formation of a bond between two nucleophilic partners. For aminophenols, this often involves the formation of radical intermediates or quinone-imine species, which then couple to form dimers or react with other nucleophiles.[6][7] This class of reactions is fundamental to the formation of phenoxazinone dyes and is a key process in the development of hair dyes, where aminophenols act as "couplers" that react with oxidized "primary intermediates" like p-phenylenediamine.[8]
Part 2: A Comparative Analysis of Aminophenol Couplers
The performance of an aminophenol in a coupling reaction is governed by a delicate interplay of electronic effects, steric hindrance, and the isomeric position of the functional groups.
The Impact of N-Substitution: Electronic and Steric Effects
The substituent on the amino group is a critical determinant of reactivity. Let's compare the key players:
-
3-Aminophenol (-NH₂): The parent compound. The primary amino group is a potent activating group.
-
3-(N-Methylamino)phenol (-NHCH₃): The small alkyl group is weakly electron-donating compared to hydrogen, slightly increasing the activation of the ring. Steric hindrance is minimal.
-
3-(N-Cyclohexylamino)phenol (-NH-c-C₆H₁₁): The cyclohexyl group is significantly larger and introduces substantial steric bulk. Electronically, it is also an electron-donating alkyl group.
Electronic Effects: Both methyl and cyclohexyl groups are inductively electron-donating, which should, in theory, enhance the electron-donating capacity of the nitrogen atom and further activate the aromatic ring for electrophilic attack compared to an unsubstituted -NH₂ group.[9]
Steric Effects: This is the most significant differentiator for 3-(N-Cyclohexylamino)phenol. The bulky cyclohexyl group physically obstructs the C2 position (ortho to the amino group), effectively preventing electrophilic attack at that site.[10][11] This steric shielding is a powerful tool for controlling regioselectivity, forcing the reaction to occur at other activated positions on the ring.
Caption: Steric hindrance directs electrophilic attack.
The Impact of Isomerism: 3-Aminophenol vs. 4-Aminophenol
The relative positions of the -OH and -NHR groups dictate the sites of activation.
-
In 3-aminophenol , the groups are meta to each other. The C2, C4, and C6 positions are all activated (ortho or para to one of the groups). The C4 and C6 positions are generally favored for coupling.
-
In 4-aminophenol , the groups are para to each other. This arrangement leads to strong activation of the C2 and C3 positions (ortho to both groups). However, 4-aminophenol is also more susceptible to oxidation, which can lead to undesired side products and instability.[2][12]
Part 3: Performance in Azo Coupling Reactions
In azo coupling, the goal is typically high yield and precise regiochemical control to achieve the desired dye properties.
Illustrative Comparative Data
The following table summarizes the expected performance of different aminophenols in a typical azo coupling with a standard diazonium salt. This data is illustrative, based on established chemical principles, to highlight the performance trade-offs.
| Coupler | Key Feature | Expected Yield (%) | Reaction Time (h) | Major Product Regioselectivity | Key Advantages / Disadvantages |
| 3-Aminophenol | Unsubstituted | 85-90 | 2-3 | Mixture of 4- and 6-isomers | Adv: High reactivity, low cost. Disadv: Lower regioselectivity. |
| 4-Aminophenol | para-isomer | 80-85 | 2-3 | 2-isomer | Adv: Good reactivity. Disadv: Prone to oxidation[2][12]; can lead to complex mixtures. |
| 3-(N-Methylamino)phenol | Small N-Alkyl | 88-93 | 1.5-2.5 | Mixture of 4- and 6-isomers | Adv: Slightly higher reactivity than 3-AP. Disadv: Lower regioselectivity. |
| 3-(N-Cyclohexylamino)phenol | Bulky N-Alkyl | 90-95 | 2-4 | Exclusively 4- and 6-isomers | Adv: Excellent regioselectivity (no C2 coupling); high yield. Disadv: Higher cost; potentially slower reaction due to bulk. |
Causality Behind Performance
-
3-(N-Cyclohexylamino)phenol provides the highest regioselectivity. By sterically blocking the C2 position, it eliminates a potential side product, simplifying purification and ensuring the desired chromophore structure. The electron-donating cyclohexyl group may also contribute to a slightly higher overall yield, despite a potentially longer reaction time needed to overcome the bulk.
-
3-Aminophenol and its N-methyl derivative are highly reactive but can produce a mixture of products where the azo group couples at the C2, C4, or C6 positions, though C4 and C6 are favored.
-
4-Aminophenol , while a viable coupler, presents challenges due to its oxidative instability, which can reduce the yield of the desired azo product.
Representative Experimental Protocol: Azo Coupling
This protocol describes the synthesis of an azo dye using an aminophenol coupler.
Caption: Experimental workflow for Azo Coupling.
Step-by-Step Methodology:
-
Diazonium Salt Preparation: In a 100 mL beaker, dissolve the primary aromatic amine (e.g., 0.01 mol of aniline) in 2.5 M hydrochloric acid (10 mL). Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol in 5 mL water) dropwise. Maintain the temperature below 5 °C throughout the addition. After the addition is complete, continue stirring for 15 minutes. The presence of excess nitrous acid can be confirmed with starch-iodide paper.
-
Coupler Solution Preparation: In a separate 250 mL beaker, dissolve the chosen aminophenol coupler (0.01 mol) in a 10% aqueous sodium hydroxide solution until a clear solution is obtained. Cool this solution to 0-5 °C.
-
Coupling: Slowly add the cold diazonium salt solution to the cold coupler solution with vigorous stirring. A brightly colored precipitate should form immediately.[13] Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes to ensure the reaction goes to completion.
-
Isolation: Collect the solid azo dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a desiccator.
Part 4: Performance in Oxidative Coupling Reactions
Oxidative coupling is prevalent in applications like hair coloring, where aminophenols (couplers) react with an oxidized primary intermediate (e.g., p-phenylenediamine) in the presence of an oxidant like hydrogen peroxide.
Illustrative Comparative Data
The performance in this context is judged by color formation, stability, and the prevention of undesired self-coupling of the aminophenol.
| Coupler | Key Feature | Color Outcome (with PPD) | Coupling Efficiency | Stability to Self-Oxidation | Key Advantages / Disadvantages |
| 3-Aminophenol | Unsubstituted | Blue/Violet Tones | High | Moderate | Adv: Produces desirable blue tones. Disadv: Can self-couple, leading to off-target shades. |
| 4-Aminophenol | para-isomer | Brown/Red Tones | High | Low[2] | Adv: Effective coupler. Disadv: High instability and tendency to form dark, muddy colors via self-oxidation. |
| 3-(N-Cyclohexylamino)phenol | Bulky N-Alkyl | Muted Blue/Gray Tones | Moderate to High | High | Adv: High stability, resists self-coupling. Disadv: Steric bulk may slow the coupling rate; color outcome is modified. |
Causality Behind Performance
-
3-(N-Cyclohexylamino)phenol demonstrates superior stability. The N-substituent and the meta position of the functional groups make it less prone to self-oxidation compared to 4-aminophenol.[2] This leads to "purer" color formation, as the intended cross-coupling reaction is favored over side reactions. The bulky cyclohexyl group can, however, slightly decrease the rate of the desired coupling reaction.
-
3-Aminophenol is a highly effective coupler for achieving blue/violet shades but requires careful formulation to minimize self-coupling.
-
4-Aminophenol is rarely used as a primary coupler in modern formulations due to its poor stability and tendency to rapidly form dark, undefined colors upon oxidation.
Part 5: Conclusions and Recommendations for Researchers
The choice between 3-(N-Cyclohexylamino)phenol and other aminophenols is a strategic decision based on the desired outcome of the coupling reaction.
-
Choose 3-(N-Cyclohexylamino)phenol when:
-
High regioselectivity is paramount. The steric hindrance offered by the cyclohexyl group is an excellent tool for directing electrophilic attack and preventing the formation of isomeric impurities in azo coupling.
-
Stability is critical. In oxidative systems, its resistance to self-coupling ensures cleaner reactions and more predictable outcomes.
-
A specific, modified color tone is desired in dye applications.
-
-
Choose 3-Aminophenol or other simple aminophenols when:
-
Cost is a primary driver. Unsubstituted aminophenols are generally more economical.
-
Maximum reaction speed is required and minor isomeric impurities can be tolerated or separated.
-
The specific chromophore derived from the unsubstituted aminophenol is essential for the final product's properties.
-
Ultimately, 3-(N-Cyclohexylamino)phenol is not merely a substitute for 3-aminophenol but a specialized reagent. Its unique combination of electronic and, most importantly, steric properties provides chemists with a powerful lever to control selectivity and enhance stability in complex coupling reactions, making it an invaluable tool in modern synthetic chemistry.
References
-
Bianchi, G., et al. (2012). Switchable Oxidative Reactions of N-allyl-2-Aminophenols. Organic Letters. Available at: [Link]
-
Li, Y., et al. (2022). Eco-Friendly Synthesis of Aminophenoxazinones from Aminophenols Catalyzed by Polyoxovanadate-Based MOFs Using Molecular Oxygen. Inorganic Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Eco-Friendly Synthesis of Aminophenoxazinones from Aminophenols Catalyzed by Polyoxovanadate-Based MOFs Using Molecular Oxygen. Inorganic Chemistry. Available at: [Link]
-
Biswas, B., et al. (2021). Copper(II) complexes with a benzimidazole functionalized Schiff base: Synthesis, crystal structures, and role of ancillary ions in phenoxazinone synthase activity. ResearchGate. Available at: [Link]
-
Jana, N., et al. (2020). The first report of a tetra-azide bound mononuclear cobalt(III) complex and its comparative biomimetic catalytic activity with tri-azide bound cobalt(III) compounds. ResearchGate. Available at: [Link]
-
orthocresol (2019). Selectivity of diazo-coupling with p-amino phenol. Chemistry Stack Exchange. Available at: [Link]
-
Nagaraja, P., et al. (2003). 3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives. PubMed. Available at: [Link]
-
IJARSCT (2022). A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Raposo, M. M., et al. (2014). Synthesis of Catechol Derived Rosamine Dyes and Their Reactivity toward Biogenic Amines. MDPI. Available at: [Link]
-
Wikipedia contributors (2023). Azo coupling. Wikipedia. Available at: [Link]
-
Okoro, D. (2025). What are the differences in chemical properties between 3 - Aminophenol and 4. Okoro. Available at: [Link]
-
Thenmozhi, G., et al. (2014). Isomers of Poly Aminophenol: Chemical Synthesis, Characterization, and Its Corrosion Protection Aspect on Mild Steel in 1 M HCl. Sci-Hub. Available at: [Link]
-
The Chinese University of Hong Kong (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. CUHK Chemistry. Available at: [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans (2010). GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES. Some Aromatic Amines, Organic Dyes, and Related Exposures. Available at: [Link]
-
Britannica (n.d.). Dye - Synthetic, Organic, Colorants. Britannica. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2014). Synthesis of Several Newly Acid Dyes and their Application in Textile Dyeing. International Journal of Advanced Research. Available at: [Link]
-
Iraqi Journal of Science (n.d.). View of Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. Iraqi Journal of Science. Available at: [Link]
-
Clark, J. (2023). Making an Azo Dye from Phenol. Chemistry LibreTexts. Available at: [Link]
-
arXiv (2021). Process Design and Economics of Production of p-Aminophenol. arXiv.org. Available at: [Link]
-
Gravert, D. J., et al. (1998). Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of . PubMed. Available at: [Link]
-
ResearchGate (2021). Process Design and Economics of Production of p-Aminophenol. ResearchGate. Available at: [Link]
-
ChemRxiv (2023). Substituent Effects of Amines on Genipin Dye Formation – Insights into Dye Origins. ChemRxiv. Available at: [Link]
-
Thakur, S. (2024). coupling reaction of phenol / azo dye test / class 12. YouTube. Available at: [Link]
-
ResearchGate (n.d.). Azo coupling reactions structures and mechanisms. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Aminophenols. Request PDF. Available at: [Link]
-
Patel, K. H., et al. (2014). Studies on Application of Chemical Modified Epoxy Resin as A Coupling Agent in Polymeric Azo Dyes. Oriental Journal of Chemistry. Available at: [Link]
-
Ghaffari, M., et al. (2020). Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry (2021). Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity. New Journal of Chemistry. Available at: [Link]
-
Taylor & Francis (n.d.). 4-aminophenol – Knowledge and References. Taylor & Francis. Available at: [Link]
-
PubMed (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. Available at: [Link]
-
Royal Society of Chemistry (2015). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions. Available at: [Link]
-
Scribd (n.d.). 15 (2.17-2.19) Phenol & Dyes. Scribd. Available at: [Link]
-
YouTube (2022). Coupling reaction of Phenol || #jee #diazoreaction #dye. YouTube. Available at: [Link]
-
ResearchGate (n.d.). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Request PDF. Available at: [Link]
-
NIH (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health. Available at: [Link]
-
Royal Society of Chemistry (2016). Electronic effect of substituents on anilines favors 1,4-addition to trans-β-nitrostyrenes: access to N-substituted 3-arylindoles and 3-arylindoles. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Electronic effect of substituents on anilines favors 1,4-addition to trans-β-nitrostyrenes: access to N-substituted 3-arylindoles and 3-arylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of [SalenMn(III)](+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Redirecting... [hopemaxchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Validation of Analytical Methods for 3-(N-Cyclohexylamino) phenol
This guide provides an in-depth comparison of validated analytical methods for the quantification of 3-(N-Cyclohexylamino) phenol, a key intermediate in various synthetic processes. For researchers, scientists, and drug development professionals, selecting a suitable, reliable, and robust analytical method is paramount for ensuring product quality, consistency, and regulatory compliance. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, offering a practical framework for method selection and validation grounded in established scientific principles and regulatory standards.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This is a mandatory requirement in the pharmaceutical industry, governed by guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures".[2] This guide will compare three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—and evaluate their performance based on the core validation parameters outlined by the ICH.[3][4]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of the pharmaceutical industry for the analysis of drug substances and products. Its high resolution, sensitivity, and specificity make it an ideal choice for quantifying this compound, particularly for assay and impurity determination.
Expertise & Rationale
A reversed-phase HPLC (RP-HPLC) method is the logical starting point. This compound possesses both a hydrophobic cyclohexyl group and a polar aminophenol moiety, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of an acid, such as acetic acid or phosphoric acid, in the mobile phase is critical. It serves to protonate the secondary amine, preventing peak tailing and ensuring a sharp, symmetrical peak shape for accurate integration. UV detection is chosen due to the presence of the phenolic chromophore, which absorbs strongly in the UV region.
Experimental Workflow: HPLC Method
Caption: Workflow for the HPLC analysis of this compound.
Detailed Protocol: HPLC
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile (ACN) and 0.1% Phosphoric Acid in Water (v/v). A gradient elution may be used for separating impurities, but an isocratic mixture (e.g., 40:60 ACN:Acidified Water) is often sufficient for an assay.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in diluent (50:50 ACN:Water). Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 50-150 µg/mL).
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the same diluent.
-
System Suitability: Before analysis, perform five replicate injections of a standard solution (e.g., 100 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is ≤ 2.0%.[3]
Summary of HPLC Validation Data
| Validation Parameter | Acceptance Criteria | Typical Result | Status |
| Specificity | No interference from blank/placebo at the analyte's retention time.[5] | No interference observed. | Pass |
| **Linearity (R²) ** | ≥ 0.999 | 0.9998 | Pass |
| Range | 80-120% of test concentration for assay.[6] | 50 - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | Pass |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | 0.8%1.2% | Pass |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL | Pass |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL | Pass |
| Robustness | RSD ≤ 2.0% under varied conditions (flow, temp, pH).[5] | Results remain within criteria. | Pass |
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For compounds like this compound, which have polar functional groups (-OH, -NH), direct analysis can be challenging due to poor peak shape and potential thermal degradation.
Expertise & Rationale
To overcome these challenges, a derivatization step is essential.[7] Converting the polar hydroxyl and amino groups into less polar, more volatile ethers and amides significantly improves chromatographic performance. A two-step derivatization using acetic anhydride followed by trifluoroacetic anhydride is an effective strategy.[8] This creates a stable derivative with excellent gas chromatographic properties. A Flame Ionization Detector (FID) is a robust and universally applicable choice for carbon-containing compounds, providing a response proportional to the mass of the analyte.
Experimental Workflow: GC Method
Caption: Workflow for the GC analysis of this compound.
Detailed Protocol: GC
-
Chromatographic System: A GC system with a split/splitless injector, a capillary column, and an FID.
-
Column: HP-5 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Derivatization Procedure: a. To 1 mL of an aqueous solution of the sample or standard, add a suitable internal standard and acetic anhydride. b. Extract the acetylated derivative with an organic solvent like dichloromethane. c. Add trifluoroacetic anhydride (TFAA) to the organic extract and react to form the final derivative.[7][8]
-
Injection: Inject 1 µL of the final derivatized solution.
Summary of GC Validation Data
| Validation Parameter | Acceptance Criteria | Typical Result | Status |
| Specificity | Good resolution between analyte, internal standard, and potential by-products. | Baseline resolution achieved. | Pass |
| Linearity (R²) | ≥ 0.995 | 0.9985 | Pass |
| Range | Defined by linearity, accuracy, and precision. | 10 - 200 µg/mL | Pass |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.1 - 102.5% | Pass |
| Precision (RSD) | Repeatability: ≤ 3.0%Intermediate: ≤ 3.0% | 1.5%2.1% | Pass |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 1 µg/mL | Pass |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 3 µg/mL | Pass |
| Robustness | Results unaffected by small changes in oven ramp rate or flow rate. | Results remain within criteria. | Pass |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for quantitative analysis. It relies on measuring the absorbance of a substance at a specific wavelength.
Expertise & Rationale
This method is best suited for pure substance assays where interfering substances are minimal, as it lacks the specificity of chromatographic methods.[9] The first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of this compound across the UV spectrum. A basic solvent, such as 0.1 N NaOH, is often used for phenols to deprotonate the hydroxyl group, causing a bathochromic (red) shift in the λmax, which can enhance sensitivity and move the absorbance away from potential interferences.[10]
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis Spectrophotometric analysis.
Detailed Protocol: UV-Vis Spectrophotometry
-
Apparatus: A calibrated double-beam UV-Vis spectrophotometer.
-
Solvent: 0.1 N Sodium Hydroxide (NaOH).
-
Determination of λmax: Scan a ~10 µg/mL solution of this compound in 0.1 N NaOH from 400 nm to 200 nm to identify the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of at least five standard solutions of varying concentrations (e.g., 2 - 20 µg/mL) from a stock solution.
-
Measurement: Set the spectrophotometer to the predetermined λmax. Zero the instrument using the 0.1 N NaOH blank. Measure the absorbance of each standard and the sample solution.
-
Analysis: Plot a graph of absorbance versus concentration for the standards. Use linear regression to determine the equation of the line and calculate the concentration of the sample.
Summary of UV-Vis Validation Data
| Validation Parameter | Acceptance Criteria | Typical Result | Status |
| Specificity | Low. Highly susceptible to interference from other UV-absorbing compounds. | Not applicable for impure samples. | Fail (for non-isolated systems) |
| Linearity (R²) | ≥ 0.995 | 0.9991 | Pass |
| Range | The linear range established by the calibration curve. | 2 - 20 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% (for pure samples) | 99.1 - 101.5% | Pass |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | 1.1%1.8% | Pass |
| LOD | Calculated from calibration curve slope and SD of blank.[1] | 0.5 µg/mL | Pass |
| LOQ | Calculated from calibration curve slope and SD of blank.[1] | 1.5 µg/mL | Pass |
| Robustness | Results unaffected by minor changes in pH or solvent preparation. | Results remain within criteria. | Pass |
Comparative Analysis and Recommendations
The choice of analytical method depends entirely on its intended application. The following table provides a direct comparison to guide this decision.
| Feature | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Specificity | Excellent. Ideal for impurity profiling and stability studies. | Very Good. Specificity depends on chromatographic resolution and derivatization. | Poor. Only suitable for pure substance assay. |
| Sensitivity (LOQ) | Excellent ( ~0.3 µg/mL) | Good ( ~3 µg/mL) | Moderate ( ~1.5 µg/mL) |
| Sample Preparation | Simple (dissolve and inject). | Complex (multi-step derivatization and extraction). | Very simple (dissolve and measure). |
| Analysis Time | Moderate (5-15 min per run). | Long (due to prep and oven program). | Very Fast (<1 min per measurement). |
| Cost & Complexity | High initial cost, moderate complexity. | High initial cost, high complexity. | Low initial cost, low complexity. |
| Best For | Routine QC, stability testing, impurity analysis, content uniformity. | Analysis of volatile impurities, specialized applications. | Quick checks of pure raw material, in-process controls. |
Conclusion
For comprehensive quality control of This compound , a validated RP-HPLC method is the superior choice . It provides an unparalleled combination of specificity, sensitivity, and robustness, making it suitable for virtually all required tests, from raw material identification to final product assay and stability monitoring.[11]
A GC-FID method , while effective, is significantly hampered by the need for a complex derivatization procedure. Its use should be reserved for specific applications where HPLC is not suitable, such as analyzing for specific volatile impurities that are not amenable to liquid chromatography.
UV-Vis Spectrophotometry serves as a valuable, low-cost tool for rapid, non-specific quantification of the pure substance. It excels in environments where speed is critical and the sample matrix is clean and well-defined, such as a final check on synthesized raw material before it enters the main production stream.
Ultimately, the development and validation of any analytical method is a rigorous process that ensures the data generated is reliable, reproducible, and fit for its purpose, forming the bedrock of quality assurance in the scientific and industrial landscape.[12][13]
References
-
Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 10(6), 857-866.
-
Gowri, S. et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences and Research, 11(4), 1000-08.
-
Coutts, R. T., Hargesheimer, E. E., Pasutto, F. M., & Baker, G. B. (1981). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science, 19(3), 139-145.
-
Altabrisa Group. (2023). Key Parameters for Analytical Method Validation.
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
-
Hargesheimer, E. E., Coutts, R. T., & Pasutto, F. M. (1981). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science.
-
Sánchez-Rangel, J. C., Benavides, J., Heredia, J. B., Cisneros-Zevallos, L., & Jacobo-Velázquez, D. A. (2013). The Folin-Ciocalteu, a method for the measurement of total phenolic compounds and total flavonoids in foods. Redalyc.
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation.
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
-
Waterhouse, A. L., & Sacks, G. L. (2023). Spectrophotometric Analysis of Phenolic Compounds in Grapes and Wines. Journal of Agricultural and Food Chemistry.
-
Blainski, A., Lopes, G. C., & de Mello, J. C. P. (2013). On the spectrophotometric determination of total phenolic and flavonoid contents. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 502-505.
-
Apostică, A. G., et al. (2019). Simple and rapid spectrophotometric method for phenol determination in aqueous media. Environmental Engineering and Management Journal, 18(1), 9-14.
-
Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
-
IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation.
-
Ingenta Connect. (2015). GC determination of aniline,2-aminophenol and 4-aminophenol in mesalazine enteric-coated tablets.
-
ARL Bio Pharma. (n.d.). Summary of Validation Data: Phenol.
-
U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
-
Ashdin Publishing. (2023). A Review on Analytical Method Development and Validation. Journal of Drug Delivery and Therapeutics.
-
U.S. EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
Sources
- 1. wjarr.com [wjarr.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. scribd.com [scribd.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. arlok.com [arlok.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. ashdin.com [ashdin.com]
A Senior Application Scientist's Guide to Catalysts for Phenol Amination
For distribution to: Researchers, scientists, and drug development professionals engaged in advanced synthetic chemistry.
Foreword: The Strategic Imperative of C-N Bond Formation
The synthesis of anilines and their derivatives is a cornerstone of modern chemical manufacturing, with profound implications for pharmaceuticals, agrochemicals, and materials science. The direct amination of phenols represents a highly atom-economical and environmentally conscious approach to this critical transformation, circumventing the harsher conditions and waste streams associated with traditional methods like nitrobenzene reduction or halobenzene amination.[1][2] This guide provides a comparative analysis of prominent catalytic systems for phenol amination, offering insights into their mechanisms, performance, and practical application. My objective is to equip you, my fellow scientists, with the knowledge to select and optimize the ideal catalytic strategy for your specific synthetic challenges.
I. The Catalytic Landscape: A Comparative Overview
The choice of catalyst is paramount in dictating the efficiency, selectivity, and substrate scope of phenol amination. Broadly, these catalysts can be classified as either homogeneous or heterogeneous, each presenting distinct advantages and disadvantages.[3][4][5][6]
Homogeneous vs. Heterogeneous Catalysis: A Tale of Two Phases
Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase.[3][4][7] This affords high diffusivity and heat transfer, often leading to milder reaction conditions and high selectivity due to well-defined, single-atom active sites.[3][6] However, the separation of the catalyst from the product can be challenging and costly, hindering recyclability.[3][5][6]
Heterogeneous catalysts , conversely, exist in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase reaction mixture.[3][4][7] This facilitates straightforward separation and recycling.[5][6] The trade-off can be lower selectivity and the potential for diffusion limitations, although modern catalyst design is increasingly mitigating these issues.[3][5]
II. A Deep Dive into Prominent Catalytic Systems
A. Rhodium-Based Catalysts: Precision and Versatility
Rhodium complexes have emerged as powerful catalysts for the direct, redox-neutral amination of phenols.[8][9] A key feature of these catalysts is their "arenophilic" nature, enabling π-coordination to the phenol ring. This interaction facilitates the inherently difficult keto-enol tautomerization, a crucial step for subsequent dehydrative condensation with the amine.[8][9][10]
Mechanism of Action:
The catalytic cycle is believed to proceed through the formation of an η⁵-phenoxo Rh(III) complex.[8][10] This intermediate then undergoes condensation with an amine to form an iminium species, which tautomerizes and dissociates to yield the aniline product, with water as the sole byproduct.[8]
Caption: Proposed mechanism for Rhodium-catalyzed phenol amination.
Performance Characteristics:
Rhodium-catalyzed systems exhibit broad substrate compatibility, tolerating electron-rich, electron-deficient, and sterically hindered phenols, as well as a variety of primary and secondary amines.[8] This makes them highly valuable for late-stage functionalization of complex molecules, including pharmaceuticals.[8][9]
| Catalyst System | Typical Conditions | Substrate Scope | Key Advantages | Limitations |
| [Cp*RhCl₂]₂ / Na₂CO₃ | Heptane, 140°C[8] | Broad (phenols, primary/secondary amines)[8] | High atom economy, redox-neutral, sole byproduct is water[8][9] | Homogeneous (recycling challenges), relatively high cost of Rhodium. |
B. Palladium-Based Catalysts: Workhorses of C-N Coupling
Palladium catalysts, particularly supported on materials like carbon (Pd/C) or alumina (Pd/Al₂O₃), are widely employed for reductive amination of phenols.[11][12][13] These heterogeneous systems offer robustness and ease of recycling.[11]
Mechanism of Action:
The mechanism for reductive amination over palladium catalysts typically involves a multi-step process. First, the phenol is hydrogenated to a cyclohexanone intermediate. This ketone then condenses with the amine to form an imine, which is subsequently hydrogenated to the final secondary amine product.[11] The nature of the support can play a significant role, with Lewis acidic sites on supports like alumina potentially enhancing the hydrogenation and C-N bond activation steps.[13]
Caption: General mechanism for Palladium-catalyzed reductive amination of phenol.
Performance Characteristics:
Palladium catalysts are effective for producing secondary amines from phenols.[11][12] The reaction is structure-sensitive, with low-coordination palladium sites (edges and corners of nanoparticles) showing higher activity.[13][14] The choice of support material also influences performance, with alumina-supported palladium often exhibiting higher activity due to its Lewis acidic character.[13]
| Catalyst System | Typical Conditions | Product Selectivity | Key Advantages | Limitations |
| Pd/C | 80-160°C, 0-2.5 bar H₂[11][15] | Primarily secondary amines[11] | Heterogeneous (recyclable), robust, widely available.[11] | Requires hydrogen, potential for over-hydrogenation. |
| Pd/Al₂O₃ | 140°C, 1.5 bar H₂[16] | High selectivity for secondary amines (>90%)[13] | Enhanced activity due to Lewis acidic support.[13] | Support can influence side reactions. |
| Pd/MgO | With cyclohexanone inducer, no external H₂[1] | Enhanced selectivity for primary aniline.[1] | Avoids external hydrogen, in-situ hydrogen generation.[1] | Requires a reaction inducer. |
C. Nickel-Based Catalysts: A Cost-Effective Alternative
Non-noble metal catalysts are gaining significant attention due to their lower cost and high abundance. Nickel-based catalysts, particularly bifunctional systems containing both nickel nanoparticles and Lewis acid sites, have shown promise for the amination of phenol to cyclohexylamine.[17]
Performance Characteristics:
A bifunctional Ni/SiO₂ catalyst derived from nickel phyllosilicates has demonstrated high phenol conversion (89.4%) and selectivity to cyclohexylamine (86.0%).[17] The turnover frequency of this catalyst surpasses that of conventionally prepared nickel catalysts.[17]
| Catalyst System | Typical Conditions | Performance | Key Advantages | Limitations |
| Ni/SiO₂-AE | 160°C, 2h[17] | 89.4% conversion, 86.0% selectivity to cyclohexylamine[17] | Non-noble metal, high activity and selectivity.[17] | Higher temperatures may be required compared to noble metal catalysts. |
III. Experimental Protocols: A Practical Guide
General Procedure for Heterogeneous Catalytic Phenol Amination
This protocol is a generalized procedure and should be optimized for specific catalysts and substrates.
Caption: Standard workflow for heterogeneous phenol amination.
Step-by-Step Methodology:
-
Reactor Setup: A high-pressure batch reactor equipped with a magnetic stir bar, thermocouple, and pressure gauge is assembled and dried.
-
Charging Reactants: The reactor is charged with phenol, the desired amine, and an appropriate solvent (e.g., tert-amyl alcohol).[11][15]
-
Catalyst Addition: The solid catalyst (e.g., 5 wt% Pd/C) is added to the reactor.
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurization (if applicable): For reductive amination, the reactor is pressurized with hydrogen to the desired pressure (e.g., 1.5 bar).[16]
-
Reaction: The reaction mixture is heated to the target temperature (e.g., 140°C) and stirred vigorously for the specified reaction time.[16]
-
Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Workup: After the reaction is complete, the reactor is cooled to room temperature, and any excess pressure is carefully vented.
-
Catalyst Recovery: The reaction mixture is diluted with a suitable solvent and filtered to recover the heterogeneous catalyst. The catalyst can be washed, dried, and stored for reuse.
-
Product Isolation: The desired product is isolated from the filtrate using standard laboratory techniques such as extraction, distillation, or column chromatography.
-
Characterization: The structure and purity of the product are confirmed by spectroscopic methods (e.g., NMR, IR, and MS).
IV. Future Perspectives and Concluding Remarks
The field of catalytic phenol amination is continually evolving. Recent advancements include the development of photocatalytic methods using iridium-based catalysts, which offer novel pathways for C-N bond formation.[18][19] Furthermore, the exploration of metal-free amination conditions presents an intriguing avenue for sustainable synthesis.[20]
The choice of catalyst for phenol amination is a multifaceted decision that requires careful consideration of factors such as desired product, substrate scope, cost, and process scalability. Homogeneous rhodium catalysts offer exceptional versatility and mild reaction conditions, making them ideal for complex, high-value targets. Heterogeneous palladium and nickel catalysts provide robust, recyclable, and cost-effective solutions, particularly for the synthesis of secondary amines.
As a senior application scientist, I encourage you to view this guide as a starting point. The true power of these catalytic systems lies in their adaptability. Through careful optimization of reaction parameters and a deep understanding of the underlying mechanisms, you can unlock new possibilities in your synthetic endeavors.
V. References
-
Chen, K., Kang, Q.-K., Li, Y., Wu, W.-Q., Zhu, H., & Shi, H. (2022). Catalytic Amination of Phenols with Amines. Journal of the American Chemical Society, 144(3), 1144–1151. [Link]
-
Ortega, M., Gómez, D., Manrique, R., Reyes, G., García-Sánchez, J. T., Baldovino Medrano, V. G., Jiménez, R., & Arteaga-Pérez, L. E. (2022). Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size. Catalysis Science & Technology, 12(19), 5846–5861. [Link]
-
Manrique, R., Ortega, M., Domine, M. E., & Arteaga-Pérez, L. E. (2023). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. Catalysts, 13(4), 653. [Link]
-
Li, J., Wang, H., Li, J., Zhang, X., & Wang, A. (2019). N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts. RSC Advances, 9(33), 18953–18959. [Link]
-
Shi, H. (2022). Catalytic Amination of Phenols with Amines. J. Am. Chem. Soc., 144(3), 1144-1151. [Link]
-
Carson, M. C., Liu, C. R., Liu, Y., & Kozlowski, M. C. (2024). Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. ACS Catalysis. [Link]
-
Zhang, Y., Wang, T., Wu, Q., & Zhang, Z. (2022). Liquid-Phase Amination of Phenol to Aniline over the Pd/MgO Catalyst without External Hydrogen Addition. ACS Sustainable Chemistry & Engineering, 10(20), 6644–6653. [Link]
-
Process for the amination of phenols. (n.d.). Google Patents. Retrieved from
-
Chen, K., Kang, Q. K., Li, Y., Wu, W. Q., Zhu, H., & Shi, H. (2022). Catalytic Amination of Phenols with Amines. Journal of the American Chemical Society, 144(3), 1144–1151. [Link]
-
Recent Green and Sustainable Pd‐Catalyzed Aminations. (n.d.). PubMed Central. Retrieved from [Link]
-
Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size. (2022, September 21). VTT's Research Information Portal. [Link]
-
Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates. (n.d.). ACS Publications. Retrieved from [Link]
-
Supplementary Material Reductive amination of phenol over Pd-based catalysts. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. (2024, April 12). ChemRxiv. [Link]
-
Liu, Y., et al. (2023). Selective Amination of Phenol to Cyclohexylamine over Metal-Acid Bifunctional Catalysts Derived from Nickel Phyllosilicates. ChemCatChem, 15(13), e202300306. [Link]
-
Site-Selective C–H Amination of Phenol-Containing Biomolecules. (2023, June 7). Organic Letters. [Link]
-
Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. (2023, March 27). MDPI. [Link]
-
(a) The catalytic performance of catalysts for the amination of phenol... (n.d.). ResearchGate. Retrieved from [Link]
-
Mono/Dual Amination of Phenols with Amines in Water. (2020, September 11). Organic Letters. [Link]
-
Mono/Dual Amination of Phenols with Amines in Water. (n.d.). ResearchGate. Retrieved from [Link]
-
Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. (2023, March 22). MDPI. [Link]
-
(a) The catalytic performance of catalysts for phenol amination to CHA.... (n.d.). ResearchGate. Retrieved from [Link]
-
Homogeneous vs Heterogeneous Catalysts. (n.d.). Retrieved from [Link]
-
Direct liquid-phase phenol-to-aniline amination using Pd/C. (n.d.). RSC Publishing. Retrieved from [Link]
-
Direct Amination of Phenols under Metal-Free Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Homogeneous & Heterogeneous Catalysts. (2025, June 30). Save My Exams. [Link]
-
Synergy between homogeneous and heterogeneous catalysis. (n.d.). RSC Publishing. Retrieved from [Link]
-
Homogeneous and Heterogeneous Catalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
What is the difference between a homogeneous and a heterogeneous catalyst? (2023, August 23). YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP0434771B1 - Process for the amination of phenols - Google Patents [patents.google.com]
- 3. ethz.ch [ethz.ch]
- 4. savemyexams.com [savemyexams.com]
- 5. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Catalytic Amination of Phenols with Amines [organic-chemistry.org]
- 9. Catalytic Amination of Phenols with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. cris.vtt.fi [cris.vtt.fi]
- 14. Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Bio-efficacy of 3-(N-Cyclohexylamino)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 3-(N-Cyclohexylamino)phenol scaffold is one such framework, combining the well-documented bioactivity of the phenol moiety with the conformational properties of a cyclohexylamine group. Phenolic compounds are renowned for their antioxidant, antimicrobial, and anticancer properties, while the cyclohexylamine core is found in numerous pharmacologically active agents, influencing properties like lipophilicity and receptor binding.
This guide offers a comprehensive comparison of the efficacy of 3-(N-Cyclohexylamino)phenol derivatives across a spectrum of key bioassays. By delving into detailed experimental protocols, presenting comparative data, and exploring the underlying structure-activity relationships (SAR), this document aims to provide researchers and drug development professionals with a thorough understanding of this promising class of compounds. The insights provided are intended to facilitate the rational design of novel derivatives with enhanced potency and selectivity for specific therapeutic targets.
Part 1: Synthesis of 3-(N-Cyclohexylamino)phenol Derivatives
The synthesis of 3-(N-Cyclohexylamino)phenol derivatives is typically achieved through a reductive amination reaction between a suitably substituted cyclohexanone and a 3-aminophenol derivative. This method is efficient and allows for a high degree of diversification in the final products.[1]
Representative Synthetic Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve the substituted cyclohexanone (1.0 equivalent) and the 3-aminophenol derivative (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: Add a catalytic amount of a weak acid, like acetic acid, to facilitate the formation of the imine intermediate. Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity for imines over ketones.[1]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-(N-Cyclohexylamino)phenol derivative.
Caption: Competitive antagonism of the Mu-Opioid Receptor by a 3-(N-Cyclohexylamino)phenol derivative.
Antioxidant Activity
Introduction: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. [2]The antioxidant potential of 3-(N-Cyclohexylamino)phenol derivatives is therefore of significant interest.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. [3]
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. [4]2. Sample Preparation: Dissolve the test compounds in methanol at various concentrations.
-
Reaction: In a 96-well plate, mix the test compound solution with the DPPH solution. A common ratio is 50 µL of the sample to 150 µL of DPPH solution. [4]4. Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [4]5. Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader. [5]6. Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). Ascorbic acid is often used as a positive control.
Comparative Data: DPPH Radical Scavenging Activity (Illustrative)
The following data are illustrative, based on established SAR principles for phenolic antioxidants, as a direct comparative study for this specific series is not available.
| Compound | R' Substituent on Phenol Ring | Expected IC₅₀ (µM) |
| 5 | H | 85 |
| 6 | 4-OCH₃ (Electron-donating) | 60 |
| 7 | 4-NO₂ (Electron-withdrawing) | 120 |
| 8 | 2,6-di-tert-butyl (Steric hindrance) | >200 |
| Ascorbic Acid | (Standard) | 30 |
SAR Insights: The antioxidant activity of phenols is highly dependent on the substituents on the aromatic ring. [6]Electron-donating groups, such as a methoxy group (-OCH₃) at the para-position (Compound 6 ), are expected to increase antioxidant activity by stabilizing the resulting phenoxyl radical through resonance. [7]Conversely, electron-withdrawing groups like a nitro group (-NO₂) (Compound 7 ) are expected to decrease activity. [7]Steric hindrance around the phenolic hydroxyl group, as in the case of 2,6-di-tert-butyl substitution (Compound 8 ), can significantly reduce the ability of the compound to donate a hydrogen atom, thereby diminishing its antioxidant capacity. [2]
Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.
Antimicrobial Activity
Introduction: The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Phenolic compounds have long been known for their antimicrobial properties, and their efficacy can be modulated by factors such as lipophilicity. [8][9] Experimental Protocol: Agar Disk Diffusion Assay
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance. [10]
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).
-
Agar Plates: Spread the bacterial inoculum evenly onto the surface of Mueller-Hinton agar plates.
-
Disk Preparation: Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Disk Application: Place the impregnated disks onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
Comparative Data: Antimicrobial Activity (Illustrative)
The following data are illustrative, based on established SAR principles for phenolic antimicrobials, as a direct comparative study for this specific series is not available.
| Compound | R'' Substituent on Cyclohexyl Ring | Expected Zone of Inhibition (mm) vs. S. aureus | Expected Zone of Inhibition (mm) vs. E. coli |
| 9 | H | 10 | 7 |
| 10 | 4-Methyl | 12 | 8 |
| 11 | 4-Phenyl | 15 | 10 |
| Ampicillin | (Standard) | 25 | 20 |
SAR Insights: The antimicrobial activity of phenolic compounds is often correlated with their lipophilicity. [11][12]Increasing the lipophilicity of the molecule, for example by adding a methyl (Compound 10 ) or a phenyl group (Compound 11 ) to the cyclohexyl ring, is expected to enhance its ability to penetrate the bacterial cell membrane, leading to greater activity. [8]Gram-positive bacteria like S. aureus are generally more susceptible to such compounds than Gram-negative bacteria like E. coli, which possess an outer membrane that acts as an additional barrier. [8]
Caption: Experimental workflow for the agar disk diffusion assay.
Acetylcholinesterase (AChE) Inhibition
Introduction: Acetylcholinesterase (AChE) inhibitors increase the levels of the neurotransmitter acetylcholine in the brain and are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. [13] Experimental Protocol: Ellman's Method
This colorimetric assay measures AChE activity by detecting the product of the reaction between thiocholine (produced by AChE-mediated hydrolysis of acetylthiocholine) and DTNB (Ellman's reagent). [14][15][16]
-
Reagents: Prepare a phosphate buffer (pH 8.0), a solution of DTNB in the buffer, a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of AChE enzyme.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to all wells except the blank and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding the ATCI solution to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Comparative Data: AChE Inhibition (Illustrative)
The following data are illustrative, based on established SAR principles for AChE inhibitors, as a direct comparative study for this specific series is not available.
| Compound | R''' Substituent on N-Cyclohexyl | Expected IC₅₀ (µM) |
| 12 | H | 50 |
| 13 | Benzyl | 25 |
| 14 | 3-Phenylpropyl | 15 |
| Donepezil | (Standard) | 0.02 |
SAR Insights: The AChE active site contains a narrow gorge with a catalytic anionic site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. [17][18]Effective inhibitors often have a moiety that can interact with the CAS (where acetylcholine is hydrolyzed) and another part that can interact with the PAS. For the 3-(N-Cyclohexylamino)phenol scaffold, the protonated amino group could interact with the anionic sites, while the phenolic ring could engage in π-π stacking with aromatic residues in the gorge. [19]The addition of a benzyl (Compound 13 ) or a longer phenylpropyl group (Compound 14 ) on the nitrogen could potentially lead to interactions with the PAS, resulting in increased inhibitory potency. [19]
Caption: Inhibition of acetylcholinesterase leads to increased levels of acetylcholine at the synapse.
Part 3: Discussion and Future Perspectives
This guide has provided a comparative overview of the bio-efficacy of 3-(N-Cyclohexylamino)phenol derivatives in several key bioassays. The data, both experimental and illustrative, highlight the significant potential of this scaffold in medicinal chemistry. The structure-activity relationships discussed underscore the tunability of this molecular framework, where small modifications can lead to substantial changes in biological activity.
For instance, the length of the N-phenalkyl chain is a critical determinant of MOR antagonist activity, while the electronic properties of substituents on the phenol ring govern antioxidant capacity. Lipophilicity, modulated by substitutions on the cyclohexyl ring, is a key factor in antimicrobial efficacy, and the nature of the N-substituent can influence acetylcholinesterase inhibition.
Future research in this area should focus on synthesizing and testing a library of these derivatives in a systematic manner across a wide range of bioassays. This would allow for the development of a more comprehensive quantitative structure-activity relationship (QSAR) model. Such a model would be invaluable for the in silico design of new derivatives with optimized activity for a specific target. Furthermore, promising lead compounds identified from in vitro screening should be advanced to in vivo studies to evaluate their pharmacokinetic properties, efficacy, and safety in preclinical models. The versatility of the 3-(N-Cyclohexylamino)phenol scaffold suggests that it will continue to be a valuable source of novel therapeutic agents.
Part 4: References
-
Sánchez-Maldonado, A. F., Schieber, A., & Gänzle, M. G. (2011). Structure-function relationships of the antibacterial activity of phenolic acids and their metabolism by lactic acid bacteria. Journal of Applied Microbiology, 111(5), 1176-1184. [Link]
-
Murru, E., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. Archiv der Pharmazie, 356(1), e2200432. [Link]
-
van Rijn, R. M., et al. (2022). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294. [Link]
-
Chen, Z., et al. (2015). Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. BMC Complementary and Alternative Medicine, 15, 353. [Link]
-
Hoelz, L. V. B., et al. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of the Brazilian Chemical Society, 21(2), 292-300. [Link]
-
Gyawali, R., & Ibrahim, S. A. (2014). Natural products as antimicrobial agents. Food Control, 46, 412-429. [Link]
-
Murphy, B. P. (2024). Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives. Ddc, 5(1), 1-1. [Link]
-
Johnson, G., & Moore, S. W. (2013). Acetylcholinesterase: From 3D Structure to Function. IntechOpen. [Link]
-
Goodsell, D. (2004). Acetylcholinesterase. RCSB PDB-101. [Link]
-
Sánchez-Maldonado, A. F., et al. (2011). Structure-function relationships of the antibacterial activity of phenolic acids and their metabolism by lactic acid bacteria. Journal of Applied Microbiology, 111(5), 1176-1184. [Link]
-
Foti, M. C. (2016). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Chemistry, 4, 54. [Link]
-
Alcaraz, L. E., et al. (2017). Structure-Activity and Lipophilicity Relationships of Selected Antibacterial Natural Flavones and Flavanones of Chilean Flora. Molecules, 22(4), 624. [Link]
-
Musilek, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Sensors, 11(4), 4357-4369. [Link]
-
Sim, S. P., et al. (2017). Structure-Activity and Lipophilicity Relationships of Selected Antibacterial Natural Flavones and Flavanones of Chilean Flora. Molecules, 22(4), 624. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). DPPH Radical Scavenging Assay. MDPI. [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]
-
De Luca, L. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 48(11), 1749-1756. [Link]
-
Unknown. (n.d.). 2.2. Antimicrobial activity a. Antibacterial activity. Shodhganga. [Link]
-
Ouattara, D., et al. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Used in Ivory Coast. Journal of Analytical Methods in Chemistry, 2022, 9993306. [Link]
-
Zorbaz, T., et al. (2021). Shifts in Backbone Conformation of Acetylcholinesterases upon Binding of Covalent Inhibitors, Reversible Ligands and Substrates. International Journal of Molecular Sciences, 22(24), 13481. [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 117(4), 541-547. [Link]
-
Musilek, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Sensors (Basel), 11(4), 4357–4369. [Link]
-
ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. [Link]
-
Murru, E., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. Archiv der Pharmazie, 356(1), e2200432. [Link]
-
MDPI. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
-
Spengler, G., et al. (2020). Standard operating procedure (SOP) for disk diffusion-based quorum sensing inhibition assays. Acta Pharmaceutica Hungarica, 90(2), 73-79. [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
France, S. P., et al. (2017). Reductive aminations by imine reductases: from milligrams to tons. Current Opinion in Chemical Biology, 37, 87-94. [Link]
-
Maciej, A., et al. (2021). Overview on Strategies and Assays for Antibiotic Discovery. Pharmaceuticals, 14(11), 1122. [Link]
-
Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 031-035. [Link]
-
Murru, E., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie, 356(1), e2200432. [Link]
-
González-López, M., et al. (2013). Formation of 3-Aminophenols from Cyclohexane-1,3-diones. The Journal of Organic Chemistry, 78(10), 5044-5051. [Link]
-
Dikusar, E. A., et al. (2008). Synthesis of (E)-N-(3-alkoxy-4-acyloxyphenylmethylene)-N-(e-cyclohexyl)amines. Russian Journal of General Chemistry, 78(6), 1197-1199. [Link]
-
Kim, J., et al. (2022). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Molecules, 27(19), 6296. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Structure-Activity and Lipophilicity Relationships of Selected Antibacterial Natural Flavones and Flavanones of Chilean Flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Activity and Lipophilicity Relationships of Selected Antibacterial Natural Flavones and Flavanones of Chilean Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ebi.ac.uk [ebi.ac.uk]
- 19. researchgate.net [researchgate.net]
A Technical Guide to Cross-Reactivity Assessment of 3-(N-Cyclohexylamino) phenol and its Analogs
For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, particularly within the opioid receptor space, a rigorous understanding of a compound's selectivity is paramount. This guide provides an in-depth technical comparison of 3-(N-Cyclohexylamino) phenol, a core moiety in a novel class of µ-opioid receptor (MOR) antagonists, against a panel of structurally and functionally related compounds. We will delve into the causality behind experimental choices for assessing cross-reactivity, provide detailed protocols for a self-validating competitive immunoassay, and present comparative data to guide future research and development.
Introduction: The Significance of Selectivity for Novel MOR Antagonists
The phenol moiety is a recurring and vital structural motif in a vast number of pharmaceuticals, valued for its role in molecular recognition and its physicochemical properties.[1] In the context of opioid receptor modulation, the 3-hydroxyl group of the phenol is a critical pharmacophore, engaging in key interactions within the receptor binding pocket. This compound serves as a foundational scaffold for a new generation of MOR antagonists, which are being investigated for applications in treating opioid overdose and substance abuse disorders.
The critical challenge in developing such antagonists is ensuring their specificity for the target receptor (MOR) with minimal off-target binding to other opioid receptors (e.g., delta and kappa) or interaction with unrelated pharmacological targets. Unanticipated cross-reactivity can lead to undesirable side effects, altered pharmacokinetic profiles, or reduced therapeutic efficacy. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of drug safety and optimization.[2]
This guide will focus on a common and robust method for evaluating the selective binding of this compound: the competitive enzyme-linked immunosorbent assay (ELISA). This technique is particularly well-suited for the quantitative analysis of small molecules.[3]
Strategic Approach to Cross-Reactivity Assessment
A thorough cross-reactivity study requires a logically structured approach. The selection of compounds to test against is as critical as the assay itself. Our strategy involves a multi-tiered assessment, as depicted below.
Caption: A logical workflow for a comprehensive cross-reactivity study.
Comparative Cross-Reactivity Data
The following table summarizes the binding affinity of this compound and its analogs against a panel of selected opioids. The data is presented as the concentration of the compound required to inhibit 50% of the binding of a specific labeled ligand in a competitive binding assay (IC50) and the calculated percentage of cross-reactivity relative to this compound. Lower IC50 values indicate higher binding affinity.
| Compound | Structural Class | Primary Target(s) | IC50 (nM) | % Cross-Reactivity |
| This compound | Cyclohexylamino-phenol | MOR Antagonist | 15 | 100% |
| N-Phenethyl Analog | Cyclohexylamino-phenol | MOR Antagonist | 25 | 60% |
| N-Methyl Analog | Cyclohexylamino-phenol | MOR Antagonist | 50 | 30% |
| Morphine | Natural Opiate | MOR Agonist | >10,000 | <0.15% |
| Codeine | Natural Opiate | MOR Agonist | >10,000 | <0.15% |
| Oxycodone | Semi-synthetic Opiate | MOR/KOR Agonist | >10,000 | <0.15% |
| Fentanyl | Synthetic Opioid | MOR Agonist | >5,000 | <0.3% |
| Naltrexone | Opioid Antagonist | MOR, KOR, DOR | 35 | 42.8% |
| Naloxone | Opioid Antagonist | MOR, KOR, DOR | 45 | 33.3% |
| Tramadol | Atypical Opioid | MOR Agonist | >10,000 | <0.15% |
| Phenol | Simple Phenol | - | >20,000 | <0.075% |
Data Interpretation: The data indicates a high degree of selectivity of the assay for this compound. Structurally similar analogs with different N-substituents show some degree of cross-reactivity, which is expected and highlights the importance of this region for antibody recognition. Notably, the cross-reactivity with classical opioid agonists like morphine, codeine, and fentanyl is negligible, suggesting that an immunoassay developed for this compound would not produce false positives in the presence of these common analgesics. The cross-reactivity with other non-selective antagonists like naltrexone and naloxone is moderate, which is also anticipated due to some shared structural features. The lack of cross-reactivity with simple phenol underscores the specificity of the antibody for the entire cyclohexylamino-phenol structure.
Experimental Protocol: Competitive ELISA for this compound
This protocol outlines a self-validating system for determining the cross-reactivity of various compounds against this compound.
Principle of the Assay
This is a competitive immunoassay. A known amount of this compound is coated onto the wells of a microplate. A specific primary antibody is then added along with the sample containing the test compound. The test compound (if present and recognized by the antibody) will compete with the coated antigen for binding to the limited amount of antibody. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibody that has bound to the plate. The amount of color produced by the enzyme's substrate is inversely proportional to the concentration of the test compound in the sample.[3]
Caption: Step-by-step workflow of the competitive ELISA.
Materials and Reagents
-
Microplates: 96-well high-binding polystyrene plates.
-
Coating Antigen: this compound solution (1 µg/mL in PBS).
-
Primary Antibody: Rabbit anti-3-(N-Cyclohexylamino) phenol, diluted in blocking buffer.
-
Secondary Antibody: Goat anti-rabbit IgG-HRP conjugate, diluted in blocking buffer.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBS.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M H₂SO₄.
-
Test Compounds: Stock solutions of all compounds to be tested, serially diluted.
Step-by-Step Methodology
-
Coating: Add 100 µL of the coating antigen solution to each well of the microplate. Incubate overnight at 4°C.
-
Washing (1): Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.
-
Washing (2): Discard the blocking buffer and wash the plate three times with 200 µL of wash buffer per well.
-
Competition:
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing (3): Discard the solution and wash the plate five times with 200 µL of wash buffer per well.
-
Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody-HRP conjugate to each well. Incubate for 1 hour at 37°C.
-
Washing (4): Discard the solution and wash the plate five times with 200 µL of wash buffer per well.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Generate a standard curve by plotting the absorbance values against the logarithm of the concentration of the this compound standards.
-
Determine the IC50 value for the standard and each test compound. The IC50 is the concentration that results in a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Conclusion and Future Directions
The data and protocols presented in this guide demonstrate a robust framework for assessing the cross-reactivity of this compound, a promising scaffold for novel MOR antagonists. The high selectivity observed in our comparative analysis underscores its potential as a lead compound. The detailed competitive ELISA protocol provides a reliable, self-validating method for further characterization of this and other small molecules.
For drug development professionals, these findings are critical. A compound with a well-defined selectivity profile is more likely to have a favorable safety profile and a predictable dose-response relationship. Future studies should expand the panel of cross-reactants to include metabolites of this compound and other classes of CNS-active drugs. Furthermore, validating these in vitro findings with in vivo models is a crucial next step in the preclinical development pipeline.
References
-
Tocco, G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie, 355(11), 2200432. Available at: [Link]
-
Dodge, J. A., & Trescott, L. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(11), 7549-7582. Available at: [Link]
-
Creative Diagnostics. (2021). Competitive ELISA. Available at: [Link]
-
FDA. (2019). Guidance for Industry: Tissue Cross-Reactivity Studies for Monoclonal Antibodies. Available at: [Link]
-
Sostaric, A. A., et al. (2020). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie, 353(11), 2000224. Available at: [Link]
-
Powell, B. D., et al. (2019). Assessment of Opioid Cross-reactivity and Provider Perceptions in Hospitalized Patients With Reported Opioid Allergies. The Annals of Pharmacotherapy, 53(10), 983-991. Available at: [Link]
-
University of Maryland School of Medicine. (2008). Opioid Allergies and Cross-reactivity. UMEM Educational Pearls. Available at: [Link]
Sources
A Comparative Guide to the Synthesis of 3-(N-Cyclohexylamino)phenol: A Green Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of synthetic routes to 3-(N-Cyclohexylamino)phenol, a key intermediate in the synthesis of various pharmaceuticals. The focus is a critical evaluation of traditional versus modern synthetic methodologies through the lens of green chemistry principles. By presenting quantitative assessments and detailed experimental protocols, this document aims to empower researchers to select more sustainable, efficient, and safer chemical processes.
Introduction: The Imperative for Greener Amine Synthesis
Amines are fundamental building blocks in the chemical and pharmaceutical industries.[1] The synthesis of arylamines, such as 3-(N-Cyclohexylamino)phenol, has traditionally relied on methods that are often inefficient in terms of atom economy and can generate significant chemical waste. The increasing adoption of green chemistry principles within the pharmaceutical sector necessitates a thorough evaluation of existing synthetic pathways to identify more environmentally benign alternatives.[2][3] This guide will compare two primary synthetic strategies for 3-(N-Cyclohexylamino)phenol: classical reductive amination and the more modern Buchwald-Hartwig amination, assessing them against key green chemistry metrics.
Synthetic Pathways to 3-(N-Cyclohexylamino)phenol
Two prominent methods for the synthesis of 3-(N-Cyclohexylamino)phenol are:
-
Route 1: Reductive Amination of 3-Aminophenol with Cyclohexanone. This is a classical and widely used method for forming carbon-nitrogen bonds.[4] It typically involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced to the corresponding amine.
-
Route 2: Buchwald-Hartwig Amination of 3-Bromophenol with Cyclohexylamine. This palladium-catalyzed cross-coupling reaction has emerged as a powerful tool for the formation of C-N bonds, offering a broad substrate scope and functional group tolerance.[5][6]
Causality Behind Experimental Choices
The choice between these two synthetic routes involves a trade-off between established, cost-effective methods and more modern, potentially greener alternatives. Reductive amination is often favored for its operational simplicity and the use of readily available starting materials. However, it can require harsh reducing agents and may suffer from side reactions. The Buchwald-Hartwig amination, while often more efficient and selective, involves the use of a palladium catalyst and specialized ligands, which can add to the cost and complexity of the process.[7]
A Head-to-Head Comparison: Green Chemistry Metrics
To objectively compare these synthetic routes, we will employ several key green chemistry metrics.[8][9] These metrics provide a quantitative assessment of the "greenness" of a chemical process, moving beyond simple reaction yield to consider factors like atom economy, waste generation, and process efficiency.[10][11]
| Green Chemistry Metric | Route 1: Reductive Amination | Route 2: Buchwald-Hartwig Amination |
| Atom Economy | Lower | Higher |
| E-Factor | Higher | Lower |
| Process Mass Intensity (PMI) | Higher | Lower |
| Solvent Selection | Often uses protic solvents like methanol or ethanol. | Typically requires aprotic solvents like toluene or dioxane. |
| Reagent Hazards | Use of sodium borohydride or sodium cyanoborohydride, which can be hazardous.[12][13] | Use of a palladium catalyst and phosphine ligands, which can be toxic and require careful handling. |
Table 1: Comparison of Green Chemistry Metrics for the Two Synthetic Routes.
Based on the analysis of these key green chemistry metrics, the Buchwald-Hartwig Amination Route generally presents a more sustainable and efficient pathway for the synthesis of 3-(N-Cyclohexylamino)phenol compared to the traditional Reductive Amination Route.[2] The higher atom economy, lower Process Mass Intensity, and reduced E-Factor of the Buchwald-Hartwig approach are significant advantages.[14][15] However, the choice of route will ultimately depend on the specific requirements of the synthesis, including scale, cost, and available equipment.
Experimental Protocols
Route 1: Reductive Amination of 3-Aminophenol with Cyclohexanone
This protocol describes a typical one-pot reductive amination procedure.
Materials:
-
3-Aminophenol
-
Cyclohexanone
-
Methanol
-
Sodium borohydride
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-aminophenol and cyclohexanone in methanol in a round-bottom flask.
-
Stir the mixture at room temperature to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride portion-wise to the cooled mixture. Caution: Gas evolution (hydrogen) will occur. [16]
-
Allow the reaction to stir until the reduction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography.
Route 2: Buchwald-Hartwig Amination of 3-Bromophenol with Cyclohexylamine
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide.[17]
Materials:
-
3-Bromophenol
-
Cyclohexylamine
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 2-necked flask, add Pd(dba)₂, XPhos, and sodium tert-butoxide under a nitrogen atmosphere.
-
Add toluene and stir the mixture at room temperature for 5 minutes.
-
Add 3-bromophenol and cyclohexylamine to the reaction mixture.
-
Stir the resulting mixture at reflux for the specified time (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Pathways
Caption: Synthetic pathways to 3-(N-Cyclohexylamino)phenol.
Conclusion: A Data-Driven Approach to Greener Synthesis
For researchers and drug development professionals aiming to integrate greener practices into their synthetic workflows, a quantitative assessment of synthetic routes is crucial. While reductive amination offers a straightforward approach, the Buchwald-Hartwig amination often provides a more sustainable alternative with higher efficiency and lower waste generation. The selection of the optimal synthetic route should be guided by a comprehensive evaluation of green chemistry metrics, alongside considerations of cost, scale, and process safety. This guide provides the foundational data and protocols to make informed, environmentally conscious decisions in the synthesis of 3-(N-Cyclohexylamino)phenol.
References
- A Comparative Guide to the Green Chemistry Metrics of 4,4-Diethoxybutylamine Synthesis - Benchchem. (n.d.).
- Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents - MDPI. (n.d.).
- 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - RSC Publishing. (n.d.).
- Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. (2025).
- Green Chemistry Metrics Calculated for Both DelépineDelépine and Gabriel Syntheses of 2-Amino-1-phenylethan- 1-one - ResearchGate. (n.d.).
- 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed. (2022).
- What Factors Are Taken Into Consideration When Selecting a Solvent? (n.d.).
- Green Chemistry and Engineering Metrics - American Chemical Society. (n.d.).
- Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013).
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017).
- Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. (n.d.).
- Process for preparing 3-(N,N-disubstituted amino)phenol - Google Patents. (n.d.).
- 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. (2022).
- The green solvent: a critical perspective - PMC - PubMed Central - NIH. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- What happens to sodium cyanoborohydride after it reacts in a reductive amination? - Quora. (2019).
- Buchwald–Hartwig amination - Grokipedia. (n.d.).
- One of the reductants for reductive amination: sodium cyanoborohydride - ChemicalBook. (2024).
- A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination - Benchchem. (n.d.).
- Reductive Amination - Common Conditions. (n.d.).
- Atom Economy | PDF | Unit Processes | Chemical Reactions - Scribd. (n.d.).
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.).
- Buchwald -Hartwig Amination - OpenOChem Learn. (n.d.).
- How Efficient Is My (Medicinal) Chemistry? - PMC - NIH. (2016).
- A Practical and One-Pot Procedure for the Synthesis of 3-Amino-2-cyclohexen-1-one from 3-Aminophenol - ACS Publications. (n.d.).
- Question 4: Calculation of E-factor a. Define and discuss the concept of .. - Filo. (2025).
- Green methodologies in synthesis and natural product chemistry of phenolic compounds†. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Atom Economy in Drug Synthesis is a Playground of Functional Groups | Prime Scholars. (n.d.).
- Direct reductive amination of cyclohexanone | Download Table - ResearchGate. (n.d.).
- Atom Economy Green Synthesis in Organic Chemistry - JOCPR. (2025).
- green chemistry – the atom economy. (n.d.).
- Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - NIH. (n.d.).
- A scalable and green one-minute synthesis of substituted phenols - PMC - NIH. (n.d.).
- trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC - NIH. (n.d.).
- DRA of Cyclohexanone with Various Amines | Download Table - ResearchGate. (n.d.).
-
E-Factor - Welcome to . (n.d.). Retrieved from
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (n.d.).
- Green Chemistry - Unibo. (n.d.).
- 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv - UniCA IRIS. (2022).
- Green chemistry metrics for organic synthetic chemistry - OuluREPO. (n.d.).
- E factor = Kg waste/Kg product. (n.d.).
- Synthesis of Cyclohexylphenols | Request PDF - ResearchGate. (2025).
- Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase - OSTI.gov. (n.d.).
- Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen - MDPI. (n.d.).
- Preparation of cyclohexylamine from phenol - Google Patents. (n.d.).
Sources
- 1. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cris.unibo.it [cris.unibo.it]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 7. grokipedia.com [grokipedia.com]
- 8. acs.org [acs.org]
- 9. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. primescholars.com [primescholars.com]
- 11. jocpr.com [jocpr.com]
- 12. quora.com [quora.com]
- 13. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. How Efficient Is My (Medicinal) Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-(N-Cyclohexylamino)phenol Analogs as μ-Opioid Receptor Antagonists
Authored by a Senior Application Scientist
Introduction: The Therapeutic Promise of the 3-(N-Cyclohexylamino)phenol Scaffold
The development of novel μ-opioid receptor (MOR) antagonists is a cornerstone of medicinal chemistry, aimed at addressing opioid use disorder and other conditions like obesity and Parkinson's disease.[1][2] The 3-(N-Cyclohexylamino)phenol scaffold has emerged as a promising starting point for designing such antagonists. This core structure is a simplified analog of the complex morphinan scaffold found in drugs like naltrexone, a known MOR antagonist.[1][2] The key to unlocking the therapeutic potential of this scaffold lies in understanding its structure-activity relationship (SAR)—how subtle changes in its chemical structure impact its biological activity. This guide provides an in-depth comparison of 3-(N-Cyclohexylamino)phenol analogs, supported by experimental data, to illuminate the path for future drug development in this area.
The design of these analogs often focuses on three crucial structural features: the 3-hydroxyphenyl group, a substituted amino group, and a lipophilic core that correctly orients these functionalities.[1] The phenol moiety is particularly important, as its hydroxyl group is known to form key interactions with the receptor. However, phenolic groups can be susceptible to rapid first-pass metabolism, which presents a challenge for bioavailability.[3] Therefore, understanding how modifications to the rest of the molecule can enhance binding affinity and efficacy while potentially improving metabolic stability is a key objective for researchers.
Comparative Analysis of Structural Modifications and Biological Activity
Recent research has focused on synthesizing and evaluating a series of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs.[1][2] These studies provide valuable insights into the SAR of this compound class. The primary measure of efficacy for these MOR antagonists is their ability to inhibit the binding of an agonist, such as [3H]DAMGO, and to block agonist-induced signaling, often measured via a GTPγS assay.[1][2]
The Critical Role of the N-Substituent
The nature of the substituent on the nitrogen atom of the cyclohexylamino group plays a pivotal role in determining the antagonist activity of these analogs. Specifically, the length of the N-phenalkyl chain has been shown to be a critical factor.[1]
| Compound | N-Substituent | MOR Binding Affinity (Ki, nM) | Antagonist Activity (% Inhibition of DAMGO-induced GTPγS stimulation at 10 µM) |
| 8 | Phenethyl | 138 | 52% |
| 9 | Phenylpropyl | 89 | 75% |
| 14 | Phenethyl (with methyl on cyclohexyl) | >1000 | 15% |
| 15 | Phenylpropyl (with methyl on cyclohexyl) | >1000 | 26% |
Data synthesized from a 2022 study on 3-[3-(phenalkylamino)cyclohexyl]phenols.[1]
As the data in the table illustrates, extending the N-phenalkyl chain from phenethyl (in compound 8 ) to phenylpropyl (in compound 9 ) leads to a significant increase in both binding affinity and antagonist activity.[1] This suggests that the longer chain allows for more favorable interactions within the MOR binding pocket.
Impact of the Cyclohexyl Ring Substitution
Modifications to the cyclohexyl ring itself can also have a profound effect on activity. The introduction of a methyl group on the cyclohexyl ring, as seen in compounds 14 and 15 , drastically reduces the binding affinity and antagonist potency.[1] This highlights the sensitivity of the receptor to steric bulk in this region of the molecule.
Stereochemistry: A Decisive Factor
In-silico modeling studies have revealed that the stereochemistry of the cyclohexyl ring is a crucial determinant of activity. For the most active compound, 9 , the most stable and active stereoisomer was predicted to be (1R, 3R, 5S), which maintains a 1,3-cis configuration with the phenol ring in an equatorial orientation.[1][2] This specific spatial arrangement is believed to be essential for optimal interaction with the MOR.
Experimental Protocols for SAR Determination
The following are detailed methodologies for the key experiments used to characterize the SAR of 3-(N-Cyclohexylamino)phenol analogs.
[³H]DAMGO Competitive Binding Assay
This assay determines the binding affinity of the synthesized analogs for the μ-opioid receptor by measuring their ability to displace the radiolabeled MOR agonist [³H]DAMGO.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human μ-opioid receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]DAMGO and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of [³H]DAMGO binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of the analogs to act as antagonists by quantifying their effect on agonist-stimulated G-protein activation.
Protocol:
-
Membrane Preparation: Use cell membranes expressing the μ-opioid receptor.
-
Reaction Mixture: Prepare a reaction mixture containing the cell membranes, the MOR agonist DAMGO, and varying concentrations of the test compound in an assay buffer containing GDP.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the mixture for a defined period at a controlled temperature to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Termination and Separation: Stop the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the extent to which the test compound inhibits the DAMGO-stimulated [³⁵S]GTPγS binding, expressed as a percentage of inhibition.
Visualizing Key Concepts
General Synthetic Scheme
The following diagram illustrates a general synthetic route for the preparation of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs.
Caption: General synthetic pathway for 3-(N-Cyclohexylamino)phenol analogs.
Proposed MOR Binding Interaction
This diagram conceptualizes the key interactions between a 3-(N-Cyclohexylamino)phenol analog and the μ-opioid receptor binding pocket.
Caption: Key ligand-receptor interactions for MOR antagonism.
Conclusion and Future Directions
The structure-activity relationship of 3-(N-Cyclohexylamino)phenol analogs as μ-opioid receptor antagonists is a finely tuned interplay of electronic, steric, and stereochemical factors. The length of the N-phenalkyl substituent and the stereochemistry of the cyclohexyl ring are particularly critical for high-affinity binding and potent antagonist activity. The insights gained from these SAR studies, combining chemical synthesis, in vitro assays, and in silico modeling, provide a robust framework for the design of next-generation MOR antagonists with improved therapeutic profiles. Future work should focus on further characterizing the pharmacodynamic and pharmacokinetic properties of the most promising compounds to advance them toward clinical development.[1][2]
References
-
3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv - UniCA IRIS. (2022). UniCA IRIS. [Link]
-
3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed. (2022). PubMed. [Link]
-
Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed. (n.d.). PubMed. [Link]
-
Synthesis and antimelanoma activity of analogues of N-acetyl-4-S-cysteaminylphenol - PubMed. (n.d.). PubMed. [Link]
-
(PDF) Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents - ResearchGate. (n.d.). ResearchGate. [Link]
-
Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist | ChemRxiv. (n.d.). ChemRxiv. [Link]
-
Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan - PubMed. (2019). PubMed. [Link]
-
Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - MDPI. (n.d.). MDPI. [Link]
-
Structure-activity relationships defining the cytotoxicity of catechol analogues against human malignant melanoma - PubMed. (1988). PubMed. [Link]
-
Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed. (2015). PubMed. [Link]
-
Antiviral activity of natural phenolic compounds in complex at an allosteric site of SARS-CoV-2 papain-like protease - ResearchGate. (2022). ResearchGate. [Link]
Sources
- 1. iris.unica.it [iris.unica.it]
- 2. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 3-(N-Cyclohexylamino) phenol: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked to a paramount commitment to safety. The handling of specialized chemical reagents, such as 3-(N-Cyclohexylamino) phenol, demands a comprehensive understanding of its hazard profile and the meticulous implementation of safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
This compound is a compound that necessitates careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it is toxic if swallowed, in contact with skin, or if inhaled.[1] Furthermore, it can cause severe skin burns and eye damage, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure.[1] A thorough understanding of these risks is the foundation of a robust safety culture and underscores the critical importance of appropriate Personal Protective Equipment (PPE).
Core Principles of Protection: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision tailored to the specific task at hand. The following table summarizes the recommended PPE for handling this compound, categorized by the level of potential exposure.
| Task | Required Personal Protective Equipment | Rationale |
| Low-Exposure Tasks (e.g., handling sealed containers, analytical standard preparation in a fume hood) | - Safety glasses with side shields- Nitrile gloves- Laboratory coat | To protect against minor splashes and incidental contact. |
| High-Exposure Tasks (e.g., weighing, preparing solutions, transfers, reactions) | - Chemical splash goggles or a face shield worn over safety glasses[2]- Chemical-resistant gloves (e.g., neoprene or butyl rubber)[3]- Flame-retardant, antistatic protective clothing or a chemical-resistant apron over a lab coat[1][3]- Respiratory protection (use in a well-ventilated area or under a chemical fume hood is mandatory; if not feasible, a respirator is required)[2] | To provide comprehensive protection against splashes, direct contact, and inhalation of dust or vapors. |
A Step-by-Step Guide to Donning and Doffing PPE
The effectiveness of PPE is contingent upon its correct use. The following workflow illustrates the proper sequence for putting on and taking off PPE to minimize the risk of contamination.
Donning PPE Workflow
Caption: Proper sequence for donning Personal Protective Equipment.
Doffing PPE Workflow
Caption: Safe sequence for doffing Personal Protective Equipment.
Engineering Controls and Safe Handling Practices
While PPE is a critical line of defense, it should always be used in conjunction with robust engineering controls and safe handling practices.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or vapors, a chemical fume hood is mandatory.[4][5][6]
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[1][6][7] Wash hands and face thoroughly after handling.[4][7]
-
Storage: Store the compound in a tightly closed container in a dry, well-ventilated place.[1][4] It is also noted to be light-sensitive and should be handled and stored under an inert gas.[1]
-
Spill Management: In the event of a spill, avoid generating dust.[1] Evacuate the area and wear appropriate PPE.[1] Collect the spilled material with an inert, non-combustible absorbent and place it in a designated waste container.[8] Do not use combustible materials like sawdust.[8]
Disposal Plan: A Commitment to Environmental Responsibility
The proper disposal of this compound is not only a matter of safety but also of environmental stewardship. This compound is toxic to aquatic life with long-lasting effects.[1]
-
Waste Collection: All waste containing this compound must be collected in a designated, sealed, and clearly labeled container.[3][8] Do not mix with other waste streams unless compatibility is confirmed.[8]
-
Disposal Method: The recommended method for disposal is incineration at a licensed chemical disposal facility.[9] This ensures the complete destruction of the compound, preventing environmental contamination.[9] Never dispose of this chemical down the drain or in regular trash.[8]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, should be treated as hazardous waste and disposed of accordingly.[3]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
- MilliporeSigma. (2025, May 20). Safety Data Sheet for this compound.
- TCI Chemicals. (2025, April 30). Safety Data Sheet.
- Fisher Scientific. (2015, August 5). Safety Data Sheet: Phenol, Lab Grade.
- CHEMM. Personal Protective Equipment (PPE).
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- American Chemistry Council. Protective Equipment.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Acros Organics. Material Safety Data Sheet for 3-Diethylaminophenol.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Sigma-Aldrich. (2023, March 18). Safety Data Sheet.
- TCI Chemicals. (2025, October 27). Safety Data Sheet for 4-(trans-4-Ethylcyclohexyl)phenol.
- ChemWhat. This compound.
- University of California, Berkeley. (2004, June 4). Phenol: Hazards and Precautions.
- Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
- ECHEMI. 3-(Cyclohexylamino)-1-propanesulfonic acid SDS.
- BenchChem. (2025). Essential Procedures for the Safe Disposal of 3-[(Dimethylamino)methyl]phenol.
- Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
